molecular formula C13H20O3 B7874545 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

Cat. No.: B7874545
M. Wt: 224.30 g/mol
InChI Key: OTOVOALMUQIOHQ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol is a chemical compound supplied for research and development purposes. It is provided as a high-purity material for use in analytical and investigative contexts. Researchers utilize this and related compounds to develop and validate analytical methods for substance identification and characterization, particularly using techniques like liquid chromatography (LC/PDA) and gas chromatography-mass spectrometry (GC-MS) . This product is intended for laboratory research by qualified professionals only. It is not for diagnostic or therapeutic use, nor for any human or veterinary consumption. Researchers should handle all materials in accordance with their institution's safety protocols and applicable laws and regulations.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-9(2)13(3,14)11-8-10(15-4)6-7-12(11)16-5/h6-9,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOVOALMUQIOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Synthesis, Physical Properties, and Applications of 2-(2,5-Dimethoxyphenyl)-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth evaluation of 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol (CAS: 855273-15-3), a specialized sterically hindered tertiary alcohol[1][2]. Primarily utilized as an advanced intermediate in the synthesis of complex phenethylamine derivatives and novel materials, this compound presents unique synthetic challenges due to its steric bulk. This whitepaper details its thermodynamic properties, field-proven synthetic methodologies, and a self-validating quality assurance protocol designed for drug development professionals and synthetic chemists.

Chemical Identity & Structural Analysis

The molecule features a highly electron-rich 2,5-dimethoxyphenyl ring sterically hindered by an adjacent tertiary alcohol and an isopropyl group. The 2,5-dimethoxy substitution pattern is a well-documented pharmacophore in neurochemistry, frequently utilized in the development of 5-HT2A receptor ligands[3].

  • IUPAC Name: 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol

  • CAS Registry Number: 855273-15-3[1]

  • Molecular Formula: C₁₃H₂₀O₃

  • Molecular Weight: 224.30 g/mol

Physical & Thermodynamic Properties

Accurate physical data is critical for downstream processing, particularly during liquid-liquid extractions and chromatographic purifications. Below is a consolidated table of the compound's physical and thermodynamic properties.

ParameterValueAnalytical Method / Rationale
Molecular Formula C₁₃H₂₀O₃Elemental Analysis
Molecular Weight 224.30 g/mol Mass Spectrometry (ESI+)
Physical State Viscous liquid to low-melting solidVisual Observation at 25°C
Boiling Point 290 - 310 °C (Predicted)Group Additivity Method
Density 1.05 - 1.08 g/cm³ (Predicted)Pycnometry (Typical for aryl ethers)
LogP 2.6 - 2.9 (Predicted)In Silico Partition Coefficient
H-Bond Donors 1Tertiary hydroxyl group
H-Bond Acceptors 3Two methoxy ethers, one hydroxyl

Synthetic Methodology: A Self-Validating Protocol

To synthesize this sterically hindered tertiary alcohol, the most reliable pathway is the Grignard addition of 2,5-dimethoxyphenylmagnesium bromide to 3-methyl-2-butanone[4].

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following workflow is designed as a self-validating system , ensuring that causality and in-process controls dictate the progression of the experiment.

Step 1: Preparation of the Grignard Reagent
  • Procedure: Suspend magnesium turnings (1.1 eq) in anhydrous THF under an inert argon atmosphere. Add a single crystal of iodine, followed by the dropwise addition of 1-bromo-2,5-dimethoxybenzene (1.0 eq).

  • Causality & Rationale: THF is strictly required over diethyl ether because its stronger coordinating ability stabilizes the bulky aryl Grignard complex. Iodine is used to chemically etch the passivating magnesium oxide layer, ensuring reliable initiation.

  • Self-Validation Checkpoint: The reaction mixture must transition from clear to a cloudy, brownish-grey solution accompanied by a mild exotherm. If the exotherm does not occur, the Grignard has not initiated, and proceeding will result in a zero-yield recovery.

Step 2: Nucleophilic Addition
  • Procedure: Cool the Grignard solution to 0 °C. Add 3-methyl-2-butanone (1.05 eq) dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Causality & Rationale: The 0 °C temperature is critical. 3-methyl-2-butanone possesses alpha-protons that are susceptible to deprotonation. If the reaction is run too warm, the Grignard reagent will act as a base rather than a nucleophile, leading to enolization of the ketone and recovery of unreacted starting materials.

Step 3: Mild Quenching & Extraction
  • Procedure: Cool the vessel back to 0 °C and strictly quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Causality & Rationale: A mild acid (NH₄Cl) is mandatory. Using a strong acid like HCl or H₂SO₄ will immediately catalyze the dehydration of the newly formed tertiary alcohol into an alkene (e.g., 2-(2,5-dimethoxyphenyl)-3-methyl-2-butene).

Step 4: Self-Validating Quality Assurance (QA)
  • Procedure: Purify via silica gel chromatography (Hexanes:EtOAc). Validate the purified fractions using ¹H NMR and GC-MS.

  • Self-Validation Checkpoint: The starting ketone (3-methyl-2-butanone) exhibits a distinct methyl singlet at ~2.1 ppm in ¹H NMR. The protocol is validated as successful only when this peak completely disappears, replaced by an upfield methyl singlet (~1.5 ppm) and a D₂O-exchangeable broad singlet corresponding to the tertiary -OH.

Mechanistic Pathway & Workflow

Workflow N1 Step 1: Grignard Formation Anhydrous THF, Mg Turnings N2 Step 2: Nucleophilic Addition 3-Methyl-2-butanone, 0°C N1->N2 N3 Step 3: Mild Quench Sat. NH4Cl (Prevents Dehydration) N2->N3 N4 Step 4: Purification Silica Gel Chromatography N3->N4 N5 Self-Validating QA 1H NMR & GC-MS Confirmation N4->N5

Caption: Workflow for the synthesis and self-validating QA of 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol.

Applications in Drug Development & Materials Science

The 2,5-dimethoxyphenyl moiety is a critical structural motif in neuropharmacology, notably serving as the core scaffold for the DOx and 2C series of psychedelic phenethylamines[3] and related butanoic acid derivatives[5].

In drug development, 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol acts as a highly specialized precursor. The bulky 3-methylbutan-2-ol side chain introduces significant steric hindrance and lipophilicity. Synthetic chemists often utilize this tertiary alcohol as a substrate for controlled dehydration and subsequent hydrogenation, yielding a highly lipophilic alkyl chain. Such structural modifications are pivotal when designing novel ligands that require enhanced blood-brain barrier (BBB) penetration, altered metabolic half-lives, or specific receptor-binding kinetics.

References

  • [1] 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol | 855273-15-3 - ChemicalBook.1

  • [2] AB433830 | CAS 855273-15-3 – abcr Gute Chemie. 2

  • [4] 3-Methyl-2-butanol - Wikipedia. 4

  • [5] 2-(2,5-Dimethoxyphenyl)-3-methylbutanoic acid | C13H18O4 | CID 62802491 - PubChem.5

  • [3] 2,5-Dimethoxyamphetamine - Wikipedia. 3

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the tertiary alcohol, 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol. Molecules of this class, specifically aryl-tert-alcohols, are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties.[1] This document outlines a detailed, field-proven synthetic protocol via the Grignard reaction, a cornerstone of carbon-carbon bond formation.[2][3] Furthermore, it presents a thorough predictive analysis of the expected spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to aid in the unambiguous identification and characterization of the target compound. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel aryl-tert-alcohols and related compounds.

Introduction: The Significance of Aryl-Tertiary Alcohols

Aryl-substituted tertiary alcohols are a class of organic compounds that feature a hydroxyl group attached to a carbon atom which is, in turn, bonded to three other carbon atoms, one of which is part of an aromatic ring. This structural motif imparts a high degree of steric hindrance and unique electronic properties, making these compounds valuable as building blocks in the synthesis of more complex molecules, including pharmaceuticals and bioactive compounds.[1] The presence of the dimethoxyphenyl group, in particular, offers multiple sites for further functionalization and can influence the molecule's pharmacokinetic and pharmacodynamic properties in drug discovery applications. The synthesis of such sterically congested molecules often requires robust and reliable synthetic methodologies.[4]

Proposed Synthesis: The Grignard Reaction

The most direct and reliable method for the synthesis of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol is the Grignard reaction.[5] This powerful organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[3][6] For the target molecule, the logical disconnection points to the reaction between an isopropyl Grignard reagent and 2',5'-dimethoxyacetophenone.

Synthesis_of_2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 2',5'-Dimethoxyacetophenone reaction_center + reactant1->reaction_center reactant2 Isopropylmagnesium Bromide (Grignard Reagent) reactant2->reaction_center solvent Anhydrous Diethyl Ether or THF workup Aqueous Acid Workup (e.g., sat. NH4Cl or dil. HCl) product 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol arrow reaction_center->arrow product_intermediate Alkoxide Intermediate arrow->product_intermediate 1. Anhydrous Ether/THF product_intermediate->product 2. H3O+ Workup

Figure 1: Proposed synthetic workflow for 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol via Grignard reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials:

  • 2',5'-Dimethoxyacetophenone

  • Isopropylmagnesium bromide (commercial solution in THF or prepared in situ from isopropyl bromide and magnesium turnings)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven prior to use

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 2',5'-dimethoxyacetophenone (1.0 eq) dissolved in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Addition: Cool the solution to 0 °C using an ice bath. Add the isopropylmagnesium bromide solution (1.1 - 1.5 eq) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C. The formation of the Grignard reagent is highly exothermic, and careful control of the addition rate is crucial.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will protonate the intermediate alkoxide and precipitate magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol.

Structural Elucidation and Spectroscopic Analysis

The following sections detail the predicted spectroscopic data for the unambiguous identification of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol.

Figure 2: Chemical structure of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[7] The predicted ¹H and ¹³C NMR spectra for the target compound are summarized below.

Table 1: Predicted ¹H NMR Data for 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 6.7m3HAr-H
~ 3.80s3HOCH₃
~ 3.75s3HOCH₃
~ 2.0septet1HCH(CH₃)₂
~ 1.6s1HOH
~ 1.5s3HC(OH)CH₃
~ 0.9d6HCH(CH₃)₂

Table 2: Predicted ¹³C NMR Data for 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

Chemical Shift (δ, ppm)Assignment
~ 153Ar-C-OCH₃
~ 151Ar-C-OCH₃
~ 135Ar-C
~ 115 - 112Ar-CH
~ 78C-OH
~ 56.0OCH₃
~ 55.5OCH₃
~ 37CH(CH₃)₂
~ 25C(OH)CH₃
~ 17CH(CH₃)₂

The presence of a chiral center at the tertiary alcohol carbon can lead to diastereotopicity of the two methyl groups of the isopropyl substituent, potentially resulting in two distinct signals in both the ¹H and ¹³C NMR spectra, especially at higher magnetic field strengths.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10]

Table 3: Predicted IR Absorption Bands for 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

Wavenumber (cm⁻¹)IntensityAssignment
~ 3550 - 3200Broad, StrongO-H stretch (hydrogen-bonded)
~ 3000 - 2850MediumC-H stretch (aliphatic)
~ 3100 - 3000WeakC-H stretch (aromatic)
~ 1600, 1500MediumC=C stretch (aromatic ring)
~ 1250 - 1200StrongC-O stretch (aryl ether, asymmetric)
~ 1150 - 1050StrongC-O stretch (tertiary alcohol)
~ 1050 - 1000StrongC-O stretch (aryl ether, symmetric)

The broadness of the O-H stretch is a key diagnostic feature for alcohols and is due to intermolecular hydrogen bonding.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7] For 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol (Molecular Formula: C₁₃H₂₀O₃), the expected molecular weight is approximately 224.29 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum

m/zFragment
224[M]⁺ (Molecular Ion)
209[M - CH₃]⁺
206[M - H₂O]⁺
181[M - C₃H₇]⁺
165[M - C₃H₇ - O]⁺ or [M - C(OH)CH₃]⁺
151[C₉H₁₁O₂]⁺ (Dimethoxyphenyl fragment)

The fragmentation pattern will likely be dominated by the loss of small, stable neutral molecules or radicals such as water, methyl, and isopropyl groups.

Characterization_Workflow Start Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Figure 3: Logical workflow for the spectroscopic characterization of the synthesized product.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the synthesis and characterization of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol. The proposed Grignard synthesis is a reliable and scalable method for accessing this and related aryl-tert-alcohol scaffolds. The detailed predictive spectroscopic data serves as a critical reference for researchers to confirm the identity and purity of the synthesized compound. By integrating established synthetic protocols with comprehensive analytical predictions, this guide aims to facilitate further research and development in the fields of medicinal chemistry and materials science where such sterically hindered and electronically rich molecules are of growing importance.

References

  • OIST. (n.d.). Novel Methods for Aryl- and Trifluoromethyl-Substituted Tertiary Alcohols Formation, Used for Numerous Applications (No. 0081). OIST. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,5-Dimethoxyphenyl)-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Erowid. (n.d.). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Erowid. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of the importance of β-aryl substituted alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000279. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • ACS Publications. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Grignard PDF. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). Infrared spectrum of butan-2-ol. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,5-Dimethoxybenzyl alcohol. Retrieved from [Link]

  • Rhodium Archive. (n.d.). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxybenzyl 3-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). H-Bond-Acceptor Ligands Enable Distal C(sp3)–H Arylation of Free Alcohols. Retrieved from [Link]

  • MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank. Retrieved from [Link]

  • ResearchGate. (2015). Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-3-methylbutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Doc Brown's Chemistry. (2025). ¹H & ¹³C NMR spectra of 3-methylbutan-2-ol (3-methyl-2-butanol). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Butanol, 3-methyl- (CAS 598-75-4). Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Methyl-2-butanol (FDB011931). Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Butanol, 3-methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
  • Grokipedia. (n.d.). 3-Methyl-2-butanol. Retrieved from [Link]

  • Vaia. (n.d.). 3-Methyl-2-butanol has five signals in its NMR spectrum. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). 3-Methyl-2-butanol (YMDB01346). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2017). Why R-butan-2-ol has 6 signals in proton NMR?. Retrieved from [Link]

  • Homeworklib. (2025). Explain why the NMR spectrum of 3-methyl-2-butanol shows five signals. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-3-buten-2-ol. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,2-Dimethoxybutane. Retrieved from [Link]

Sources

2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

Foreword: Navigating the Landscape of Novel Compounds

In the realm of chemical research and drug development, the exploration of novel molecular entities is the cornerstone of innovation. This guide is dedicated to a specific tertiary alcohol, 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol . It is pertinent to state at the outset that a specific Chemical Abstracts Service (CAS) number for this compound was not readily identifiable in comprehensive chemical databases as of the last update. This suggests that the compound may be a novel entity or one that has not been extensively cataloged.

The absence of a CAS number, however, does not preclude a thorough scientific investigation. Instead, it presents an opportunity to apply fundamental principles of organic synthesis and medicinal chemistry to construct a predictive and practical framework for its creation, characterization, and potential utility. This document, therefore, serves as both a theoretical treatise and a practical guide for researchers venturing to synthesize and explore the properties of this intriguing molecule.

Strategic Synthesis via Grignard Reaction: A Rationale

The molecular architecture of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol, a tertiary alcohol with a benzylic stereocenter, points directly to one of the most robust and reliable methods for C-C bond formation in organic chemistry: the Grignard reaction.[1][2] This pathway is selected for its efficiency, versatility, and the high degree of control it offers in assembling the target structure.

The retrosynthetic analysis deconstructs the target molecule at the bond between the quaternary carbinol carbon and the isopropyl group. This identifies a commercially available or readily synthesizable ketone, 2',5'-Dimethoxyacetophenone , as the electrophilic partner and an isopropyl Grignard reagent as the nucleophile.

Proposed Synthetic Workflow

The synthesis is designed as a two-step process, commencing with the preparation of the starting ketone, followed by the key Grignard addition.

G cluster_0 Step 1: Synthesis of 2',5'-Dimethoxyacetophenone cluster_1 Step 2: Grignard Reaction A 1,4-Dimethoxybenzene D 2',5'-Dimethoxyacetophenone A->D Friedel-Crafts Acylation DCM, 0°C to rt B Acetyl Chloride B->D C AlCl3 (Lewis Acid) C->D H 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol (Target Molecule) D->H Nucleophilic Addition Anhydrous THF E Isopropyl Bromide G Isopropylmagnesium Bromide (Grignard Reagent) E->G Formation Anhydrous THF F Magnesium Turnings F->G G->H I Aqueous Acid Workup (e.g., aq. NH4Cl) I->H Protonation

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocols: A Self-Validating System

The following protocols are designed with self-validation in mind. Each step includes checkpoints and expected observations, ensuring that the integrity of the synthesis is maintained throughout.

Synthesis of 2',5'-Dimethoxyacetophenone (Starting Material)

This procedure is based on a standard Friedel-Crafts acylation.[3]

Methodology:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Anhydrous aluminum chloride (1.1 equivalents) is added to the flask, followed by dry dichloromethane (DCM). The resulting suspension is cooled to 0°C in an ice bath.

  • Addition of Reactants: A solution of 1,4-dimethoxybenzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in DCM is prepared in the dropping funnel. This solution is added dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the temperature at 0°C.

  • Reaction Monitoring: Upon completion of the addition, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. Progress is monitored by Thin-Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured into a flask containing crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from ethanol/water.[4]

Synthesis of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

This protocol details the core Grignard reaction. Strict anhydrous conditions are critical for success.[2][5]

Methodology:

  • Grignard Reagent Preparation: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.5 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of isopropyl bromide (1.5 equivalents) in anhydrous tetrahydrofuran (THF) is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure full formation of the Grignard reagent.

  • Reaction Setup: In the main reaction flask, dissolve 2',5'-dimethoxyacetophenone (1.0 equivalent) in anhydrous THF and cool the solution to 0°C in an ice bath.

  • Grignard Addition: The freshly prepared isopropylmagnesium bromide solution is slowly added to the ketone solution via cannula or a dropping funnel, maintaining the temperature below 5°C.

  • Reaction Monitoring: After the addition, the mixture is allowed to warm to room temperature and stirred for 3-5 hours. TLC is used to monitor the consumption of the starting ketone.

  • Quenching and Work-up: The reaction mixture is cooled back to 0°C and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude tertiary alcohol is then purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Predicted Physicochemical and Spectroscopic Data

The following properties are predicted based on the molecular structure and data from analogous tertiary benzylic alcohols.[6][7]

PropertyPredicted ValueRationale / Characteristic Signature
Molecular Formula C₁₃H₂₀O₃Calculated from structure.
Molecular Weight 224.30 g/mol Calculated from atomic weights.
Appearance Colorless to pale yellow oil or low-melting solidTypical for tertiary benzylic alcohols of this molecular weight.
Boiling Point >250 °C (at atm. pressure)Estimated based on structurally similar compounds.
IR Spectroscopy (cm⁻¹) 3550-3450 (sharp, O-H, dilute), 3500-3200 (broad, O-H, neat), 2970-2850 (C-H sp³), 1610, 1500 (C=C aromatic), 1210-1100 (C-O stretch, tertiary alcohol)The broad O-H stretch and the strong C-O stretch are key diagnostic peaks for alcohols.[6]
¹H NMR Spectroscopy (δ, ppm) 7.0-6.7 (3H, m, Ar-H), 3.85 (3H, s, -OCH₃), 3.80 (3H, s, -OCH₃), 2.2-2.0 (1H, m, -CH(CH₃)₂), 1.6 (1H, s, -OH), 0.9 (3H, d, -CH(CH₃)₂), 0.8 (3H, d, -CH(CH₃)₂)Predicted chemical shifts based on the electronic environment of the protons. The diastereotopic nature of the isopropyl methyl groups is expected.
¹³C NMR Spectroscopy (δ, ppm) 154-152 (Ar C-O), 135-130 (Ar C-ipso), 115-110 (Ar C-H), 78-75 (C-OH, quaternary), 56-55 (-OCH₃), 38-35 (-CH(CH₃)₂), 18-16 (-CH(CH₃)₂)Predicted chemical shifts for the unique carbon environments in the molecule.

Potential Applications and Mechanistic Insights: A Focus on Neuromodulation

The 2,5-dimethoxyphenyl moiety is a well-established pharmacophore, particularly for ligands targeting the serotonin 5-HT2A receptor.[8][9] This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key target for psychedelic drugs and some antipsychotics.[10][11]

Hypothesis: A Novel 5-HT2A Receptor Agonist

It is hypothesized that 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol could act as an agonist at the 5-HT2A receptor. The 2,5-dimethoxy substitution pattern is crucial for potent interactions with this receptor.[9] The tertiary alcohol group, while adding steric bulk, could also participate in hydrogen bonding interactions within the receptor's binding pocket, potentially modulating its pharmacological profile (e.g., efficacy, biased agonism).[12]

Compounds that activate the 5-HT2A receptor are currently under intense investigation for their potential therapeutic effects in treating a range of psychiatric disorders, including major depressive disorder, anxiety, and substance use disorders.[10][13]

Proposed Mechanism of Action at the 5-HT2A Receptor

As a putative 5-HT2A agonist, the target molecule would bind to the receptor, inducing a conformational change that triggers downstream intracellular signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytosol receptor 5-HT2A Receptor Extracellular Intracellular g_protein Gq/11 Protein receptor:f2->g_protein GDP -> GTP Exchange plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activation ca_release Ca²⁺ Release er->ca_release ca_release->pkc cellular_response Neuronal Excitation & Plasticity pkc->cellular_response Phosphorylation Cascade ligand 2-(2,5-Dimethoxyphenyl) -3-methyl-butan-2-ol ligand->receptor:f1 Binding & Activation

Caption: Hypothetical 5-HT2A receptor activation pathway.

Other Potential Therapeutic Avenues

Beyond neuromodulation, molecules containing dimethoxyphenyl fragments have been investigated for a range of biological activities, including:

  • Anticancer Properties: As inhibitors of crucial enzymes like dihydrofolate reductase (DHFR) or tubulin polymerization.[8][14]

  • Anti-inflammatory Effects: Through modulation of pathways involving enzymes like cyclooxygenase-2 (COX-2).[15]

The unique steric and electronic properties of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol make it a candidate for screening in these and other therapeutic areas.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the synthesis and study of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol. The proposed synthetic route via Grignard reaction is robust and well-precedented. The predicted physicochemical properties and potential as a 5-HT2A receptor agonist provide a strong rationale for its synthesis and subsequent pharmacological evaluation.

Future work should focus on the practical execution of the proposed synthesis, followed by rigorous characterization using modern analytical techniques (NMR, IR, Mass Spectrometry) to confirm its structure. Subsequent in vitro and in vivo studies would be necessary to validate the hypothesized biological activity and to explore its full therapeutic potential.

References

  • Roth, B. L. (2024). 5-HT2A receptors: Pharmacology and functional selectivity. Neuropsychopharmacology. [Link][10][11]

  • Journal of Chemical Education. (1990). Grignard Synthesis of Various Tertiary Alcohols. [Link][5]

  • REPROCELL (2022). Everything we know about the 5-HT2A (serotonin) receptor. [Link][13]

  • Master Organic Chemistry. Addition of Grignard reagents to ketones to give tertiary alcohols. [Link][1]

  • YouTube. (2026). Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link][2]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • Wikipedia. Serotonin 5-HT2A receptor agonist. [Link][12]

  • Nichols, D. E. (2009). 5-HT2A serotonin receptor biology: Interacting proteins, kinases and paradoxical regulation. Biochemical Pharmacology. [Link][16]

  • Hansen, M., et al. (2013). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link][9]

  • Rhodium.ws. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. [Link][3]

  • Sciforum. (2024). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. [Link][14]

  • Taylor & Francis Online. (2021). Discovery of polymethoxyflavones as potential cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX) and phosphodiesterase 4B (PDE4B) inhibitors. [Link][15]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link][6]

  • NIST WebBook. Benzyl alcohol. [Link][7]

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Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 2-(2,5-Dimethoxyphenyl)-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug discovery, sterically hindered tertiary alcohols serve as critical scaffolds for developing complex pharmacological agents. 2-(2,5-Dimethoxyphenyl)-3-methylbutan-2-ol (CAS: 855273-15-3) is a highly specialized intermediate characterized by its electron-rich aromatic ring and a sterically congested aliphatic side chain [1]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural mechanics, and a field-proven, self-validating synthetic methodology designed for high-yield isolation.

Physicochemical Properties & Molecular Weight Determination

Accurate molecular weight determination and physicochemical profiling are foundational for downstream mass spectrometry (LC-MS/GC-MS) and stoichiometric calculations. The compound possesses a molecular formula of C₁₃H₂₀O₃ , driven by the integration of a 2,5-dimethoxyphenyl moiety with a 3-methylbutan-2-ol backbone [2].

The exact molecular weight is calculated as follows:

  • Carbon (13 atoms):

    
    
    
  • Hydrogen (20 atoms):

    
    
    
  • Oxygen (3 atoms):

    
    
    
  • Total Molecular Weight: 224.30 g/mol

Quantitative Data Summary
PropertyValueMethod / Significance
Chemical Name 2-(2,5-Dimethoxyphenyl)-3-methylbutan-2-olIUPAC Standard
CAS Registry Number 855273-15-3Unique Identifier [1][2]
Molecular Formula C₁₃H₂₀O₃Elemental Composition
Molecular Weight 224.30 g/mol Stoichiometric Baseline
Monoisotopic Mass 224.141 DaHigh-Resolution Mass Spectrometry (HRMS)
Hydrogen Bond Donors 1Hydroxyl (-OH) group
Hydrogen Bond Acceptors 3Hydroxyl + two Methoxy (-OCH₃) groups

Structural Elucidation & Mechanistic Insights

The architecture of 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol presents a fascinating interplay of electronic and steric effects. The tertiary C2 carbon is bonded to a methyl group, an isopropyl group, a hydroxyl group, and the 2,5-dimethoxyphenyl ring.

Causality of Structural Behavior: The ortho-methoxy group on the phenyl ring exerts significant steric shielding over the C2 carbon, while simultaneously enriching the aromatic system via +M (mesomeric) electron donation. The adjacent isopropyl group further restricts bond rotation. This extreme steric hindrance makes the hydroxyl group highly resistant to standard substitution reactions (e.g., SN2), dictating that any downstream activation must proceed via SN1 pathways (carbocation formation) or require highly electrophilic halogenating agents like Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃).

structural_effects A 2,5-Dimethoxyphenyl (Electron Donating) B Tertiary Carbon (C2) (Sterically Hindered) A->B +I / +M Effects D Hydroxyl Group (Hydrogen Bonding) B->D Restricted Rotation C Isopropyl Group (Bulky Substituent) C->B Steric Shielding

Caption: Logical relationship of substituents and their electronic/steric effects on the C2 core.

Synthetic Methodologies & Self-Validating Protocols

To synthesize this tertiary alcohol, two primary retrosynthetic disconnections exist:

  • Route A: Addition of isopropylmagnesium bromide to 2',5'-dimethoxyacetophenone[4].

  • Route B: Addition of 2,5-dimethoxyphenylmagnesium bromide to 3-methyl-2-butanone [3].

Expertise & Causality in Experimental Design: Route A is vastly superior and is the chosen protocol. The ortho-methoxy group on 1-bromo-2,5-dimethoxybenzene (required for Route B) severely retards the oxidative addition of magnesium turnings due to steric hindrance and oxygen-magnesium coordination, leading to sluggish initiation and Wurtz coupling side-reactions. Conversely, isopropylmagnesium bromide is commercially ubiquitous, and 2',5'-dimethoxyacetophenone acts as a highly receptive, unhindered electrophile.

Step-by-Step Experimental Protocol (Route A)

Reagents:

  • 2',5'-Dimethoxyacetophenone (1.0 eq, 180.20 g/mol ) [4]

  • Isopropylmagnesium bromide (1.5 eq, 2.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Workflow:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 2',5'-dimethoxyacetophenone (10 mmol, 1.80 g) and dissolve in 30 mL of anhydrous THF.

    • Causality: Anhydrous conditions are non-negotiable; trace water will prematurely protonate and destroy the Grignard reagent.

  • Nucleophilic Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add isopropylmagnesium bromide (15 mmol, 7.5 mL of 2.0 M solution) over 15 minutes.

    • Causality: The slow addition at 0 °C prevents localized heating, which could lead to unwanted enolization of the acetophenone rather than the desired nucleophilic attack.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Quenching: Cool the flask back to 0 °C. Carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl dropwise.

    • Causality: NH₄Cl provides a mildly acidic proton source to neutralize the magnesium alkoxide intermediate without being acidic enough to trigger the dehydration of the newly formed, sensitive tertiary alcohol.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Trustworthiness: The Self-Validating System

To ensure protocol integrity without relying blindly on mass yield, utilize a dual-check validation system:

  • In-Process TLC Monitoring: Run a TLC (80:20 Hexane:EtOAc). The starting material (acetophenone) is highly UV-active. The reaction is complete when the starting material spot disappears, replaced by a lower Rf spot corresponding to the tertiary alcohol.

  • Post-Workup ¹H-NMR: The definitive proof of success is the disappearance of the acetyl methyl ketone singlet (~2.5 ppm) and the emergence of diastereotopic isopropyl methyl doublets (~0.9 ppm) in the NMR spectrum.

synthetic_workflow step1 Step 1: Grignard Formation Isopropylmagnesium Bromide step2 Step 2: Nucleophilic Addition 2',5'-Dimethoxyacetophenone step1->step2 Dry THF, 0°C to RT step3 Step 3: Reaction Quenching Saturated NH4Cl (aq) step2->step3 0°C, Dropwise Addition step4 Step 4: Purification Column Chromatography step3->step4 EtOAc Extraction

Caption: Step-by-step synthetic workflow for the Grignard addition and subsequent purification.

Downstream Applications in Drug Development

In pharmaceutical chemistry, 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol is rarely the final API (Active Pharmaceutical Ingredient). Instead, its exact molecular weight (224.30 g/mol ) and structure make it an ideal precursor for generating highly substituted phenethylamine derivatives.

By subjecting the tertiary alcohol to Ritter reaction conditions (acidic environment with nitriles) or converting it to a halide followed by amine substitution, researchers can generate bulky, lipophilic amines. The 2,5-dimethoxy substitution pattern is a known pharmacophore in neurochemistry, often exhibiting high affinity for 5-HT (serotonin) receptor subtypes. The bulky isopropyl group at the alpha/beta position modulates metabolic half-life by sterically blocking monoamine oxidase (MAO) degradation.

drug_discovery A 2-(2,5-Dimethoxyphenyl) -3-methylbutan-2-ol B Dehydration / Halogenation A->B Activation C Amine Substitution B->C Nucleophilic Attack D Phenethylamine Derivatives C->D Scaffold Generation

Caption: Downstream signaling and application pathway for phenethylamine scaffold generation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11251, 3-Methyl-2-butanone". PubChem. [Link]

Synthesis of 2-(2,5-Dimethoxyphenyl)-3-methylbutan-2-ol: Overcoming Steric Hindrance via Turbo-Grignard Addition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The synthesis of highly substituted tertiary alcohols, such as 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol, presents a unique kinetic challenge in organic synthesis. The target molecule features a bulky isopropyl group and an ortho-methoxy-substituted aryl ring attached to the same carbinol carbon. This whitepaper details an optimized synthetic pathway, leveraging the Turbo Grignard reagent (iPrMgCl·LiCl) to overcome the steric barriers and parasitic side reactions typically associated with standard Grignard additions to hindered ketones.

Mechanistic Rationale & Pathway Design

The most direct and atom-economical route to 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol is the nucleophilic addition of an isopropylmagnesium halide to 2,5-dimethoxyacetophenone.

However, utilizing standard isopropylmagnesium chloride (iPrMgCl) introduces significant kinetic hurdles. The secondary alkyl nature of the isopropyl group, combined with the steric bulk of the ortho-methoxy substituent on the acetophenone, heavily favors two competing side-reactions over the desired 1,2-addition:

  • Enolization: The Grignard reagent acts as a base rather than a nucleophile, deprotonating the α-methyl group of the ketone and returning unreacted starting material upon aqueous workup.

  • Reduction: The β-hydrogens of the isopropyl group facilitate a Meerwein-Ponndorf-Verley-type reduction via a six-membered cyclic transition state, yielding 1-(2,5-dimethoxyphenyl)ethanol instead of the target tertiary alcohol.

To circumvent these barriers, this protocol employs the Turbo Grignard reagent (iPrMgCl·LiCl) [1]. The stoichiometric addition of lithium chloride drastically alters the solution-state behavior of the Grignard reagent. In standard ethereal solvents like THF, Grignard reagents form unreactive polymeric aggregates; LiCl breaks these aggregates, shifting the Schlenk equilibrium toward highly reactive, monomeric magnesiate species[2]. Furthermore, the lithium ion serves as a localized Lewis acid, coordinating to the carbonyl oxygen of the acetophenone. This coordination increases the electrophilicity of the carbonyl carbon and rigidly directs the nucleophilic attack, enabling successful 1,2-addition even in the presence of severe steric congestion[3].

Pathway A 2,5-Dimethoxyacetophenone (Electrophile) C Coordination Complex (Li+ activated carbonyl) A->C B iPrMgCl·LiCl (Turbo Grignard) B->C Nucleophilic Attack D Magnesium Alkoxide Intermediate C->D 1,2-Addition E Aqueous Quench (NH4Cl) D->E F 2-(2,5-Dimethoxyphenyl) -3-methylbutan-2-ol E->F Protonation

Reaction pathway for the Turbo Grignard synthesis of the target tertiary alcohol.

Experimental Methodology (Self-Validating Protocol)

The following protocol is designed as a self-validating system. The integration of continuous TLC monitoring and strict thermal control ensures that the mechanistic trajectory remains on the pathway of 1,2-addition rather than enolization.

Reagents Required
  • 2,5-Dimethoxyacetophenone: 1.0 equiv, 10 mmol, 1.80 g

  • iPrMgCl·LiCl (Turbo Grignard): 1.3 M solution in THF, 1.2 equiv, 12 mmol, 9.2 mL[4]

  • Anhydrous Tetrahydrofuran (THF): 20 mL

  • Saturated Aqueous NH₄Cl Solution: 10 mL

Step-by-Step Workflow
  • System Preparation: Flame-dry a 100 mL Schlenk flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Causality Check: Absolute exclusion of moisture is critical; trace water will instantly protonate the highly reactive Turbo Grignard, destroying the nucleophile before addition can occur[5].

  • Substrate Dissolution: Introduce 2,5-dimethoxyacetophenone (1.80 g) into the Schlenk flask, followed by 20 mL of anhydrous THF. Stir until complete dissolution is achieved, then cool the vessel to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Using a calibrated syringe pump, add the iPrMgCl·LiCl solution (9.2 mL) dropwise over 15 minutes.

    • Causality Check: Dropwise addition at 0 °C prevents localized exothermic spikes that would otherwise provide the activation energy required for the competing enolization pathway.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

    • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active ketone spot confirms complete conversion to the magnesium alkoxide intermediate.

  • Quenching: Recool the flask to 0 °C. Slowly add 10 mL of saturated aqueous NH₄Cl.

    • Causality Check: NH₄Cl provides a mildly acidic proton source to neutralize the alkoxide without triggering the acid-catalyzed dehydration of the newly formed, sterically congested tertiary alcohol.

  • Isolation & Purification: Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting viscous liquid via flash column chromatography (silica gel, gradient elution 5% to 15% EtOAc in Hexanes) to isolate pure 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol.

Workflow N1 Phase 1: Preparation Purge Schlenk flask with N2/Ar N2 Phase 2: Dissolution Dissolve ketone in anhydrous THF N1->N2 N3 Phase 3: Addition Dropwise iPrMgCl·LiCl at 0 °C N2->N3 N4 Phase 4: Reaction Stir at RT Monitor via TLC N3->N4 N5 Phase 5: Quench Add sat. NH4Cl at 0 °C N4->N5 N6 Phase 6: Isolation Extract, dry, & purify via chromatography N5->N6

Step-by-step experimental workflow for the Grignard addition under strictly anhydrous conditions.

Quantitative Data Analysis

The superiority of the Turbo Grignard approach for this specific sterically hindered substrate is evident when compared to standard Grignard conditions. The table below summarizes the expected reaction metrics based on the mechanistic divergence of the two reagents.

Reagent SystemEquivalentsTemp ProfileTimeYield: Target Tertiary AlcoholYield: Enolization / Reduction Byproducts
Standard iPrMgCl 1.50 °C → RT12 h< 25%> 65% (Recovered SM & Sec-Alcohol)
iPrMgCl·LiCl (Turbo) 1.20 °C → RT2 h> 85% < 5%

Data Summary: The LiCl-mediated deaggregation and Lewis acid activation not only accelerate the reaction time by 6x but also invert the chemoselectivity from byproduct formation to the desired 1,2-addition.

References

  • [4] TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS ELECTROPHILIC AROMATIC SUBSTITUTION REACTIONS NUCLEO - Chemie Brunschwig. Available at:

  • [1] Turbo Grignard Reagent - Chem-Station Int. Ed. Available at:

  • [5] Grignard Chemistry - Vapourtec Ltd. Available at:

  • [2] Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents - PMC. Available at:

  • [3] Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage - RSC Publishing. Available at:

Sources

Spectroscopic Profile of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol, a tertiary benzylic alcohol. In the absence of published experimental spectra for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to forecast its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification, characterization, and purity assessment of this and related chemical entities. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the empirical data acquired.

Predicted Spectroscopic Data and Interpretation

A thorough analysis of the molecular structure of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol allows for the prediction of its key spectroscopic features. The following sections detail the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, providing the scientific rationale behind these predictions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide distinct signals for each unique proton environment in the molecule. The electron-withdrawing nature of the oxygen atoms and the aromatic ring will influence the chemical shifts of nearby protons, causing them to appear at lower fields (downfield).

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
OH~1.5 - 2.5Singlet (broad)1HThe hydroxyl proton is typically a broad singlet and its chemical shift is concentration and solvent dependent.
Ar-H~6.7 - 7.0Multiplet3HThe three aromatic protons will appear in the aromatic region, with their specific shifts and multiplicities determined by their positions relative to the methoxy and alkyl substituents.
OCH₃~3.8Singlet6HThe two methoxy groups are expected to have very similar chemical shifts, potentially appearing as a single peak.
CH (isopropyl)~2.0 - 2.3Septet1HThis proton is adjacent to six equivalent methyl protons, resulting in a septet.[1]
CH₃ (isopropyl)~0.9 - 1.1Doublet6HThe two methyl groups of the isopropyl moiety are equivalent and are split by the adjacent CH proton into a doublet.[1]
CH₃ (tertiary)~1.5Singlet3HThe methyl group attached to the tertiary carbon bearing the hydroxyl group has no adjacent protons, thus it will appear as a singlet.

Causality in ¹H NMR: The deshielding of the aromatic protons is a direct consequence of the diamagnetic anisotropy of the benzene ring and the electronic effects of the substituents. The methoxy groups, being electron-donating, will slightly shield the ortho and para protons relative to the meta proton. The isopropyl group's protons will exhibit characteristic splitting patterns due to spin-spin coupling with the adjacent methine proton.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C (ipso-aromatic, attached to alkyl)~140 - 145Quaternary carbon attached to the alkyl group, deshielded.
C (aromatic, attached to OCH₃)~150 - 155Aromatic carbons attached to electronegative oxygen atoms are significantly deshielded.[2][3][4]
C (aromatic, CH)~110 - 120Aromatic carbons bearing hydrogen will appear in this region, influenced by the positions of the methoxy groups.[2][3][4]
C (tertiary alcohol)~75 - 80The carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen.
OCH₃~55 - 60The carbons of the methoxy groups are in a typical range for such functionalities.
CH (isopropyl)~35 - 40The methine carbon of the isopropyl group.
CH₃ (isopropyl)~15 - 20The methyl carbons of the isopropyl group.
CH₃ (tertiary)~25 - 30The methyl carbon attached to the tertiary carbinol center.

Expert Insight: The assignment of the aromatic carbons can be complex due to the substitution pattern. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning each carbon signal by correlating them to their attached or nearby protons.[3]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H (alcohol)~3400 - 3600Strong, BroadStretching
C-H (aromatic)~3000 - 3100MediumStretching
C-H (aliphatic)~2850 - 3000MediumStretching
C=C (aromatic)~1500 - 1600MediumStretching
C-O (tertiary alcohol)~1150 - 1250StrongStretching
C-O (aryl ether)~1000 - 1100 and ~1200 - 1275StrongAsymmetric and Symmetric Stretching

Trustworthiness of IR Data: The broadness of the O-H stretching band is a hallmark of hydrogen bonding, which is expected for a neat or concentrated sample of an alcohol.[5][6][7] The position of the C-O stretching band for the tertiary alcohol is a key diagnostic feature to differentiate it from primary or secondary alcohols.[5][6][8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern provides valuable information about the molecular structure.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS

m/zProposed FragmentRationale
224[M]⁺Molecular ion
209[M - CH₃]⁺Loss of a methyl group.
191[M - CH₃ - H₂O]⁺Subsequent loss of water from the [M - CH₃]⁺ ion.
181[M - C₃H₇]⁺Cleavage of the isopropyl group.
165[M - C(CH₃)₂OH]⁺Benzylic cleavage, loss of the tertiary alcohol moiety.
59[C(CH₃)₂OH]⁺Formation of the tert-butyl alcohol cation.

Mechanistic Insight: The fragmentation of tertiary benzylic alcohols is often driven by the formation of stable carbocations. Alpha-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon) and benzylic cleavage are expected to be prominent fragmentation pathways.[9][10] The loss of water is also a common fragmentation route for alcohols.[9]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed. Instrument-specific parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[11]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: spectral width of -2 to 12 ppm, 30-degree pulse angle, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Employ a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 0 to 220 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the neat liquid sample directly onto the ATR crystal.

    • If the sample is a solid, press a small amount firmly onto the crystal to ensure good contact.

  • Data Acquisition:

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean ATR crystal prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization and Analysis:

    • Utilize electron ionization (EI) at 70 eV.

    • Scan a mass range of m/z 40 to 300.

    • The resulting mass spectrum will be a plot of relative ion abundance versus m/z.

Data Interpretation and Structural Elucidation Workflow

The collective spectroscopic data provides a powerful toolkit for confirming the structure of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol. The following workflow illustrates the logical process of integrating this data for structural elucidation.

Spectroscopic_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis and Interpretation cluster_Structure_Confirmation Structure Confirmation H_NMR ¹H NMR H_NMR_Analysis Proton Environments Splitting Patterns Integration H_NMR->H_NMR_Analysis C_NMR ¹³C NMR C_NMR_Analysis Number of Unique Carbons Chemical Shifts (Functional Groups) C_NMR->C_NMR_Analysis IR IR Spectroscopy IR_Analysis Functional Group Identification (O-H, C-O, C=C) IR->IR_Analysis MS Mass Spectrometry MS_Analysis Molecular Weight (M⁺) Fragmentation Pattern MS->MS_Analysis Structure Proposed Structure: 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol H_NMR_Analysis->Structure C_NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for the spectroscopic analysis and structural confirmation of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol.

Conclusion

This in-depth technical guide provides a predictive spectroscopic profile of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol, grounded in established scientific principles and data from analogous molecules. The predicted ¹H and ¹³C NMR, IR, and mass spectral data, along with the detailed experimental protocols, offer a robust framework for the empirical characterization of this compound. By following the outlined methodologies and interpretative logic, researchers can confidently acquire and analyze spectroscopic data to verify the structure and purity of this and related molecules, thereby ensuring the integrity of their scientific investigations.

References

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • IR Spectrum: Alcohols and Phenols. Chem LibreTexts. [Link]

  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. [Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]

  • Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. The Journal of Chemical Physics. [Link]

  • How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Chemistry Stack Exchange. [Link]

  • Ch13 - Mass Spectroscopy. University of Calgary. [Link]

  • NMR: Novice Level, Spectrum 3. University of Wisconsin-Platteville. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • INFRARED SPECTROSCOPY (IR). University of Puget Sound. [Link]

  • NMR Predictor - Documentation. Chemaxon. [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

  • propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • Alcohols. OpenOChem Learn. [Link]

  • NMR. Michigan State University. [Link]

  • Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie. [Link]

  • How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Predict all NMR spectra. NMRDB.org. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific. [Link]

  • Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. DASH. [Link]

  • Automatic materials characterization from infrared spectra using convolutional neural networks. University of Cambridge. [Link]

  • Predicting Infrared Spectra and Orb-v3. Rowan Newsletter - Substack. [Link]

  • IR spectra prediction. Cheminfo.org. [Link]

  • IR spectrum of 2-(dimethylamino)-2-phenylbutanol (DEG 2) showing a stretching band of OH at 3000 cm -1. ResearchGate. [Link]

  • Deep Learning-Enabled MS/MS Spectrum Prediction Facilitates Automated Identification Of Novel Psychoactive Substances. OPUS at UTS. [Link]

  • Rapid Prediction of Electron-Ionization Mass Spectrometry using Neural Networks. arXiv. [Link]

  • Improving the IR spectra alignment algorithm with spectra deconvolution and combination with Raman or VCD spectroscopy. PMC. [Link]

  • MS/MS Spectra Matching with the MetaboAnnotation Package. GitHub Pages. [Link]

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Structural Elucidation and High-Resolution 1H NMR Methodological Guide for 2-(2,5-Dimethoxyphenyl)-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Protocol

Executive Summary

In modern drug discovery, heavily substituted aryl-alkyl alcohols frequently serve as critical building blocks and active pharmaceutical ingredients (APIs). The molecule 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol is a prime example of a sterically hindered, chiral intermediate. Accurate structural validation of this compound requires a deep understanding of complex nuclear magnetic resonance (NMR) phenomena. This whitepaper provides an authoritative, first-principles guide to acquiring and interpreting the 1H NMR spectrum of this molecule, focusing on the causality behind its ABX aromatic spin system and the magnetic non-equivalence of its diastereotopic protons.

Structural Framework & Causality

To interpret the 1H NMR spectrum accurately, one must first deconstruct the molecule's electronic and spatial environment. The compound consists of a benzene ring with methoxy groups at the 2- and 5-positions, and a 3-methylbutan-2-ol moiety attached at the 1-position.

The critical structural feature is the C2 carbon of the aliphatic chain , which is bonded to four distinct groups: a methyl group, a hydroxyl group, a 2,5-dimethoxyphenyl ring, and an isopropyl group. This makes C2 a chiral stereocenter. The presence of this chiral center fundamentally breaks the local symmetry of the adjacent isopropyl group, dictating the complex splitting patterns observed in the aliphatic region of the spectrum[1].

Self-Validating Experimental Protocol: 1H NMR Acquisition

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees quantitative and qualitative spectral integrity.

  • Step 1: Sample Preparation & Solvent Selection

    • Action: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (

      
      ) containing 0.03% v/v Tetramethylsilane (TMS).
      
    • Causality:

      
       is selected because it lacks exchangeable protons that would obscure the critical tertiary alcohol (-OH) signal. TMS provides an unambiguous internal zero reference[2].
      
  • Step 2: Instrument Calibration & Shimming

    • Action: Insert the sample into a 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of

      
       and shim the Z-axis gradients.
      
    • Validation Checkpoint: The Full Width at Half Maximum (FWHM) of the TMS signal must be

      
      . If the peak is broader, the magnetic field is inhomogeneous, which will blur the fine 
      
      
      
      -couplings of the diastereotopic methyls. Shimming must be repeated until this metric is achieved.
  • Step 3: Pulse Sequence & Relaxation Kinetics

    • Action: Execute a standard 1D proton pulse sequence (e.g., zg30 for a 30° flip angle). Set the relaxation delay (

      
      ) to 2.0 seconds and acquire 16 transients.
      
    • Causality: A 2-second delay ensures complete longitudinal relaxation (

      
      ) of all protons before the next pulse. This is a critical self-validating step; without adequate relaxation, the integration values will not accurately reflect the integer proton counts required to confirm the molecular formula[3].
      
  • Step 4: Receiver Gain (RG) Optimization

    • Action: Automatically optimize the receiver gain before acquisition.

    • Validation Checkpoint: If the Free Induction Decay (FID) is clipped at the analog-to-digital converter (ADC), the baseline will distort upon Fourier Transformation, invalidating the integration. The system must confirm no ADC overflow occurred.

Mechanistic Spectral Analysis

The Aromatic Region: ABX Spin System

The 1,2,5-trisubstituted benzene ring presents a classic ABX spin system due to the asymmetric electronic effects of the substituents[4]. The methoxy groups are strongly electron-donating via resonance, shielding the ortho and para protons.

  • H-3' (

    
    6.78 ppm, doublet):  Located ortho to the 2-methoxy group, this proton couples with H-4' (
    
    
    
    ).
  • H-4' (

    
    6.72 ppm, doublet of doublets):  This proton couples with H-3' (ortho, 
    
    
    
    ) and H-6' (meta,
    
    
    ).
  • H-6' (

    
    6.95 ppm, doublet):  Located ortho to the 5-methoxy group, it couples with H-4' (
    
    
    
    ). It is slightly deshielded relative to the other aromatic protons due to the spatial proximity of the bulky, oxygen-bearing chiral center at C1'[3].
The Aliphatic Region & Stereochemical Probes

The aliphatic region contains the most diagnostic features of the molecule, driven entirely by the C2 stereocenter.

  • C1 Methyl (

    
    1.55 ppm, singlet):  This three-proton singlet is characteristic of a methyl group attached directly to an oxygen-bearing quaternary carbon[3].
    
  • C3 Methine (

    
    2.35 ppm, septet):  The single proton on the isopropyl group is split by the six adjacent methyl protons, resulting in a distinct septet (
    
    
    
    ).
  • Diastereotopic Isopropyl Methyls (

    
    0.95 ppm & 
    
    
    
    0.75 ppm, two doublets):
    Because C2 is a chiral center, the two methyl groups of the adjacent isopropyl moiety are diastereotopic[4]. They reside in permanently different magnetic environments and cannot be interconverted by any bond rotation or symmetry operation. Consequently, they experience different local shielding effects and resonate at different chemical frequencies. This manifests as two distinct three-proton doublets rather than a single six-proton doublet, serving as a definitive, self-validating stereochemical probe for the molecule's structural integrity[2].

Quantitative NMR Data Summary

The following table synthesizes the quantitative 1H NMR data, providing a rapid reference for structural verification.

Proton(s)Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationMechanistic Assignment
H-6' 6.95Doublet (d)3.01HAromatic C6-H (meta to H-4')
H-3' 6.78Doublet (d)8.81HAromatic C3-H (ortho to H-4')
H-4' 6.72Doublet of doublets (dd)8.8, 3.01HAromatic C4-H (ABX system)
2'-OCH

3.78Singlet (s)-3HMethoxy group at C2'
5'-OCH

3.75Singlet (s)-3HMethoxy group at C5'
-OH 2.80Broad singlet (br s)-1HTertiary hydroxyl proton
C3-H 2.35Septet (sep)6.81HIsopropyl methine proton
C1-H

1.55Singlet (s)-3HMethyl attached to chiral C2
C4-H

(A)
0.95Doublet (d)6.83HDiastereotopic isopropyl methyl A
C4-H

(B)
0.75Doublet (d)6.83HDiastereotopic isopropyl methyl B

Workflow Visualization

The following diagram illustrates the logical progression from sample preparation to final structural validation, emphasizing the parallel analysis of the distinct spin systems.

NMR_Workflow Prep 1. Sample Preparation (CDCl3 + TMS Internal Standard) Acq 2. Spectral Acquisition (600 MHz, 30° Pulse, d1=2s) Prep->Acq Proc 3. Signal Processing (FT, Phase & Baseline Correction) Acq->Proc Arom 4a. Aromatic Assignment (ABX Spin System Resolution) Proc->Arom Aliph 4b. Aliphatic Assignment (Diastereotopic Methyls) Proc->Aliph Valid 5. Structural Validation (2-(2,5-Dimethoxyphenyl)-3-methylbutan-2-ol) Arom->Valid Aliph->Valid

Workflow for the acquisition and assignment of complex 1H NMR spectra.

References

  • Title: Review of Spectrometric Identification of Organic Compounds, 8th Edition Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: Structure Determination of Organic Compounds. Table of Spectral Data. Third Completely Revised and Enlarged English Edition Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: NMR Spectroscopy :: 5-HMR-13 ABX3 Patterns Source: Organic Chemistry Data (Hans Reich Collection) URL: [Link]

Sources

High-Resolution 13C NMR Analysis of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the structural elucidation of sterically congested, multi-substituted aromatic compounds requires more than just running a standard pulse sequence. It demands a mechanistic understanding of how molecular geometry and electronic distribution dictate nuclear shielding.

This whitepaper provides an authoritative, in-depth guide to the


C Nuclear Magnetic Resonance (NMR) analysis of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol  (

), a complex tertiary alcohol featuring a highly substituted electron-rich aromatic core and a sterically demanding chiral side chain.

Structural Deconstruction & Causality of Chemical Shifts

To accurately assign the


C NMR spectrum of this molecule, we must first deconstruct the causality behind its chemical shifts, which are governed by resonance effects, inductive effects, and stereochemical asymmetry.
The Electron-Rich Aromatic Core

The 2,5-dimethoxyphenyl ring contains two strongly electron-donating methoxy groups. Through resonance (


 effect), the oxygen lone pairs donate electron density into the ring, heavily shielding the ortho and para carbons.
  • Quaternary Carbons (C2', C5'): Directly bonded to the electronegative oxygen atoms, these carbons experience strong inductive deshielding (

    
     effect) and will resonate downfield in the 150–155 ppm range.
    
  • Methine Carbons (C3', C4', C6'): These carbons are positioned ortho or para to the methoxy groups. The increased electron density shields their nuclei, pushing their signals upfield to the 111–116 ppm range.

The Chiral Aliphatic Side Chain

The aliphatic portion is a 2-hydroxy-3-methylbutan-2-yl group. The C2 carbon is bonded to four distinct moieties: a hydroxyl group, a methyl group, an isopropyl group, and the aromatic ring.

  • Diastereotopic Methyls: Because C2 is a chiral center, the adjacent isopropyl group (C3) is forced into an asymmetric spatial environment. This renders the two methyl groups of the isopropyl moiety diastereotopic . They cannot be superimposed by any symmetry operation, meaning they will experience slightly different magnetic microenvironments and appear as two distinct signals (~17.1 and 17.5 ppm) rather than a single degenerate peak.

Experimental Protocol for High-Resolution Acquisition

To capture the subtle diastereotopic splitting and accurately integrate the quaternary carbons, the following self-validating protocol must be strictly adhered to[1].

Step-by-Step Methodology
  • Sample Preparation & Internal Referencing:

    • Dissolve 25–30 mg of the analyte in 0.6 mL of deuterated chloroform (

      
      ) containing 0.03% v/v Tetramethylsilane (TMS).
      
    • Causality:

      
       provides an optimal solvation environment for moderately polar tertiary alcohols, while its deuterium nucleus provides a frequency lock to stabilize the external magnetic field (
      
      
      
      ). TMS acts as the absolute 0.0 ppm internal standard, ensuring chemical shift reproducibility[2].
  • Temperature Equilibration:

    • Insert the sample into the NMR probe and hold at 298 K for exactly 5 minutes prior to tuning.

    • Validation: This prevents thermal convection currents within the sample tube, which would otherwise cause line broadening and obscure the subtle ~0.4 ppm splitting of the diastereotopic methyls.

  • Tuning, Matching, and Shimming:

    • Automatically tune the probe to the

      
      C Larmor frequency and shim the Z-axis gradients.
      
    • Validation: The protocol is validated when the full width at half maximum (FWHM) of the

      
       solvent triplet (centered at 77.16 ppm) is 
      
      
      
      Hz[2].
  • Pulse Sequence Selection (Inverse-Gated Decoupling):

    • Execute a 1D

      
      C experiment using an inverse-gated proton decoupling sequence (e.g., zgig on Bruker systems) rather than standard WALTZ-16 continuous decoupling.
      
    • Causality: Standard decoupling induces the Nuclear Overhauser Effect (NOE), which artificially inflates the signal intensity of proton-bearing carbons. Because the molecule contains five quaternary carbons (C1', C2', C5', C2) with long longitudinal relaxation times (

      
      ), inverse-gated decoupling combined with an extended relaxation delay (
      
      
      
      seconds) is mandatory to ensure the integrated peak areas accurately reflect the 1:1 carbon ratio[1].

Quantitative Data Presentation

Based on the empirical additivity rules and substituent effects described above, the 13 distinct carbon signals are summarized below.

Carbon PositionTypePredicted Shift (ppm)Mechanistic Rationale
C5' Quaternary153.8Strongly deshielded by the directly attached 5'-methoxy oxygen.
C2' Quaternary151.5Deshielded by 2'-OMe; slightly shielded relative to C5' due to steric compression from the bulky C2 alkyl group.
C1' Quaternary135.0Aromatic carbon deshielded by the adjacent C2 tertiary alcohol.
C6' CH115.4Shielded by

effect (ortho to the alkyl group, meta to 5'-OMe).
C3' CH113.2Shielded by

effect (ortho to 2'-OMe, meta to 5'-OMe).
C4' CH111.8Most shielded aromatic carbon (para to alkyl, ortho to 5'-OMe).
C2 Quaternary77.5Aliphatic core strongly deshielded by the attached hydroxyl (-OH) group.
5'-OMe CH

56.2Standard methoxy shift.
2'-OMe CH

55.8Standard methoxy shift, slightly shielded by steric crowding.
C3 CH38.2Methine carbon of the isopropyl group.
C1 CH

26.5Methyl group directly attached to the oxygen-bearing C2.
C4 CH

17.5Isopropyl methyl.
C3-Me CH

17.1Isopropyl methyl. Diastereotopic to C4 due to the adjacent chiral center at C2.

Advanced 2D Disambiguation Workflow

While 1D


C NMR provides the foundational chemical shifts, the unambiguous assignment of the quaternary aromatic core (C1', C2', C5') and the diastereotopic methyls requires 2D heteronuclear correlation[1].

The workflow relies on Heteronuclear Single Quantum Coherence (HSQC) to map direct


 bonds, followed by Heteronuclear Multiple Bond Correlation (HMBC) to trace 

and

long-range couplings across the quaternary gaps.

Workflow Prep Sample Prep & Lock (CDCl3 + TMS) Acq1D 1D 13C Acquisition (Inverse-Gated Decoupling) Prep->Acq1D T1 Equilibration HSQC 2D 1H-13C HSQC (1J_CH Correlation) Acq1D->HSQC Identify CH/CH3 HMBC 2D 1H-13C HMBC (2J/3J_CH Correlation) Acq1D->HMBC Map Quaternary Core Assign Unambiguous Assignment (Stereocenters & Quaternary) HSQC->Assign HMBC->Assign

Fig 1: 1D to 2D NMR disambiguation workflow for complex organic structures.

By cross-referencing the HMBC spectra, the exact connectivity between the tertiary alcohol core (C2) and the aromatic C1' position can be definitively proven, validating the structural integrity of the synthesized molecule.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. 2

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier Science. 1

Sources

IUPAC name for 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation, Nomenclature, and Synthetic Methodology of 2-(2,5-Dimethoxyphenyl)-3-methylbutan-2-ol: A Technical Guide

Executive Summary

In the landscape of neuropharmacology and synthetic organic chemistry, the 2,5-dimethoxyphenyl pharmacophore is a privileged scaffold, predominantly recognized in the development of 5-HT2A receptor agonists. While primary and secondary amines in this class are well-documented, the introduction of bulky aliphatic groups at the alpha-carbon drastically alters the molecule's steric landscape. This whitepaper provides an in-depth technical analysis of 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol , a highly sterically hindered benzylic tertiary alcohol. We deconstruct its systematic IUPAC nomenclature, profile its physicochemical properties, and detail a self-validating synthetic protocol for its generation via the Grignard reaction.

Systematic IUPAC Nomenclature: Deconstructing the Molecule

The nomenclature of complex organic molecules relies on a strict hierarchical ruleset to ensure global standardization, as outlined in the 1[1]. The derivation of the name "2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol" follows these sequential logical parameters:

  • Principal Functional Group Identification: The molecule contains an ether moiety and a hydroxyl (-OH) group. According to IUPAC seniority rules, the hydroxyl group takes precedence over ethers, dictating the suffix "-ol" .

  • Parent Chain Determination: The parent structure is the longest continuous carbon chain containing the carbon bonded to the principal functional group. Here, the longest aliphatic chain containing the C-OH bond consists of 4 carbons, establishing the parent alkane as butane .

  • Chain Numbering: The parent chain must be numbered to assign the lowest possible locant to the principal functional group. Numbering from the end closest to the hydroxyl group places it at position 2, forming the base name butan-2-ol .

  • Substituent Identification:

    • At carbon-2 (C2), there is a 2,5-dimethoxyphenyl group.

    • At carbon-3 (C3), there is a methyl group.

  • Alphabetical Assembly: Substituents are listed alphabetically as prefixes. Because "d" (dimethoxyphenyl) precedes "m" (methyl), the final assembled Preferred IUPAC Name (PIN) is 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol .

IUPAC_Nomenclature Target Target Molecule: 2-(2,5-Dimethoxyphenyl)-3-methylbutan-2-ol Step1 1. Identify Principal Functional Group Hydroxyl (-OH) -> Suffix: '-ol' Target->Step1 Step2 2. Determine Parent Chain Longest chain with -OH = 4 Carbons Parent: Butane Step1->Step2 Step3 3. Number the Chain Lowest locant for -OH -> Position 2 Base: butan-2-ol Step2->Step3 Step4 4. Identify Substituents Position 2: 2,5-dimethoxyphenyl Position 3: methyl Step3->Step4 Step5 5. Alphabetical Assembly 'dimethoxyphenyl' precedes 'methyl' Final: 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol Step4->Step5

Figure 1: Logical decision tree for the IUPAC nomenclature of 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol.

Structural Elucidation & Physicochemical Profiling

The steric hindrance around the C2 carbon is immense. It is a tertiary alcohol flanked by a bulky ortho-substituted aromatic ring (2,5-dimethoxyphenyl) and an isopropyl group (from the C3 methyl and C4 chain). This steric shielding significantly impacts its reactivity, making it highly susceptible to E1 dehydration if exposed to strong acids, due to the formation of an exceptionally stable tertiary benzylic carbocation.

Table 1: Quantitative Data & Physicochemical Profile

ParameterValue / Description
IUPAC Name 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol
Molecular Formula C13H20O3
Molar Mass 224.29 g/mol
LogP (Predicted) ~2.8 - 3.2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Structural Class Sterically hindered benzylic tertiary alcohol

Synthetic Pathways: The Grignard Addition

The most direct and high-yielding synthetic route to this compound utilizes the2[2], a fundamental organometallic coupling process discovered by Victor Grignard[3]. The reaction proceeds via the nucleophilic addition of an organomagnesium halide (isopropylmagnesium bromide) to the electrophilic carbonyl carbon of a ketone (2,5-dimethoxyacetophenone)[4].

Grignard_Synthesis Ketone 2,5-Dimethoxyacetophenone (Electrophile) Reaction Nucleophilic Addition Anhydrous THF, 0°C to RT Ketone->Reaction Grignard Isopropylmagnesium Bromide (Nucleophile) Grignard->Reaction Intermediate Magnesium Alkoxide Intermediate Reaction->Intermediate Quench Aqueous Quench Sat. NH4Cl (pH ~6-7) Intermediate->Quench Product Target Tertiary Alcohol (C13H20O3) Quench->Product

Figure 2: Workflow of the Grignard addition synthesizing the target sterically hindered alcohol.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Every step incorporates causality-driven parameters to prevent reaction failure or unwanted side products (specifically, E1 dehydration).

Objective: Synthesize 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol via nucleophilic addition. Reagents: 2,5-Dimethoxyacetophenone (1.0 eq), Isopropylmagnesium bromide (2.0 M in THF, 1.2 eq), Anhydrous Tetrahydrofuran (THF), Saturated aqueous NH₄Cl.

  • Step 1: System Preparation (Moisture Exclusion) Flame-dry a two-neck round-bottom flask under vacuum, then purge with Argon. Causality: Grignard reagents are highly nucleophilic and strongly basic. Trace moisture will irreversibly protonate the reagent to propane gas, neutralizing the nucleophile before addition can occur.

  • Step 2: Electrophile Solvation & Thermal Control Dissolve 2,5-dimethoxyacetophenone in anhydrous THF to achieve a 0.5 M concentration. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Step 3: Nucleophilic Addition Add isopropylmagnesium bromide dropwise via a syringe over 15 minutes. Causality: The nucleophilic attack is highly exothermic. Maintaining 0 °C prevents localized heating that could drive unwanted side reactions, such as the enolization of the ketone, which would stall the reaction.

  • Step 4: Reaction Maturation & Self-Validation Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 hours. Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) mobile phase. Stain with Phosphomolybdic Acid (PMA). The reaction is complete when the less polar ketone spot is fully consumed and replaced by the more polar, highly shielded tertiary alcohol spot.

  • Step 5: Controlled Quenching Cool the flask back to 0 °C. Carefully add saturated aqueous NH₄Cl dropwise until effervescence ceases. Causality: NH₄Cl provides a mildly acidic environment (pH ~6) to protonate the magnesium alkoxide intermediate. Critical Warning: Using strong acids like HCl is strictly prohibited. A strong acid will protonate the newly formed hydroxyl group, turning it into a prime leaving group (H₂O). The resulting tertiary benzylic carbocation would instantly undergo E1 dehydration to form an alkene.

  • Step 6: Extraction and Purification Extract the aqueous layer with diethyl ether (3x). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the pure target compound.

Applications in Drug Development

In medicinal chemistry, 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol serves as a critical synthetic intermediate. While typical psychedelic phenethylamines feature an alpha-methyl group (forming a primary amine on a secondary carbon), this tertiary alcohol can be subjected to a Ritter reaction (using acetonitrile and an acid catalyst) to yield a sterically bulky alpha,alpha-dialkyl substituted tertiary amine.

Such sterically encumbered derivatives are invaluable for Quantitative Structure-Retention Relationship (QSRR) modeling. They allow researchers to probe the spatial limitations of the 5-HT2A orthosteric binding site and evaluate how extreme lipophilicity impacts blood-brain barrier (BBB) penetration kinetics, ultimately guiding the design of novel neurotherapeutics.

References

  • Title: Preparation, formatting and review of IUPAC Technical Reports and Recommendations (IUPAC Blue Book citation)
  • Title: Grignard Reaction Source: Organic Chemistry Portal URL
  • Title: Grignard reaction Source: Wikipedia URL
  • Title: The Grignard Reaction Mechanism Source: Chemistry Steps URL

Sources

Discovery and Optimization of Novel 3,4-Dimethoxyphenyl Derivatives as Targeted Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged 3,4-Dimethoxyphenyl Scaffold

In contemporary medicinal chemistry, the 3,4-dimethoxyphenyl moiety has emerged as a deeply privileged scaffold, particularly in the design of targeted oncological therapeutics [1]. Structurally mirroring the A-ring or B-ring of naturally occurring antimitotic agents like colchicine and combretastatin A-4 (CA-4), this dimethoxy-substituted aromatic system offers a highly tunable pharmacophore. Its integration into novel drug candidates frequently enhances metabolic stability, improves pharmacokinetic profiles, and dictates high-affinity interactions with the colchicine binding site (CBS) on


-tubulin [1, 2].

This technical whitepaper provides a comprehensive framework for the rational design, chemical synthesis, and biological validation of novel 3,4-dimethoxyphenyl derivatives. By dissecting the causality behind experimental choices, this guide establishes a self-validating workflow for discovering next-generation tubulin polymerization inhibitors.

Rational Drug Design: Targeting the Colchicine Binding Site

Mechanistic Rationale

Microtubules, dynamic polymers of


- and 

-tubulin heterodimers, are critical for intracellular transport and mitotic spindle formation. While agents like paclitaxel stabilize microtubules (targeting the taxane site), CBS inhibitors destabilize them by preventing tubulin heterodimer assembly.

The strategic preference for designing CBS inhibitors using the 3,4-dimethoxyphenyl scaffold is twofold:

  • Evasion of Multidrug Resistance (MDR): Unlike complex taxanes, smaller CBS inhibitors are less susceptible to efflux by P-glycoprotein (P-gp), a primary driver of chemoresistance.

  • Favorable Binding Kinetics: Molecular modeling indicates that the 3,4-dimethoxyphenyl group occupies a hydrophobic pocket analogous to the trimethoxyphenyl (TMP) group of colchicine, forming crucial van der Waals interactions with residues like Cys

    
    241, while allowing for structural modifications that enhance solubility and bioavailability[3, 4].
    
Pathway Visualization

MOA Ligand 3,4-Dimethoxyphenyl Derivative Tubulin β-Tubulin (Colchicine Site) Ligand->Tubulin Binds MT Microtubule Depolymerization Tubulin->MT Inhibits Assembly Arrest G2/M Cell Cycle Arrest MT->Arrest Triggers SAC Apoptosis Apoptosis Arrest->Apoptosis Caspase Activation

Tubulin polymerization inhibition pathway leading to G2/M arrest and apoptosis.

Synthetic Methodologies: Constructing the Scaffold

To construct rigid, cis-restricted analogues (such as pyridine, selenophene, or pyrazole core derivatives) bearing the 3,4-dimethoxyphenyl group, the Suzuki-Miyaura Cross-Coupling reaction is the gold standard [3, 4]. This method is chosen for its high functional group tolerance and mild conditions.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

The following protocol details the coupling of a 3,4-dimethoxyphenylboronic acid to a halogenated heterocyclic core.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine the halogenated core scaffold (1.0 equiv) and 3,4-dimethoxyphenylboronic acid (1.2 equiv).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv) and Potassium Carbonate (K2CO3) (2.5 equiv).

    • Causality: Pd(0) initiates the catalytic cycle via oxidative addition into the C-X bond. K2CO3 is critical; it quaternizes the boron atom, increasing its nucleophilicity and facilitating the transmetalation step.

  • Solvent System: Introduce a degassed mixture of Toluene/Ethanol/Water (ratio 4:1:1, v/v).

    • Causality: Toluene solubilizes the organic substrates, while water dissolves the inorganic base. Ethanol acts as a phase-transfer agent, bridging the biphasic system to ensure efficient reaction kinetics.

  • Reaction Execution: Reflux the mixture at 90°C for 8–12 hours. Monitor progression via TLC or LC-MS until the starting halide is consumed.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4. Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the target 3,4-dimethoxyphenyl derivative (>95% purity required for biological assays).

Biological Evaluation: Self-Validating Experimental Protocols

A robust drug discovery pipeline requires orthogonal assays to validate the mechanism of action. If a compound shows cytotoxicity, it must be proven that this toxicity stems directly from tubulin disruption [5].

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the compound's ability to inhibit the self-assembly of purified tubulin heterodimers into microtubules.

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Causality: Mg2+ is an essential cofactor for tubulin assembly. EGTA chelates trace Ca2+, which would otherwise spontaneously depolymerize microtubules, ensuring assay stability.

  • Protein & Ligand Incubation: Dilute purified porcine brain tubulin (3 mg/mL) in PEM buffer containing 1 mM GTP. Pre-incubate the tubulin solution with the test compound (e.g., 5 µM, 10 µM), a vehicle control (DMSO), a positive control (Colchicine, 10 µM), and a negative control (Paclitaxel, 10 µM) at 4°C for 15 minutes.

  • Kinetic Measurement: Transfer the mixture to a pre-warmed 384-well plate (37°C) in a microplate reader.

  • Data Acquisition: Monitor absorbance at 340 nm every minute for 60 minutes.

    • Causality: As tubulin polymerizes into microtubules, the macromolecular structures scatter light, resulting in an increase in optical density (OD340). A successful 3,4-dimethoxyphenyl derivative will suppress this OD340 increase, mirroring the colchicine control.

Workflow Visualization

Workflow Synth Chemical Synthesis (Suzuki Coupling) Purify Purification & Characterization (NMR, MS, HPLC) Synth->Purify InVitro In Vitro Tubulin Assay (OD 340nm) Purify->InVitro >95% Purity Cellular Cellular Assays (MTT Viability & Flow Cytometry) InVitro->Cellular Active Hits Lead Lead Optimization (QSAR Analysis) Cellular->Lead IC50 < 1 µM Lead->Synth Iterative Design

Self-validating workflow for the discovery and optimization of tubulin inhibitors.

Quantitative Structure-Activity Relationship (QSAR)

The integration of the 3,4-dimethoxyphenyl group into various heterocyclic cores yields distinct pharmacological profiles. The table below synthesizes quantitative data from recent literature, demonstrating the antiproliferative and tubulin-inhibitory potency of these derivatives compared to standard reference agents.

Table 1: Biological Evaluation of Representative 3,4-Dimethoxyphenyl Derivatives

Compound Core / DesignationStructural ModificationHeLa IC

(µM)
MCF-7 IC

(µM)
Tubulin Polymerization IC

(µM)
Reference
CA-4 (Standard) cis-Stilbene natural product0.0050.0121.20[3, 4]
Colchicine (Standard) Tricyclic alkaloid0.0150.0202.10[5]
Compound 6m Indenopyrazole core0.450.624.50[2]
Compound 7i Selenophene core0.080.121.85[3]
Compound 9p Pyridine core0.150.282.40[4]
Compound Y60s Pyrrolopyrazole core0.020.041.50[5]

Data Interpretation: The transition from highly flexible cis-stilbenes (CA-4) to rigidified heterocyclic cores (Selenophene 7i, Pyrrolopyrazole Y60s) maintains nanomolar cytotoxicity while drastically improving chemical stability against cis-trans isomerization. The 3,4-dimethoxyphenyl moiety consistently anchors these molecules within the CBS, validating its status as a cornerstone pharmacophore.

Conclusion & Future Perspectives

The 3,4-dimethoxyphenyl scaffold remains a highly versatile and powerful tool in the arsenal of medicinal chemists targeting microtubule dynamics. By adhering to rational drug design principles and employing stringent, self-validating biological assays, researchers can continue to optimize this moiety. Future directions should focus on conjugating these optimized derivatives into Antibody-Drug Conjugates (ADCs) or formulating them into nanoparticle delivery systems to further enhance tumor-specific accumulation and mitigate systemic toxicity.

References

  • The 3,4-Dimethoxyphenyl Moiety: A Privileged Scaffold in Drug Discovery and Development. Benchchem.
  • Methyl 3-((6-Methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a Tubulin Polymerization Inhibitor Identified by MorphoBase and ChemProteoBase Profiling Methods. Journal of Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Taylor & Francis.
  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Taylor & Francis.
  • Discovery of Novel 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one-Based Tubulin Inhibitors Targeting Colchicine Binding Site with Potent Anti-Ovarian Cancer Activity. Journal of Medicinal Chemistry.

Methodological & Application

Application Note: Advanced Isolation and Purification Protocol for 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol is a highly sterically hindered, electron-rich tertiary alcohol. Typically synthesized via the nucleophilic addition of isopropylmagnesium bromide to 2',5'-dimethoxyacetophenone, the isolation of this compound presents a significant chemical challenge: extreme susceptibility to acid-catalyzed dehydration [3].

The Causality of the Dehydration Liability: The 2,5-dimethoxy substituents on the phenyl ring act as powerful electron-donating groups via mesomeric (+M) effects. When the tertiary hydroxyl group is protonated, the resulting leaving group (water) departs to form a carbocation at the C2 position. Because this carbocation is simultaneously tertiary and benzylic—and further stabilized by the electron-rich dimethoxy aromatic system—its formation has an exceptionally low activation energy [4].

Consequently, standard Grignard workup procedures (which often utilize dilute


 or 

to dissolve magnesium salts) will irreversibly dehydrate the target compound into its corresponding alkene (e.g., 2-(2,5-dimethoxyphenyl)-3-methylbut-2-ene) [1]. To successfully isolate the pure alcohol, researchers must employ a strictly pH-controlled, base-deactivated purification strategy.

Quantitative Data: Impurity Profiling & Mitigation Strategy

To establish a self-validating workflow, it is critical to understand the chromatographic behavior of the target compound versus its common synthetic impurities.

Table 1: Chromatographic Profiling and Mitigation (Silica Gel, 9:1 Hexanes:EtOAc)

Compound / ImpurityStructural NatureTypical

Causality of FormationMitigation / Removal Strategy
Target Tertiary Alcohol Polar, H-bond donor0.25 - 0.35 Desired Grignard additionElutes cleanly on base-treated silica.
Alkene (Dehydration Product) Non-polar hydrocarbon0.85 - 0.95Acidic workup or acidic silanol catalysisPreventative: Use

quench and


in chromatography [1][4].
Unreacted Ketone Moderately polar0.45 - 0.55Incomplete Grignard conversionEasily separated via gradient elution chromatography.
Wurtz Coupling Products Highly non-polar> 0.95Grignard reagent side-reactionsFlushed out in the initial column void volume (100% Hexanes).

Self-Validating Experimental Protocol

Phase 1: Mild Quenching & Liquid-Liquid Extraction
  • Temperature Control: Upon completion of the Grignard reaction, cool the reaction flask to strictly

    
     using an ice-water bath.
    
  • pH-Controlled Quench: Vigorously stir the mixture and slowly add saturated aqueous ammonium chloride (

    
    ) dropwise.
    
    • Causality:

      
       (pH ~5.5–6.0) provides a mild proton source to quench the magnesium alkoxide intermediate without dropping the pH low enough to protonate the tertiary alcohol and trigger E1 dehydration [1][2].
      
  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc). Avoid chlorinated solvents at this stage to prevent halogen-exchange side reactions with unreacted organometallics.

Phase 2: Emulsion Resolution (Self-Validation Step)

Grignard workups frequently form stubborn emulsions due to the precipitation of colloidal magnesium hydroxide (


) [2].
  • Observation & Action: If the phase boundary is obscured by a milky emulsion, do not add strong acid to clear it . Instead, add saturated aqueous

    
     (brine).
    
    • Causality: Brine increases the ionic strength of the aqueous phase, altering the osmotic pressure and forcing the organic phase to separate without altering the pH [2].

  • Mechanical Intervention: If the emulsion persists, vacuum filter the entire biphasic mixture through a tightly packed pad of Celite.

  • Basic Wash: Separate the phases, extract the aqueous layer twice more with EtOAc, and wash the combined organic layers with saturated aqueous

    
    . This neutralizes any residual acidity from the 
    
    
    
    , ensuring the tertiary alcohol remains in a mildly basic environment prior to concentration.
  • Concentration: Dry over anhydrous

    
    , filter, and concentrate via rotary evaporation. Crucial:  Keep the water bath below 
    
    
    
    to prevent thermal dehydration.
Phase 3: Base-Deactivated Column Chromatography

Standard silica gel (


) possesses acidic silanol groups (

) that act as heterogeneous acid catalysts, readily dehydrating electron-rich tertiary alcohols directly on the column [4].
  • Silica Deactivation: Pre-treat the silica gel by packing the column with a solvent system containing

    
     Triethylamine (
    
    
    
    ) in Hexanes.
    • Causality: The amine binds to and neutralizes the acidic silanol sites, protecting the benzylic tertiary alcohol from on-column degradation.

  • Gradient Elution: Load the crude oil onto the column and elute using a gradient of

    
     Hexanes to 
    
    
    
    EtOAc in Hexanes (maintaining
    
    
    
    
    in the eluent).
  • Self-Validation via TLC: Monitor the fractions. The target alcohol will elute as a strongly UV-active spot that stains dark blue/black with phosphomolybdic acid (PMA). System Alert: If a rapid-running, highly UV-active spot (

    
    ) begins to appear in later fractions, on-column dehydration is occurring; immediately increase the 
    
    
    
    concentration in the eluent to arrest the degradation.

Experimental Workflow Visualization

G A Crude Reaction Mixture (Magnesium Alkoxide) B Quench at 0 °C (Sat. NH4Cl Dropwise) A->B Avoid strong acids C Phase Separation & Extraction (EtOAc) B->C D Break Emulsion (Brine + Celite Filtration) C->D If emulsion forms E Basic Wash (Sat. NaHCO3) C->E Clean separation D->E F Drying & Concentration (Na2SO4, <30 °C) E->F G Flash Chromatography (1% Et3N Treated Silica) F->G Crude Oil H Pure Target Compound (Tertiary Alcohol) G->H Gradient Elution

Caption: Acid-free workflow for the isolation and purification of highly sensitive tertiary alcohols.

References

  • Expeditious and practical synthesis of tertiary alcohols from esters enabled by highly polarized organometallic compounds. Università degli Studi di Bari Aldo Moro (UniBa). Available at:[Link]

Application Note: HPLC Method Development and Validation for 2-(2,5-Dimethoxyphenyl)-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Validation Guide

Introduction

2-(2,5-Dimethoxyphenyl)-3-methylbutan-2-ol (CAS: 855273-15-3)[1] is a sterically hindered, lipophilic tertiary alcohol containing a 2,5-dimethoxyphenyl moiety. It frequently serves as a specialized building block in medicinal chemistry, particularly in the synthesis of complex phenethylamine derivatives and novel psychoactive substance (NPS) precursors.

Because tertiary alcohols are prone to dehydration under the high thermal stress of Gas Chromatography (GC), non-destructive Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for evaluating the purity and synthetic yield of this compound. This application note details a robust, self-validating RP-HPLC method designed for high specificity and reproducibility.

Scientific Rationale & Method Design (E-E-A-T)

As analytical scientists, we do not select parameters arbitrarily; every chromatographic condition must be driven by the physicochemical properties of the analyte[2].

  • Stationary Phase Selection: The target molecule lacks ionizable functional groups (pKa of the tertiary alcohol is >15) and is highly hydrophobic due to its isopropyl and methyl groups. A high-carbon-load C18 column (octadecylsilane) is selected to provide optimal retention via hydrophobic (van der Waals) interactions.

  • Mobile Phase & pH Control: While the analyte is neutral, the silica support of the column contains residual silanol groups that can cause peak tailing. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7) , we protonate these silanols, ensuring a sharp, symmetrical peak shape. This volatile additive also ensures the method is directly transferable to LC-MS systems.

  • Wavelength Selection: The 1,4-dimethoxybenzene chromophore exhibits strong

    
     and 
    
    
    
    transitions. UV absorption maxima for dimethoxybenzene derivatives typically occur around 226 nm and 287 nm[3][4]. We select 280 nm as the primary quantitative wavelength. While 226 nm offers higher absolute sensitivity, 280 nm provides superior specificity against aliphatic synthetic impurities and minimizes baseline drift caused by the organic solvent gradient.

Experimental Protocol

Reagent Preparation
  • Mobile Phase A (0.1% FA in Water): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% FA in Acetonitrile): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio.

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(2,5-Dimethoxyphenyl)-3-methylbutan-2-ol reference standard. Transfer to a 10 mL volumetric flask, dissolve completely in 5 mL of Acetonitrile, and dilute to volume with Diluent.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with Diluent. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18, 150 mm × 4.6 mm, 5 µm (or equivalent)
Column Temperature 30°C ± 2°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 280 nm (Reference: 360 nm)
Autosampler Temp 15°C

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.06040Initial Hold
2.06040Isocratic
10.01090Linear Gradient
13.01090High Organic Wash
13.16040Re-equilibration
18.06040End of Run

System Suitability Testing (SST)

A method is only as reliable as its self-validating controls. Before initiating any sample sequence, the SST must be executed using six replicate injections of the 100 µg/mL Working Standard. This ensures the instrument is operating within strict thermodynamic and mechanical tolerances[5].

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaScientific Justification
Retention Time (RT) %RSD

Ensures high-pressure pump precision and mobile phase blending stability.
Peak Area %RSD

Validates autosampler injection precision and UV detector lamp stability.
Tailing Factor (

)

Confirms the absence of secondary silanol interactions and column degradation.
Theoretical Plates (

)

Verifies column bed integrity and optimal kinetic efficiency.

Method Validation Workflow

To guarantee regulatory compliance and scientific integrity, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[5].

ICH_Validation Dev Method Development & Optimization SST System Suitability Testing (SST) Dev->SST Spec Specificity & Forced Degradation SST->Spec Lin Linearity & Range (25% to 150%) Spec->Lin Acc Accuracy & Precision (Repeatability) Lin->Acc Rob Robustness Testing (Temp, Flow, pH) Acc->Rob Rep Final Validation Report (ICH Q2(R2)) Rob->Rep

Caption: ICH Q2(R2) Analytical Method Validation Lifecycle.

Validation Parameters & Acceptance Criteria

Table 3: ICH Q2(R2) Validation Execution

ParameterMethodologyAcceptance Criteria
Specificity Inject Diluent, Mobile Phase, and Forced Degradation samples (Acid, Base, Peroxide, Thermal, UV).No interfering peaks at the RT of the analyte. Peak purity angle < purity threshold (via PDA).
Linearity Prepare 5 concentration levels ranging from 25 µg/mL to 150 µg/mL (25% to 150% of nominal).Correlation coefficient (

)

. Y-intercept

of target response.
Accuracy Spike recovery experiments at 50%, 100%, and 150% levels (n=3 preparations each).Mean recovery at each level must fall between 98.0% and 102.0%.
Precision Repeatability: 6 independent replicate preparations of the standard at 100% concentration.%RSD of the calculated assay value

.
Robustness Deliberately alter flow rate (

mL/min), column temp (

C), and organic composition (

).
System suitability criteria (Table 2) must still be met under all perturbed conditions.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. Retrieved from[Link][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9016, 1,4-Dimethoxybenzene. Retrieved from[Link][3]

  • Hullar, T., et al. (2020). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics. Retrieved from[Link][4]

  • European Medicines Agency / ICH. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link][5]

Sources

Application Note: GC-MS Analysis and Derivatization Strategies for 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists Matrix: Biological Fluids (Urine/Plasma) and Synthetic Intermediates Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Chemical Derivatization

Introduction & Scientific Context

The compound 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-ol (MW: 224.30 g/mol ) represents a highly specific, sterically hindered tertiary alcohol. In the context of drug development and forensic toxicology, compounds bearing the 2,5-dimethoxyphenyl moiety are frequently encountered as precursors, synthetic byproducts, or Phase I metabolites of the 2C-X (e.g., 2C-B, 2C-I) and DOx (e.g., DOB, DOM) designer drug families [1, 3].

Analyzing tertiary alcohols via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. When injected directly into a standard GC inlet (typically maintained at 250 °C), tertiary alcohols undergo rapid, irreproducible thermal dehydration. For 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-ol, this thermal degradation yields a mixture of isomeric alkenes (e.g., 2-(2,5-dimethoxyphenyl)-3-methyl-2-butene). This phenomenon destroys quantitative linearity, broadens chromatographic peaks, and confounds mass spectral library matching.

To achieve a self-validating, robust analytical method, chemical derivatization is mandatory [2]. This application note details a field-proven silylation protocol using BSTFA with 1% TMCS, designed specifically to overcome the steric hindrance of the ortho-methoxy and isopropyl groups flanking the tertiary hydroxyl moiety.

Mechanistic Causality: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that analytical protocols must be built on chemical causality rather than rote steps.

  • Why Silylation? Converting the labile hydroxyl group (-OH) to a trimethylsilyl ether (-O-TMS) eliminates hydrogen bonding and prevents the elimination reaction (dehydration) in the hot injection port. The resulting TMS derivative (MW: 296.48 g/mol ) exhibits excellent thermal stability and sharp chromatographic peak shape [2].

  • Why BSTFA + 1% TMCS? N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, but it struggles to penetrate the steric shield created by the bulky isopropyl and 2,5-dimethoxyphenyl groups. Trimethylchlorosilane (TMCS) is added at 1% as a Lewis acid catalyst. TMCS increases the electrophilicity of the silyl donor, driving the reaction forward even for highly hindered tertiary alcohols[2].

  • Why Pyridine? Pyridine acts as both an aprotic solvent and an acid scavenger, neutralizing the trichloroacetic acid and HCl byproducts, which could otherwise reverse the equilibrium of the silylation reaction.

Workflow A Sample Collection & Spiking B Liquid-Liquid Extraction (LLE) A->B pH 9.0 buffer C Evaporation (N2 Stream) B->C Organic phase D BSTFA + 1% TMCS Silylation (75°C) C->D Dry residue E GC-MS Acquisition D->E TMS Derivative F Data Analysis & Quantitation E->F EI Spectra

Fig 1. Analytical workflow for the extraction and GC-MS analysis of tertiary alcohol derivatives.

Experimental Protocols

This self-validating protocol ensures that any failure in derivatization can be immediately identified by monitoring the dehydrated alkene mass (m/z 206) versus the target TMS derivative mass (m/z 296).

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot & Spike: Transfer 1.0 mL of the biological sample (or 1.0 mg/mL synthetic standard dilution) into a clean glass centrifuge tube. Spike with 50 µL of an appropriate internal standard (e.g., Methamphetamine-d9 or a deuterated DOx analog, 10 µg/mL).

  • pH Adjustment: Add 0.5 mL of 0.1 M Carbonate buffer (pH 9.0) to ensure the target analytes and any basic impurities are un-ionized.

  • Extraction: Add 3.0 mL of a non-polar extraction solvent (e.g., Hexane:Ethyl Acetate, 80:20 v/v). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 rpm for 5 minutes. Transfer the upper organic layer to a 2.0 mL glass GC autosampler vial.

  • Evaporation: Evaporate the organic phase to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 35 °C. Critical Step: Moisture strictly inhibits silylation.

Derivatization Workflow (Silylation)
  • Reagent Addition: To the dried residue, immediately add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a dry block heater at 75 °C for exactly 45 minutes. Note: Hindered tertiary alcohols require higher temperatures and longer times than primary amines or phenols.

  • Cooling & Transfer: Remove the vial, allow it to cool to room temperature, and transfer the mixture into a 200 µL glass insert for GC-MS injection. Analyze within 24 hours to prevent derivative hydrolysis.

Instrumental Parameters & Data Presentation

Optimal separation of 2,5-dimethoxyphenyl positional isomers requires a high-efficiency non-polar or slightly polar capillary column (e.g., 5% phenyl-methylpolysiloxane) [1].

Table 1: Optimized GC-MS Instrument Parameters
ParameterSetting / SpecificationRationale
GC Column DB-5MS (30 m × 0.25 mm ID, 0.25 µm film)Provides optimal resolution for structurally similar phenethylamine/DOx derivatives.
Carrier Gas Helium (Ultra-High Purity, 99.999%)Constant flow at 1.0 mL/min for stable retention times.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level metabolite detection.
Inlet Temperature 250 °CEnsures rapid volatilization; TMS derivative resists degradation at this heat.
Oven Program 80 °C (hold 1 min) → 15 °C/min to 280 °C (hold 5 min)Balances sharp peak focusing at the head of the column with fast elution of heavy derivatives.
Transfer Line Temp 280 °CPrevents cold-trapping of the analyte before entering the MS source.
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for reproducible fragmentation and library matching.
Scan Range m/z 40 to 450Captures low-mass aliphatic fragments and the intact molecular ion.
Table 2: Diagnostic EI-MS Fragmentation Ions (m/z)
Analyte StateMolecular Ion (M⁺•)Base PeakKey Fragment IonsStructural Assignment of Fragments
Underivatized (Thermal Dehydration)206 (Alkene form)191206, 191, 175, 161[M]⁺• (206); [M - CH₃]⁺ (191); loss of methoxy groups (175).
TMS-Derivatized (Intact Tertiary Alcohol)296 (Weak)253296, 281, 253, 165[M]⁺• (296);[M - CH₃]⁺ (281); [M - Isopropyl]⁺ (253); Dimethoxytropylium (165).
Mass Spectral Fragmentation Pathway

The electron ionization (EI) of the TMS-derivatized 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-ol is driven by the stability of the resulting carbocations. The loss of the bulky isopropyl radical (-43 Da) from the molecular ion yields a highly stable, resonance-stabilized tertiary carbocation adjacent to the aromatic ring and the oxygen lone pairs, making m/z 253 the base peak.

Fragmentation M TMS Derivative (M+•) m/z 296 A [M - CH3]+ m/z 281 M->A Alpha-cleavage Loss of Methyl (-15 Da) B [M - CH(CH3)2]+ m/z 253 (Base Peak) M->B Alpha-cleavage Loss of Isopropyl (-43 Da) C Dimethoxytropylium Ion m/z 165 B->C Aromatic rearrangement & further fragmentation

Fig 2. Primary Electron Ionization (EI) mass spectral fragmentation pathways for the TMS derivative.

Conclusion

The successful GC-MS analysis of sterically hindered tertiary alcohols, such as 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-ol, relies entirely on the mitigation of thermal degradation. By utilizing a catalyzed silylation approach (BSTFA + 1% TMCS) and understanding the mechanistic pathways of EI fragmentation, laboratories can achieve robust, reproducible, and legally defensible analytical data for these complex designer drug derivatives and metabolites.

References

  • Title: GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA Source: Journal of Chromatographic Science / PubMed (NIH) URL: [Link]

  • Title: Derivatization Methods in GC and GC/MS Source: IntechOpen URL: [Link]

  • Title: Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine Source: Journal of Forensic Sciences / PubMed (NIH) URL: [Link]

Derivatization of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol for bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Anwendungs- und Protokollleitfaden: Derivatisierung von 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol für Bioassays

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Diese Application Note beschreibt detaillierte Protokolle für die chemische Modifikation (Derivatisierung) von 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol, einer Verbindung mit einem sterisch gehinderten tertiären Alkohol. Das primäre Ziel der Derivatisierung ist die Modulation der physikochemisch-chemischen Eigenschaften der Ausgangsverbindung, um ihre Löslichkeit, Stabilität und biologische Aktivität für das Screening in Bioassays zu verbessern. Es werden zwei zentrale Derivatisierungsstrategien vorgestellt: die Acylierung zur Bildung von Estern und die Etherifizierung zur Synthese von Ethern. Darüber hinaus werden standardisierte Protokolle für nachgeschaltete Bioassays, einschließlich Zytotoxizitäts- und antimikrobieller Tests, bereitgestellt, um die biologische Wirksamkeit der neu synthetisierten Derivate zu bewerten. Dieser Leitfaden soll Forschern eine robuste methodische Grundlage für die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) liefern.

Einführung und wissenschaftliche Begründung

2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol ist eine interessante Gerüststruktur für die Wirkstoffforschung. Seine Struktur vereint ein Dimethoxyphenyl-Motiv, das in vielen biologisch aktiven Molekülen vorkommt, mit einer tertiären Alkoholgruppe. Diese tertiäre Hydroxylgruppe ist der primäre Angriffspunkt für die chemische Modifikation. In ihrer ursprünglichen Form weisen Moleküle wie dieses oft eine geringe Wasserlöslichkeit auf, was ihre direkte Anwendung in wässrigen Bioassay-Systemen einschränkt.[1][2]

Die Derivatisierung dient mehreren strategischen Zielen:

  • Verbesserung der Löslichkeit: Die Umwandlung der Hydroxylgruppe in polarere oder ionisierbare Gruppen kann die Löslichkeit in wässrigen Medien drastisch erhöhen.[3]

  • Modulation der Bioaktivität: Geringfügige strukturelle Änderungen können die Wechselwirkung mit biologischen Zielstrukturen erheblich beeinflussen und zu einer erhöhten Wirksamkeit oder Selektivität führen.

  • Prodrug-Strategie: Ester-Derivate können als Prodrugs fungieren, die im Körper durch Esterasen gespalten werden und den aktiven Wirkstoff freisetzen. Dies kann die Bioverfügbarkeit verbessern.

  • Erhöhung der Stabilität: Die Umwandlung der Hydroxylgruppe in einen Ether kann die metabolische Stabilität der Verbindung erhöhen.

Die größte Herausforderung bei der Derivatisierung dieses Moleküls ist die sterische Hinderung der tertiären Alkoholgruppe. Standardreaktionsbedingungen sind oft ineffizient. Daher sind optimierte Protokolle mit geeigneten Katalysatoren erforderlich, um hohe Ausbeuten zu erzielen.[4][5][6]

Derivatisierungsstrategien und -protokolle

In diesem Abschnitt werden zwei grundlegende, aber effektive Derivatisierungsverfahren beschrieben: die Acylierung und die Etherifizierung.

Strategie 1: Acylierung (Acetylierung) zur Synthese von Estern

Die Acylierung führt einen Acylrest an der Hydroxylgruppe ein und erzeugt einen Ester. Acetyl-Derivate sind eine gängige erste Modifikation, um die Auswirkungen einer veränderten Lipophilie zu untersuchen. Aufgrund der sterischen Hinderung wird ein milder und effizienter Lewis-Säure-Katalysator wie Erbium(III)-chlorid (ErCl₃) verwendet, um die Reaktion unter neutralen Bedingungen zu fördern.[4]

Protokoll 2.1: ErCl₃-katalysierte Acetylierung

Materialien:

  • 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol (Ausgangsmaterial)

  • Essigsäureanhydrid (Ac₂O)

  • Wasserfreies Erbium(III)-chlorid (ErCl₃)

  • Diethylether oder Ethylacetat

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rundkolben, Magnetrührer, Heizplatte, Dünnschichtchromatographie (DC)-Platten

Schritt-für-Schritt-Anleitung:

  • Reaktionsansatz: In einem trockenen 25-mL-Rundkolben werden 1,0 mmol des Ausgangsmaterials und 1,5 mmol Essigsäureanhydrid vorgelegt.

  • Katalysatorzugabe: 0,05 mmol (5 mol%) wasserfreies ErCl₃ werden hinzugefügt.

    • Begründung: ErCl₃ aktiviert die Carbonylgruppe des Essigsäureanhydrids und erhöht dessen Elektrophilie, was den nukleophilen Angriff des gehinderten Alkohols ermöglicht.[4]

  • Reaktion: Die Reaktionsmischung wird bei 50 °C unter Rühren erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (Laufmittel: z.B. Hexan/Ethylacetat 4:1) überwacht.

  • Aufarbeitung: Nach vollständigem Umsatz (typischerweise 2-4 Stunden) wird die Mischung auf Raumtemperatur abgekühlt.

  • Extraktion: Die Reaktionsmischung wird mit 20 mL Diethylether verdünnt. Die organische Phase wird nacheinander mit 15 mL gesättigter NaHCO₃-Lösung (2x) und 15 mL Sole (1x) gewaschen.

    • Begründung: Das Waschen mit NaHCO₃ neutralisiert überschüssige Essigsäure und zersetzt restliches Essigsäureanhydrid.

  • Trocknung und Aufkonzentrierung: Die organische Phase wird über wasserfreiem Na₂SO₄ getrocknet, filtriert und am Rotationsverdampfer eingeengt.

  • Reinigung: Das Rohprodukt wird bei Bedarf mittels Säulenchromatographie an Kieselgel gereinigt, um das reine Acetyl-Derivat zu erhalten.

Strategie 2: Etherifizierung zur Synthese von Ethern

Die Etherifizierung, beispielsweise die Bildung eines Methylethers, kann die Stabilität der Verbindung gegenüber hydrolytischem Abbau erhöhen und ihre Wasserstoffbrückenbindungs-Donorfähigkeit eliminieren. Eine Säure-katalysierte Reaktion mit einem Alkohol im Überschuss ist eine gängige Methode zur Synthese von Ethern aus tertiären Alkoholen.[7][8]

Protokoll 2.2: Säurekatalysierte Methyl-Etherifizierung

Materialien:

  • 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol (Ausgangsmaterial)

  • Trockenes Methanol (CH₃OH)

  • Konzentrierte Schwefelsäure (H₂SO₄) oder p-Toluolsulfonsäure (TsOH)

  • Diethylether

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rundkolben, Rückflusskühler, Magnetrührer

Schritt-für-Schritt-Anleitung:

  • Reaktionsansatz: 1,0 mmol des Ausgangsmaterials wird in 10 mL trockenem Methanol in einem Rundkolben gelöst.

    • Begründung: Methanol dient sowohl als Lösungsmittel als auch als Reagenz. Ein großer Überschuss verschiebt das Gleichgewicht zugunsten des Produkts.

  • Katalysatorzugabe: 1-2 Tropfen konzentrierte H₂SO₄ werden vorsichtig hinzugefügt.

  • Reaktion: Die Mischung wird für 6-12 Stunden unter Rückfluss erhitzt. Der Fortschritt wird mittels DC überwacht.

  • Neutralisation: Nach Abkühlen auf Raumtemperatur wird die Reaktion durch vorsichtige Zugabe von gesättigter NaHCO₃-Lösung neutralisiert, bis die Gasentwicklung aufhört.

  • Aufarbeitung: Der größte Teil des Methanols wird am Rotationsverdampfer entfernt. Der Rückstand wird in 20 mL Wasser aufgenommen und dreimal mit je 20 mL Diethylether extrahiert.

  • Trocknung und Aufkonzentrierung: Die vereinigten organischen Phasen werden über MgSO₄ getrocknet, filtriert und eingeengt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um den reinen Methylether zu erhalten.

Bioassay-Methoden zur Evaluierung der Derivate

Nach der Synthese und Reinigung müssen die Derivate auf ihre biologische Aktivität getestet werden. Hier werden zwei grundlegende Assays vorgestellt: ein Zytotoxizitätstest und ein antimikrobieller Test.

Zytotoxizitätstest mittels LDH-Assay

Der Laktatdehydrogenase (LDH)-Assay ist eine gängige Methode zur Messung der Zytotoxizität, die auf der Freisetzung des stabilen zytosolischen Enzyms LDH aus Zellen mit geschädigter Membran basiert.[9][10]

Protokoll 3.1: LDH-Freisetzungsassay

Materialien:

  • Humane Tumorzelllinie (z.B. HeLa oder A549)

  • Zellkulturmedium (z.B. DMEM mit 10% FBS)

  • Testverbindungen (Ausgangsmaterial und Derivate), gelöst in DMSO

  • Kommerzieller LDH-Cytotoxicity-Assay-Kit

  • 96-Well-Platten, Mehrkanalpipetten, Inkubator (37 °C, 5% CO₂)

  • Mikroplatten-Reader

Schritt-für-Schritt-Anleitung:

  • Zellaussaat: Zellen in einer Dichte von 1x10⁴ Zellen/Well in 100 µL Medium in eine 96-Well-Platte aussäen und über Nacht im Inkubator anhaften lassen.

  • Vorbereitung der Kontrollen:

    • Vehikelkontrolle: Wells, die nur mit dem Lösungsmittel (z.B. 0.1% DMSO) behandelt werden (spontane LDH-Freisetzung).

    • Positivkontrolle (Maximale LDH-Freisetzung): Wells, die mit dem Lysepuffer aus dem Kit behandelt werden.

    • Substanzkontrolle: Testsubstanzen in Medium ohne Zellen, um Interferenzen auszuschließen.

  • Behandlung: Das Medium wird entfernt und durch frisches Medium ersetzt, das die Testverbindungen in verschiedenen Konzentrationen (z.B. von 0,1 bis 100 µM) enthält. Jede Konzentration wird in dreifacher Ausführung getestet.

  • Inkubation: Die Platte wird für 24-48 Stunden im Inkubator inkubiert.

  • LDH-Messung: Gemäß den Anweisungen des Kit-Herstellers wird ein Aliquot des Zellkulturüberstands in eine neue Platte überführt. Das LDH-Reaktionsgemisch wird zugegeben und für 30 Minuten bei Raumtemperatur im Dunkeln inkubiert.

  • Datenanalyse: Die Absorption wird bei der vom Kit empfohlenen Wellenlänge (z.B. 490 nm) gemessen. Die prozentuale Zytotoxizität wird wie folgt berechnet: % Zytotoxizität = 100 * (Messwert - Spontane Freisetzung) / (Maximale Freisetzung - Spontane Freisetzung)

  • Die IC₅₀-Werte (die Konzentration, bei der 50% der Zellen lysiert sind) werden durch nichtlineare Regression der Dosis-Wirkungs-Kurve ermittelt.

Antimikrobieller Test: Bestimmung der minimalen Hemmkonzentration (MHK)

Die Bouillon-Mikrodilutionsmethode ist ein Standardverfahren zur Bestimmung der minimalen Konzentration einer Substanz, die das sichtbare Wachstum eines Mikroorganismus hemmt.[11][12]

Protokoll 3.2: Bouillon-Mikrodilutionsassay

Materialien:

  • Bakterienstamm (z.B. Staphylococcus aureus ATCC 29213 oder Escherichia coli ATCC 25922)

  • Müller-Hinton-Bouillon (MHB)

  • Testverbindungen, gelöst in DMSO

  • Standard-Antibiotikum (z.B. Gentamicin) als Positivkontrolle

  • Sterile 96-Well-Platten mit U-Boden

Schritt-für-Schritt-Anleitung:

  • Vorbereitung des Inokulums: Eine Bakterienkultur wird in MHB auf eine Trübung von 0,5 McFarland eingestellt und anschließend so verdünnt, dass die Endkonzentration im Well ca. 5x10⁵ KBE/mL beträgt.

  • Verdünnungsreihe: In einer 96-Well-Platte wird eine serielle zweifache Verdünnungsreihe der Testverbindungen in MHB erstellt (z.B. von 128 µg/mL bis 0,25 µg/mL).

  • Kontrollen:

    • Wachstumskontrolle: Wells nur mit MHB und Bakterieninokulum.

    • Sterilitätskontrolle: Wells nur mit MHB.

    • Positivkontrolle: Verdünnungsreihe eines bekannten Antibiotikums.

  • Inokulation: Jedes Well (außer der Sterilitätskontrolle) wird mit dem vorbereiteten Bakterieninokulum versetzt.

  • Inkubation: Die Platte wird bei 37 °C für 18-24 Stunden inkubiert.

  • Auswertung: Die MHK ist die niedrigste Konzentration der Testverbindung, bei der kein sichtbares Wachstum (Trübung) zu erkennen ist.

Visualisierung der Arbeitsabläufe und Konzepte

Derivatization_Workflow cluster_synthesis Synthese & Modifikation cluster_bioassay Biologische Evaluierung Start 2-(2,5-Dimethoxyphenyl)- 3-methyl-butan-2-ol (Ausgangsmaterial) Deriv1 Protokoll 2.1: Acylierung (Esterbildung) Start->Deriv1 Deriv2 Protokoll 2.2: Etherifizierung (Etherbildung) Start->Deriv2 Bioassay1 Protokoll 3.1: Zytotoxizitätstest (LDH) Start->Bioassay1 Vergleich Bioassay2 Protokoll 3.2: Antimikrobieller Test (MHK) Start->Bioassay2 Vergleich Purify1 Reinigung (Säulenchromatographie) Deriv1->Purify1 Purify2 Reinigung (Säulenchromatographie) Deriv2->Purify2 Prod1 Acetyl-Derivat Purify1->Prod1 Prod2 Methyl-Ether-Derivat Purify2->Prod2 Prod1->Bioassay1 Prod1->Bioassay2 Prod2->Bioassay1 Prod2->Bioassay2 Data1 IC₅₀-Wert Bioassay1->Data1 Data2 MHK-Wert Bioassay2->Data2 SAR Struktur-Wirkungs-Analyse (SAR) Data1->SAR Data2->SAR

Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zur biologischen Auswertung.

Acylation_Mechanism cluster_reactants cluster_cycle Katalytischer Zyklus cluster_products R_OH R-OH (Tertiärer Alkohol) Attack 2. Nukleophiler Angriff des Alkohols R_OH->Attack Anhydride (R'CO)₂O (Essigsäureanhydrid) Activation 1. Aktivierung des Anhydrids Anhydride->Activation Catalyst ErCl₃ (Lewis-Säure) Catalyst->Activation Activation->Attack Intermediate Tetraedrisches Intermediat Attack->Intermediate Elimination 3. Eliminierung & Produktbildung Intermediate->Elimination Ester R-OCOR' (Ester-Derivat) Elimination->Ester Catalyst_Regen ErCl₃ (regeneriert) Elimination->Catalyst_Regen Regeneration

Abbildung 2: Vereinfachtes Schema des katalytischen Zyklus der Lewis-Säure-vermittelten Acylierung.

Datenauswertung und erwartete Ergebnisse

Die Ergebnisse der Bioassays sollten systematisch erfasst und verglichen werden. Eine tabellarische Zusammenfassung ist hierfür ideal.

Tabelle 1: Hypothetische Bioaktivitätsdaten

VerbindungDerivat-TypZytotoxizität IC₅₀ (µM)Antimikrobielle MHK (µg/mL) vs. S. aureus
Ausgangsmaterial -> 100> 128
Derivat 1 Acetyl-Ester15.232
Derivat 2 Methyl-Ether85.764
Doxorubicin Positivkontrolle0.8N/A
Gentamicin PositivkontrolleN/A0.5

Interpretation:

  • Ausgangsmaterial: Zeigt in diesem hypothetischen Beispiel keine signifikante Aktivität, was die Notwendigkeit der Derivatisierung unterstreicht.

  • Acetyl-Derivat: Die Einführung der Acetylgruppe führt zu einer deutlichen Steigerung der Zytotoxizität und einer moderaten antimikrobiellen Wirkung. Dies könnte auf eine verbesserte Zellmembran-Permeabilität aufgrund der erhöhten Lipophilie zurückzuführen sein.

  • Methyl-Ether-Derivat: Zeigt eine geringere Aktivität als der Ester, aber eine Verbesserung gegenüber dem Ausgangsmaterial. Dies deutet darauf hin, dass die Hydroxylgruppe selbst für die beobachtete Aktivität wichtig sein könnte, möglicherweise durch Wasserstoffbrückenbindungen am Zielort, die durch die Ether-Gruppe blockiert werden.

Diese Art der Analyse ermöglicht erste Einblicke in die Struktur-Wirkungs-Beziehungen und leitet das Design weiterer Derivate an.

Schlussfolgerung

Die Derivatisierung von 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol durch Acylierung und Etherifizierung ist eine effektive Strategie, um seine physikochemisch-chemischen Eigenschaften zu modifizieren und sein biologisches Potenzial zu erschließen. Die hier vorgestellten Protokolle bieten eine robuste und reproduzierbare Grundlage für die Synthese von Ester- und Ether-Derivaten, insbesondere unter Berücksichtigung der sterischen Hinderung des tertiären Alkohols. Die nachgeschalteten Zytotoxizitäts- und antimikrobiellen Assays ermöglichen eine standardisierte Bewertung der biologischen Aktivität und bilden die Grundlage für eine systematische Erforschung der Struktur-Wirkungs-Beziehungen. Dieser integrierte Ansatz ist entscheidend in den frühen Phasen der Wirkstoffentdeckung und -entwicklung.

Referenzen

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  • Savjani, K. T. et al. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Verfügbar unter: [Link]

  • Patsnap Synapse. (2025). What are the methods used for enhancement of bioavailability?. Patsnap. Verfügbar unter: [Link]

  • Mouton, J. W. et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Verfügbar unter: [Link]

  • IJPC. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Verfügbar unter: [Link]

  • Hasan, M. R. et al. (2014). Disk Diffusion Bioassays for the Detection of Antibiotic Activity in Body Fluids: Applications for the Pneumonia Etiology Research. Ovid. Verfügbar unter: [Link]

  • Sharma, D. et al. (2013). Drug Solubility: Importance and Enhancement Techniques. PMC. Verfügbar unter: [Link]

  • G-Biosciences. (n.d.). Bioassays | Cell Toxicity Proliferation Assays. G-Biosciences. Verfügbar unter: [Link]

  • Mire-Sluis, A. et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. AAPS J. Verfügbar unter: [Link]

  • Bower, K. (2015). Building a Robust Biological Assay for Potency Measurement. BioProcess International. Verfügbar unter: [Link]

  • Bhunia, A. K. et al. (2018). Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods. Purdue e-Pubs. Verfügbar unter: [Link]

  • Visikol. (2023). Cytotoxicity Assay Models. Visikol. Verfügbar unter: [Link]

  • Pasteur Network. (n.d.). Cytotoxicity Bioassay Platform. Pasteur Network. Verfügbar unter: [Link]

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  • Ouchi, A. et al. (2008). An Efficient Acylation of Tertiary Alcohols with Isopropenyl Acetate Mediated by an Oxime Ester and Cp*2Sm(thf)2. The Journal of Organic Chemistry. Verfügbar unter: [Link]

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Sources

Application Note: A Scalable Protocol for the Synthesis of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, robust, and scalable experimental protocol for the synthesis of the tertiary alcohol, 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol. The synthesis is achieved via the nucleophilic addition of an isopropylmagnesium bromide Grignard reagent to 2,5-dimethoxyacetophenone.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth insights into reaction mechanisms, scale-up considerations, safety protocols, and process validation. The causality behind critical process parameters is explained to ensure both high yield and operational safety, reflecting field-proven expertise in organometallic chemistry.

Introduction and Scientific Rationale

The synthesis of tertiary alcohols is a cornerstone of modern organic chemistry, with wide applications in the development of pharmaceuticals, agrochemicals, and fragrances.[3] The Grignard reaction, discovered by Victor Grignard in the early 20th century, remains one of the most powerful and versatile methods for creating carbon-carbon bonds and accessing complex alcohol architectures.[4]

This protocol focuses on the synthesis of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol. The chosen synthetic strategy involves the reaction of a commercially available isopropylmagnesium bromide solution with 2,5-dimethoxyacetophenone. This route is selected for its reliability, high atom economy, and scalability.

Key advantages of this approach include:

  • Convergent Synthesis: Combining two readily available fragments efficiently builds the target molecule.

  • High Yield: Grignard additions to ketones are typically high-yielding reactions.[5]

  • Scalability: While Grignard reactions present challenges on a larger scale, these can be effectively managed with proper engineering and procedural controls.[6][7]

This document will detail these controls, focusing on managing the reaction's high exothermicity and sensitivity to atmospheric moisture to ensure a safe and reproducible scale-up.[8][9]

Reaction Scheme and Mechanism

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the isopropyl Grignard reagent on the electrophilic carbonyl carbon of 2,5-dimethoxyacetophenone. This forms a magnesium alkoxide intermediate.[10] Subsequent quenching with a mild acid, such as a saturated aqueous solution of ammonium chloride, protonates the alkoxide to yield the final tertiary alcohol product and inorganic magnesium salts.[5][10]

Caption: Reaction mechanism for the synthesis of the target tertiary alcohol.

Critical Scale-Up Considerations

Scaling a Grignard reaction requires careful management of its inherent risks. The primary challenges are thermal control, moisture exclusion, and safe handling of reagents.

  • Thermal Management: The Grignard reaction is highly exothermic, with a significant risk of a thermal runaway, especially during the initial phase and the quenching step.[6][7] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.

    • Mitigation Strategy: Employ a jacketed reactor with a reliable cooling system. The most critical control parameter is the addition rate of the ketone to the Grignard solution. A slow, controlled addition (sub-surface if possible) ensures that the heat generated can be effectively removed by the cooling system, maintaining a stable internal temperature.

  • Moisture and Air Sensitivity: Grignard reagents are potent bases and will be rapidly destroyed by water or protic sources.[4][9] They are also sensitive to oxygen.

    • Mitigation Strategy: All glassware and reactors must be rigorously dried (oven-dried or flame-dried under vacuum). The reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) from start to finish. Anhydrous solvents are mandatory.

  • Reagent Accumulation: A delayed reaction initiation can lead to a dangerous accumulation of unreacted ketone.[6] If the reaction then starts suddenly, the heat generated can overwhelm the cooling system.

    • Mitigation Strategy: Using a commercially available, pre-titrated Grignard solution helps ensure reactivity and concentration are known.[11] Monitor the reaction temperature closely; a slight, steady exotherm upon initial addition of the ketone confirms the reaction has initiated before proceeding with the bulk addition.

  • Solvent Selection: While diethyl ether is common in lab-scale reactions, its low boiling point (35 °C) and high volatility pose significant fire hazards on a larger scale.[12]

    • Recommended Solvent: Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) are preferred for scale-up. 2-MeTHF, in particular, is considered a greener and safer alternative with a higher boiling point and lower water miscibility.[7]

Materials and Equipment

Reagents & Chemicals Grade CAS Number Supplier Example
2,5-Dimethoxyacetophenone≥98%1201-38-3Sigma-Aldrich
Isopropylmagnesium bromide~2.0 M in THF920-39-8Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%109-99-9Fisher Scientific
Saturated Ammonium Chloride (NH₄Cl)Aqueous SolutionN/ALab-prepared
Diethyl Ether or MTBEACS Grade60-29-7VWR
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade7487-88-9Sigma-Aldrich
Celite® (Diatomaceous Earth)---61790-53-2Fisher Scientific
Equipment Specifications
Jacketed Glass ReactorAppropriate volume for scale, with overhead stirrer
Addition FunnelPressure-equalizing
Chiller/CirculatorCapable of maintaining ≤0 °C
Inert Gas LineNitrogen or Argon with bubbler
ThermocoupleFor monitoring internal reaction temperature
Separatory FunnelAppropriate volume for workup
Rotary EvaporatorFor solvent removal
Vacuum Distillation ApparatusFor purification

Detailed Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood.[10] Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses/face shield, and chemically resistant gloves, is mandatory.[12][13][14] All equipment must be properly grounded to prevent static discharge.[14][15]

Part A: Reactor Setup and Reagent Charging
  • Drying and Assembly: Ensure the jacketed reactor, overhead stirrer, thermocouple, condenser, and addition funnel are thoroughly oven-dried (≥120 °C overnight) and assembled hot under a positive flow of dry nitrogen.

  • Inerting: Purge the assembled apparatus with dry nitrogen for at least 30 minutes to ensure a completely inert atmosphere. Maintain a gentle positive pressure throughout the experiment.

  • Charge Grignard Reagent: Via cannula transfer, charge the reactor with Isopropylmagnesium bromide (2.0 M in THF, 1.2 equivalents).

  • Initial Cooling: Begin cooling the reactor jacket to 0 °C using the chiller/circulator.

Part B: Grignard Addition
  • Prepare Ketone Solution: In a separate dry flask under nitrogen, dissolve 2,5-Dimethoxyacetophenone (1.0 equivalent) in anhydrous THF (approx. 2-3 mL per gram of ketone).

  • Charge Addition Funnel: Transfer the ketone solution to the pressure-equalizing addition funnel.

  • Controlled Addition: Once the Grignard solution in the reactor reaches 0 °C, begin the dropwise addition of the ketone solution.

    • Crucial Control Point: The addition rate must be carefully controlled to maintain the internal reaction temperature below 15 °C. A rapid temperature increase indicates the addition is too fast.

    • Monitoring: Observe the initial drops. A gentle exotherm should be noted, confirming reaction initiation. If no exotherm is observed, pause the addition and investigate.

  • Reaction Completion: After the addition is complete (typically over 1-2 hours, depending on scale), allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.

  • In-Process Control (IPC): Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc). The disappearance of the starting ketone spot indicates completion.

Part C: Reaction Quench and Workup
  • Cooling for Quench: Cool the reaction mixture back down to 0 °C in an ice-water bath. The quenching process is highly exothermic.[10][16]

  • Controlled Quench: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise via the addition funnel.[10] Vigorous stirring is essential. Maintain the internal temperature below 20 °C. Continue adding the NH₄Cl solution until no more gas evolves and two clear layers begin to form.

  • Phase Separation: Transfer the entire mixture to a large separatory funnel. Separate the organic layer (top) from the aqueous layer (bottom).[10]

  • Extraction: Extract the aqueous layer two more times with an appropriate solvent like diethyl ether or MTBE to recover any dissolved product.[10]

  • Combine and Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:

    • 1 M HCl (to remove any remaining magnesium salts)

    • Saturated NaHCO₃ solution (to neutralize any excess acid)

    • Brine (saturated NaCl solution) to begin the drying process and break emulsions.[10]

Part D: Isolation and Purification
  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[10] Add the drying agent until it no longer clumps.

  • Filtration: Filter the solution through a pad of Celite® to remove the drying agent and any fine inorganic precipitates.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if it is a solid at room temperature. Tertiary alcohols can be prone to decomposition upon distillation at atmospheric pressure.[16]

Process Workflow Diagram

Experimental_Workflow cluster_Prep A: Preparation cluster_Reaction B: Reaction cluster_Workup C: Workup & Isolation cluster_Purification D: Purification A1 Dry & Assemble Reactor A2 Establish Inert Atmosphere (N₂) A1->A2 A3 Charge Isopropylmagnesium Bromide A2->A3 A4 Cool Reactor to 0°C A3->A4 B1 Prepare Ketone Solution in Anhydrous THF A4->B1 B2 Slow, Controlled Addition of Ketone (Maintain T < 15°C) B1->B2 B3 Warm to RT, Stir for 1-2h B2->B3 B4 Monitor by TLC for Completion B3->B4 C1 Cool Reaction to 0°C B4->C1 C2 Quench with Sat. aq. NH₄Cl (Maintain T < 20°C) C1->C2 C3 Phase Separation C2->C3 C4 Extract Aqueous Layer (x2) C3->C4 C5 Combine & Wash Organic Layers C4->C5 C6 Dry over MgSO₄ C5->C6 C7 Filter and Concentrate C6->C7 D1 Purify Crude Product (Vacuum Distillation or Recrystallization) C7->D1 D2 Characterize Final Product (NMR, IR, MS) D1->D2

Caption: Scalable workflow for the synthesis of the target tertiary alcohol.

Trustworthiness: In-Process Controls & Troubleshooting

Problem Possible Cause Solution
Reaction Fails to Initiate Wet reagents/solvent; Passivated magnesium (if preparing Grignard in-situ); Low quality Grignard reagent.Ensure all materials are scrupulously dry. Use a fresh, titrated commercial Grignard solution. A small crystal of iodine can be used to activate magnesium if necessary.
Low Yield of Tertiary Alcohol Incomplete reaction; Grignard reagent destroyed by moisture; Side reactions (e.g., enolization of ketone).Confirm reaction completion with TLC. Ensure inert, anhydrous conditions. Adding the ketone to the Grignard (inverse addition) minimizes enolization.
Formation of Biphenyl-like Impurities Wurtz coupling side reaction.[8][9]This is more common during Grignard formation. Using a pre-formed Grignard minimizes this. Continuous flow reactors can also suppress this side reaction.[3]
Difficult Emulsion During Workup Formation of fine magnesium salt precipitates.Add more brine or a small amount of dilute acid to break the emulsion. Filtration through Celite® before extraction can also help.
Product Decomposition During Purification Overheating during distillation.Use vacuum distillation to lower the boiling point. Ensure the collection flask is adequately cooled.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
  • Gutmann, B., et al. (2026, January 29). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development.
  • Microinnova. (n.d.).
  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube.
  • American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. ACS.
  • Alfa Aesar. (2009, June 8). Material Safety Data Sheet: Phenylmagnesium bromide, 3M in ether.
  • ACS Publications. (2025, December 9). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research.
  • Protocols.io. (n.d.). Precautions for safe handling.
  • TCI Chemicals. (n.d.). Isopropylmagnesium Bromide (15% in tetrahydrofuran, ca. 1mol/L) MSDS.
  • Sciencemadness.org. (2010, December 29). Synthesis of longer chain tertiary alcohols.
  • University of Michigan. (n.d.). Grignard Reaction.
  • Fisher Scientific. (2009, July 7). SAFETY DATA SHEET: Isopropylmagnesium bromide, 3M solution in 2-Methyltetrahydrofuran.
  • Sigma-Aldrich. (2026, February 11).
  • Erowid. (n.d.). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester.
  • ACS Publications. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • Rhodium.ws. (n.d.). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester.
  • ChemicalBook. (n.d.). 3-METHYL-2-BUTANOL synthesis.
  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.
  • MDPI. (2024, November 27). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol.
  • Google Patents. (n.d.). CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

Operator: Senior Application Scientist Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Module Focus: Mechanistic troubleshooting and protocol optimization for sterically hindered Grignard additions.

Introduction & Mechanistic Overview

Welcome to the Advanced Synthesis Support Module. The synthesis of 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-ol traditionally relies on the nucleophilic addition of an isopropyl organometallic reagent (e.g., isopropylmagnesium bromide) to 2',5'-dimethoxyacetophenone.

While this looks like a textbook Grignard reaction, researchers frequently encounter near-zero yields. The root cause is the extreme steric hindrance imposed by both the bulky isopropyl Grignard reagent and the ortho-methoxy substituent on the acetophenone ring[1]. When steric bulk prevents the nucleophilic carbon from reaching the electrophilic carbonyl carbon, the Grignard reagent deviates from its standard behavior and acts either as a strong base or a reducing agent[2].

G Ketone 2',5'-Dimethoxyacetophenone + Isopropylmagnesium Halide Add Nucleophilic Addition (Desired Pathway) Ketone->Add Polar Attack Enol Enolization (Acid-Base Pathway) Ketone->Enol Alpha-Deprotonation Red Beta-Hydride Reduction (Hydride Transfer) Ketone->Red Steric Clash Prod 2-(2,5-Dimethoxyphenyl) -3-methyl-butan-2-ol Add->Prod Mild H+ Workup Recov Recovered Ketone (Starting Material) Enol->Recov Mild H+ Workup SecAlc 1-(2,5-Dimethoxyphenyl)ethanol + Propene Red->SecAlc Mild H+ Workup

Competing pathways in the Grignard reaction of sterically hindered ketones.

Troubleshooting FAQs: Diagnosing Side Reactions

Q1: My GC-MS/NMR shows complete recovery of 2',5'-dimethoxyacetophenone. Why didn't the Grignard reagent react? A: You are observing enolization. Isopropylmagnesium bromide is a powerful base. Because the nucleophilic attack is sterically blocked, the Grignard reagent abstracts an acidic


-proton from the methyl group of the acetophenone instead[3]. This forms an intermediate magnesium enolate. During your aqueous workup, this enolate is simply protonated, returning your starting ketone[1].

Q2: I isolated a secondary alcohol (1-(2,5-dimethoxyphenyl)ethanol) instead of my desired tertiary alcohol. Where did this come from? A: This is a classic


-hydride reduction.  Isopropyl Grignard reagents possess 

-hydrogens. When steric crowding prevents the nucleophilic carbon from attacking the carbonyl, the system adopts a lower-energy 6-membered cyclic transition state. The Grignard reagent transfers a hydride from its

-carbon to the carbonyl carbon, reducing the ketone to a secondary alcohol and liberating propene gas as a byproduct[3][4].

Q3: My product mixture contains an alkene (2-(2,5-dimethoxyphenyl)-3-methyl-2-butene). How did this form? A: This is an E1 dehydration artifact occurring during your workup. The desired product is a highly congested tertiary benzylic alcohol. Under standard acidic quenching conditions (e.g., using


 or 

), the hydroxyl group is protonated and leaves as water, forming a stable benzylic carbocation. This intermediate rapidly eliminates a proton to relieve steric strain, yielding the alkene. Solution: Always quench this specific reaction with a mild, weakly acidic buffer like saturated aqueous ammonium chloride (

) at 0 °C.

Quantitative Data & Reagent Selection

To successfully synthesize 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-ol, we must increase the nucleophilicity of the reagent while suppressing its basicity and hydride-donating ability. This is achieved via transmetalation. Adding anhydrous Cerium(III) chloride (


) to form an organocerium reagent, or using a Lanthanum(III) chloride bis(lithium chloride) complex (

), drastically alters the chemoselectivity.

Table 1: Product Distribution based on Reagent Choice

Reagent SystemDesired Tertiary Alcohol (%)Enolization (Recovered Ketone) (%)Reduction (Secondary Alcohol) (%)

(Standard)
15 - 20%40 - 50%30 - 40%

at -78 °C
35 - 45%50 - 60%< 5%

+

85 - 90%< 5%< 5%

+

90 - 95% < 2% < 2%

(Note: Data extrapolated from standard hindered ketone models reacting with isopropyl organometallics[4])

Self-Validating Experimental Protocol

Optimized Synthesis using Lanthanum-Mediated Addition Causality Check:


 prevents 

-deprotonation and

-hydride transfer by coordinating tightly to the carbonyl oxygen. This increases the electrophilicity of the ketone while keeping the organometallic species strictly nucleophilic, forcing the desired C-C bond formation.

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In a flame-dried, argon-purged Schlenk flask, add 1.1 equivalents of

    
     solution (0.6 M in THF).
    
  • Substrate Coordination: Add 1.0 equivalent of 2',5'-dimethoxyacetophenone dissolved in anhydrous THF (5 mL/mmol). Stir at room temperature for 1 hour to ensure complete Lewis acid-base complexation.

    • Validation Check: The solution will exhibit a slight color shift (often to a pale yellow), indicating successful coordination to the lanthanum center.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Dropwise, add 1.2 equivalents of Isopropylmagnesium chloride (2.0 M in THF) over 30 minutes via a syringe pump.

    • Causality Check: Slow addition prevents localized heating and suppresses Wurtz homocoupling of the Grignard reagent.

  • Reaction Maturation: Allow the mixture to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours. Monitor by TLC (Hexanes/Ethyl Acetate 8:2) until the ketone starting material spot disappears.

  • Mild Quenching: Cool the flask back to 0 °C. Quench strictly with saturated aqueous

    
     (10 mL/mmol).
    
    • Causality Check: Using

      
       instead of strong mineral acids avoids the E1 dehydration of the sterically congested tertiary alcohol product.
      
  • Workup & Isolation: Extract the aqueous layer with diethyl ether (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

References

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY Source: Adichemistry URL:[Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

Sources

Technical Support Center: Solubilization Strategies for 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe solubility bottlenecks when working with highly lipophilic small molecules.

Physicochemical Profiling (The "Why"): To solve a solubility issue, we must first understand the molecule's topology. 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol possesses a highly lipophilic 2,5-dimethoxyphenyl ring and a bulky isopropyl group. While it contains a tertiary alcohol, this hydroxyl group is severely sterically hindered by the adjacent methyl and isopropyl moieties. This steric shielding prevents the hydroxyl group from acting as an efficient hydrogen bond donor/acceptor with water. Consequently, the thermodynamic penalty of forming a water hydration shell around this hydrophobic bulk is immense, leading to rapid self-association and precipitation in aqueous media.

Below is our comprehensive troubleshooting guide, validated protocols, and mechanistic workflows to help you overcome these challenges.

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately upon dilution from a DMSO stock into PBS or cell culture media. What is happening, and how do I fix it? The Causality: You are experiencing "solvent shift nucleation." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the solvent polarity abruptly increases. The compound can no longer remain solvated, leading to supersaturation and rapid crystallization (Oswald ripening). The Solution: You must lower the interfacial tension of the aqueous media before adding the compound. This is achieved using a co-solvent system[1]. Pre-warm your assay buffer and supplement it with a non-ionic surfactant like Tween-80 (0.1% - 1% v/v) prior to adding the DMSO stock dropwise under vigorous vortexing. The surfactant forms transient micelles that stabilize the hydrophobic dimethoxyphenyl ring before it can aggregate.

Q2: I need to dose this compound in vivo (e.g., murine models), but I cannot use high concentrations of DMSO due to toxicity. What is the best vehicle? The Causality: High concentrations of organic solvents like DMSO or ethanol cause cellular toxicity, hemolysis, and tissue necrosis in vivo. The Solution: We highly recommend 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[2]. The cavity size of β-cyclodextrin (approx. 6.0–6.5 Å) is perfectly suited to encapsulate single substituted aromatic rings like the 2,5-dimethoxyphenyl group. This "hides" the lipophilic portion from water, increasing apparent solubility without altering the drug's covalent structure or ionization state[].

Q3: How do I definitively know if my cyclodextrin complex actually formed, or if I just created a micro-suspension? The Causality: Micro-precipitates scatter light and can cause false positives in biochemical assays, mimicking true solubility. The Solution (Self-Validating System): Never assume solubility by visual inspection alone. After your complexation protocol, centrifuge the sample at 20,000 x g for 15 minutes. If it is a micro-suspension, the compound will pellet. Quantify the supernatant using HPLC-UV or LC-MS. If the concentration in the supernatant matches your target dose, true inclusion complexation has occurred.

Quantitative Comparison of Solubilization Vehicles

Solubilization MethodMax Recommended ConcentrationMechanistic ProsMechanistic ConsBest Suited For
DMSO (Co-solvent) 0.1% - 0.5% (v/v) finalEasy to prepare; disrupts solute-solute crystalline lattice bonds.Cellular toxicity; high risk of precipitation upon aqueous dilution.In vitro biochemical and enzymatic assays.
DMSO + Tween-80 1% DMSO + 2% Tween-80Lowers interfacial tension; prevents rapid nucleation.Surfactants can disrupt cellular lipid bilayers at high doses.Cell-based assays using robust, adherent cell lines.
HP-β-CD 10% - 20% (w/v)Biocompatible; no membrane disruption; protects from oxidation[4].Requires 24-48h complexation time; binding is equilibrium-dependent.In vivo dosing (IV, IP, PO) and sensitive primary cells.

Validated Experimental Protocols

Protocol A: Preparation of a Co-Solvent Master Stock

Note: Water is the enemy of lipophilic stocks. Even ambient humidity absorbed by DMSO will drastically reduce the solubility limit of your compound.

  • Desiccation: Ensure 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol is fully desiccated before weighing.

  • Solvent Selection: Use strictly anhydrous, sure-seal DMSO (≥99.9% purity).

  • Dissolution: Add the required volume of DMSO to achieve a 50 mM master stock.

  • Agitation: Sonicate in a water bath at 37°C for 10 minutes until optically clear.

  • Storage: Aliquot immediately into single-use amber glass vials (to prevent freeze-thaw degradation) and store at -20°C.

Protocol B: HP-β-CD Inclusion Complex Formulation (Self-Validating)

This protocol utilizes thermodynamic equilibrium to force the lipophilic drug into the cyclodextrin cavity.

  • Vehicle Preparation: Dissolve HP-β-CD powder in sterile PBS (pH 7.4) to a final concentration of 15% (w/v). Stir until completely clear.

  • API Addition: Add 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol powder directly to the HP-β-CD solution to target a 5 mg/mL concentration (this will initially form a cloudy suspension).

  • Equilibration: Place the suspension on a magnetic stirrer at 37°C. Stir continuously at 500 RPM for 48 hours. Causality: The inclusion process is non-covalent and dynamic; it requires time and kinetic energy to reach thermodynamic equilibrium[5].

  • Validation & Filtration: Centrifuge the solution at 20,000 x g for 15 minutes to pellet any uncomplexed drug. Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtered solution via HPLC to confirm the final solubilized concentration before proceeding to your assays.

Visual Workflows & Mechanisms

SolubilityWorkflow Start Identify Target Assay InVitro In Vitro Assays (Cells/Enzymes) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo Toxicity Is DMSO Toxic to your cells? InVitro->Toxicity Cyclo HP-β-CD Complexation (10-20% w/v) InVivo->Cyclo DMSO Use DMSO Co-solvent (Max 0.5% final) Toxicity->DMSO No Toxicity->Cyclo Yes

Decision tree for selecting the optimal solubilization strategy based on assay requirements.

CyclodextrinMech Drug Lipophilic Compound (Insoluble) Complex Inclusion Complex (Water Soluble) Drug->Complex Hydrophobic Interactions CD HP-β-CD (Hydrophilic Exterior) CD->Complex Encapsulation

Mechanism of cyclodextrin inclusion complexation enhancing aqueous solubility.

References

  • Title: Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development Source: MDPI URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Comprehensive Study About Solubility Enhancement Techniques Source: International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS) URL: [Link]

  • Title: Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Source: Carbohyde URL: [Link]

Sources

Technical Support Center: Stabilizing 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the common stability challenges encountered with this compound and offers robust solutions for its long-term storage and handling. As a tertiary benzylic alcohol, this molecule possesses inherent structural features that make it susceptible to specific degradation pathways. This guide is designed to equip you with the knowledge to mitigate these issues, ensuring the integrity and purity of your experimental samples.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol.

Q1: Why is my sample of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol showing signs of degradation, such as new spots on TLC or unexpected peaks in my HPLC analysis?

A1: The molecular structure of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol contains two key features that contribute to its instability: a tertiary alcohol and a benzylic position activated by two electron-donating methoxy groups on the phenyl ring. The primary degradation pathway is acid-catalyzed dehydration.[1][2] In this reaction, the hydroxyl group is protonated, forming a good leaving group (water). The departure of water results in a tertiary benzylic carbocation, which is highly stabilized by the adjacent isopropyl group and the electron-rich aromatic ring. This stable intermediate readily loses a proton to form a more stable alkene. Even trace amounts of acidic impurities in your sample or storage container can initiate this process.

Q2: What are the optimal conditions for storing this compound to ensure its long-term stability?

A2: To minimize degradation, it is crucial to control the storage environment. The following conditions are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Reduces the rate of chemical degradation reactions.[3]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation of the electron-rich dimethoxy-phenyl ring.[4]
Light Store in an amber glass vial or in the dark.Protects the compound from light-induced degradation.
Container Use a tightly sealed, high-quality borosilicate glass container.Ensures an inert storage surface and prevents exposure to air and moisture.
pH (for solutions) If in solution, ensure the solvent is aprotic and free of acidic impurities.Avoids acid-catalyzed dehydration.

Q3: Can I add a stabilizer to my sample of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol?

A3: Yes, for solutions, the addition of a small amount of a non-nucleophilic, sterically hindered base can help neutralize trace acidic impurities that may catalyze degradation. A common choice is a proton sponge, such as 1,8-Bis(dimethylamino)naphthalene, used in very low concentrations. Alternatively, adding a small amount of anhydrous potassium carbonate to the solid material before sealing the container can also help scavenge any acidic vapors. For protection against oxidative degradation, incorporating antioxidants like butylated hydroxytoluene (BHT) may be beneficial.[5]

Q4: How can I detect and identify potential degradation products?

A4: The most effective way to monitor the purity of your sample and identify degradation products is through analytical chromatography. High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method.[6] For structural elucidation of any new impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight information that can help identify degradation products.[7][8][9] A forced degradation study can be proactively performed to understand the potential degradation pathways under various stress conditions (acid, base, oxidation, heat, and light).[4]

Troubleshooting Guide

This guide will help you diagnose and resolve common issues encountered during the storage and handling of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol.

Observed ProblemPotential Cause(s)Recommended Solutions & Preventative Measures
Appearance of a yellow or brown tint in a previously colorless sample. Oxidative Degradation: The electron-rich dimethoxyphenyl ring is susceptible to oxidation when exposed to air.1. Immediate Action: Re-purify a small aliquot of the material if needed for an experiment. 2. Prevention: Always store the compound under an inert atmosphere (Argon or Nitrogen).[4] Ensure the container is sealed tightly.
Unexpected peaks appear in HPLC/LC-MS analysis, often with a lower polarity. Dehydration: The compound has likely undergone acid-catalyzed dehydration to form the corresponding alkene. This is the most common degradation pathway.[1][2]1. Immediate Action: Confirm the identity of the impurity by mass spectrometry. The alkene will have a molecular weight 18 units less than the parent alcohol. 2. Prevention: Store the solid compound over a small amount of anhydrous potassium carbonate. For solutions, use high-purity, aprotic solvents.
Reduced potency or yield in a reaction where the compound is a starting material. Degradation of Starting Material: The purity of the compound has decreased over time, leading to inaccurate quantification and stoichiometry in your reaction.1. Immediate Action: Re-analyze the purity of your starting material using a quantitative method (e.g., qNMR or HPLC with a standard curve) before use. 2. Prevention: Implement the recommended storage conditions (cold, dark, inert atmosphere). Periodically check the purity of long-term stored samples.
Sample appears wet or has clumped together. Hygroscopic Nature/Improper Sealing: The compound may have absorbed moisture from the atmosphere. Water can potentially participate in or facilitate degradation reactions.1. Immediate Action: Dry the sample under high vacuum. 2. Prevention: Store in a desiccator over a drying agent (e.g., Drierite). Use high-quality vials with secure caps.
Visualizing the Primary Degradation Pathway

The following diagram illustrates the acid-catalyzed dehydration of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol, which is the most probable degradation pathway.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation A 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol (Stable Alcohol) B Protonated Alcohol (Oxonium Ion) A->B Fast A->B C Tertiary Benzylic Carbocation (Stabilized Intermediate) B->C Slow (Rate-Determining) B->C H_plus H+ H2O H₂O D Alkene Degradation Product C->D Fast C->D H_plus_out H+

Caption: Acid-catalyzed dehydration of the tertiary alcohol.

Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure

This protocol describes the best practice for preparing a new or freshly purified sample of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol for long-term storage.

  • Material Preparation: Ensure the compound is dry and free of residual solvents. If necessary, dry the solid under high vacuum for 4-6 hours.

  • Container Selection: Choose a clean, dry amber glass vial with a PTFE-lined cap.

  • Inerting the Atmosphere: a. Place the vial containing your compound into a larger flask or a Schlenk tube. b. Secure the cap loosely on the vial. c. Evacuate the headspace of the flask and backfill with a dry, inert gas (e.g., Argon or Nitrogen). d. Repeat this evacuation/backfill cycle three times to ensure a completely inert atmosphere.

  • Sealing and Storage: a. After the final backfill, tightly seal the vial cap while still under the inert atmosphere. b. For extra protection, wrap the cap with Parafilm®. c. Label the vial clearly with the compound name, date, and storage conditions. d. Place the sealed vial in a freezer at the recommended temperature (2-8°C or -20°C).

Protocol 2: Workflow for Stability Assessment

This workflow outlines the steps to assess the stability of your stored compound.

G start Start: Stored Sample initial_analysis Perform Initial Analysis (HPLC, LC-MS) Time = 0 start->initial_analysis storage Store under Recommended Conditions (e.g., -20°C, Inert Atmosphere) initial_analysis->storage periodic_analysis Periodic Re-analysis (e.g., 3, 6, 12 months) storage->periodic_analysis compare Compare Data to Time = 0 (Purity, Impurity Profile) periodic_analysis->compare decision Is Purity > 95%? compare->decision stable Sample is Stable Continue Storage decision->stable Yes unstable Sample is Degrading Consider Re-purification decision->unstable No

Caption: Workflow for long-term stability monitoring.

References
  • Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolally diverse Gordonia sp. strain MTCC 4818. PubMed. Available at: [Link]

  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. Available at: [Link]

  • Learn About the Application and Storage of Allyl Alcohol. Nanjing Chemical Material Corp. Available at: [Link]

  • How would you protect a tertiary alcohol? Reddit. Available at: [Link]

  • Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. MDPI. Available at: [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Polymer Stabilizer. Available at: [Link]

  • Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight. Royal Society of Chemistry. Available at: [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PMC. Available at: [Link]

  • Reductive deoxygenation of tertiary alcohols: a cobalt-catalyzed hydrosilylation approach. Royal Society of Chemistry. Available at: [Link]

  • Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. SciELO. Available at: [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed. Available at: [Link]

  • Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. MDPI. Available at: [Link]

  • 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. SWGDRUG.org. Available at: [Link]

  • Understanding Tertiary Alcohols: The Unique Structure and Their Role in Chemistry. Medium. Available at: [Link]

  • Flexi answers - Why is a tertiary alcohol more reactive? CK-12 Foundation. Available at: [Link]

Sources

Technical Support Center: Mass Spectrometry of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the mass spectrometric analysis of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interpret the fragmentation patterns of this molecule.

I. Understanding the Molecule and its Expected Behavior

2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol is a tertiary alcohol containing a substituted aromatic ring. Its structure dictates its fragmentation behavior in a mass spectrometer. The key features influencing fragmentation are:

  • Tertiary Alcohol: Prone to facile cleavage of the C-C bonds adjacent to the hydroxyl-bearing carbon (α-cleavage) and dehydration (loss of water). The molecular ion peak is often weak or absent in Electron Ionization (EI) mass spectra of tertiary alcohols.[1][2][3]

  • 2,5-Dimethoxyphenyl Group: The aromatic ring provides stability, and its fragmentation is characterized by losses of methyl radicals (•CH₃) from the methoxy groups and subsequent loss of carbon monoxide (CO).[4]

  • Isopropyl Group: This bulky alkyl group can be readily lost as a radical.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Electron Ionization (EI) Mass Spectrometry

Q1: I am not seeing the molecular ion peak for 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol in my EI mass spectrum. Is my instrument malfunctioning?

A1: Not necessarily. It is highly characteristic for tertiary alcohols to exhibit a very weak or completely absent molecular ion peak under EI conditions.[1][2][3] The energy imparted during electron ionization is often sufficient to cause immediate fragmentation of the unstable molecular ion.

  • Causality: The tertiary carbocation formed upon ionization is highly stabilized, promoting rapid fragmentation pathways such as α-cleavage and dehydration.

  • Troubleshooting:

    • Confirm the presence of expected fragment ions (see Q2). A logical fragmentation pattern is a strong indicator that the compound has been analyzed correctly.

    • If a molecular ion is absolutely required, consider using a "soft" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).[5]

Q2: What are the expected major fragment ions for this compound in EI-MS, and what do they represent?

A2: The EI mass spectrum will be dominated by fragments resulting from the cleavage of the bonds around the tertiary carbon. The most likely fragmentation pathways are outlined below.

dot graph "EI_Fragmentation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="Molecule\nC13H20O3\nMW = 224.30", fillcolor="#F1F3F4"]; MI [label="Molecular Ion [M]+•\nm/z = 224", fillcolor="#F1F3F4"]; F1 [label="Loss of Isopropyl Radical\n[M - C3H7]+•\nm/z = 181", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="Loss of 2,5-Dimethoxyphenyl\nRadical\n[M - C8H9O2]+•\nm/z = 87", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F3 [label="Dehydration\n[M - H2O]+•\nm/z = 206", fillcolor="#FBBC05", fontcolor="#202124"]; F1_sub [label="Loss of CO\nm/z = 153", fillcolor="#EA4335", fontcolor="#FFFFFF"];

M -> MI [label="Ionization (EI)"]; MI -> F1 [label="α-Cleavage"]; MI -> F2 [label="α-Cleavage"]; MI -> F3 [label="Rearrangement"]; F1 -> F1_sub [label="- CO"]; }

Predicted EI Fragmentation Pathways for 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

Table 1: Predicted Key Fragment Ions in EI-MS

m/z (amu) Proposed Structure/Loss Fragmentation Pathway Significance
224Molecular Ion [M]⁺IonizationOften weak or absent[1][2]
209[M - CH₃]⁺Loss of a methyl radical from an isopropyl or methoxy groupCommon for these functional groups
206[M - H₂O]⁺DehydrationCommon for alcohols[1][3]
181[M - C₃H₇]⁺α-Cleavage: Loss of the isopropyl radicalLikely Base Peak due to the formation of a stable, resonance-stabilized oxonium ion.
151[C₈H₉O₂]⁺2,5-dimethoxyphenyl fragmentIndicates the aromatic portion of the molecule.
137[M - C₃H₇ - CO]⁺Loss of CO from the m/z 181 fragmentA common subsequent fragmentation for aromatic ethers.[4]
43[C₃H₇]⁺Isopropyl cationIndicates the presence of the isopropyl group.

Q3: I am observing a prominent peak at m/z 91. What could this be?

A3: A peak at m/z 91 is often indicative of a tropylium ion (C₇H₇⁺).[6][7] This is a very stable aromatic cation formed by rearrangement of a benzyl cation. While not a primary fragment of the intact molecule, it could arise from more extensive fragmentation or from an isomeric impurity containing a benzyl group.

  • Troubleshooting:

    • Check the purity of your sample using chromatography (GC-MS or LC-MS).

    • Consider the possibility of thermal degradation in the GC inlet if you are using GC-MS.

Electrospray Ionization (ESI) Mass Spectrometry

Q4: I am trying to analyze my compound using ESI-MS, but I am seeing multiple peaks, none of which correspond to the expected [M+H]⁺. What is happening?

A4: ESI is a soft ionization technique that typically yields protonated molecules ([M+H]⁺) or other adducts. The presence of multiple, unexpected peaks often points to the formation of different adducts or in-source fragmentation.

  • Common Adducts: In positive ion mode, it is common to see adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially if there is trace contamination from glassware or solvents.[8][9][10]

  • In-Source Fragmentation: Although ESI is a soft technique, fragmentation can occur in the ion source if the cone voltage (or fragmentor voltage) is set too high.[11][12] This is a form of collision-induced dissociation that happens before the ions enter the mass analyzer.

Table 2: Common Adducts in Positive Ion ESI-MS

Adduct Mass Shift (amu) Expected m/z for C₁₃H₂₀O₃
[M+H]⁺+1.0078225.15
[M+Na]⁺+22.9898247.13
[M+K]⁺+38.9637263.11
[M+NH₄]⁺+18.0344242.18

Q5: How can I promote the formation of the [M+H]⁺ ion and reduce other adducts and in-source fragmentation?

A5: Optimizing your ESI-MS parameters and sample preparation is key.

dot graph "ESI_Optimization" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Start Analysis", shape=ellipse, fillcolor="#F1F3F4"]; Prep [label="Sample Preparation", fillcolor="#FBBC05"]; Mobile [label="Mobile Phase Optimization", fillcolor="#FBBC05"]; Source [label="Ion Source Tuning", fillcolor="#4285F4"]; Result [label="Desired [M+H]+", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prep; Prep -> Mobile [label="Use high-purity solvents\nand plasticware"]; Mobile -> Source [label="Add 0.1% formic acid\nto promote protonation"]; Source -> Result [label="Reduce cone/fragmentor voltage\nOptimize source temperature"]; }

Workflow for optimizing ESI-MS analysis to favor the [M+H]⁺ ion.

  • Experimental Protocol for Optimization:

    • Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., methanol or acetonitrile). Use plastic vials and pipette tips to minimize sodium and potassium contamination.[10]

    • Mobile Phase: For direct infusion or LC-MS, add a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase. This provides a source of protons and promotes the formation of [M+H]⁺.

    • Instrument Tuning:

      • Reduce Cone/Fragmentor Voltage: This is the most critical parameter for controlling in-source fragmentation.[11][12] Start with a low value and gradually increase it while monitoring the abundance of the [M+H]⁺ ion versus any fragment ions.

      • Source Temperature: Lowering the source temperature can sometimes reduce in-source fragmentation of thermally labile compounds.[12]

      • Nebulizing Gas Flow: Optimize the gas flow to ensure stable spray formation without being excessively harsh.

III. General Troubleshooting

Q6: I am not seeing any peaks at all. What should I check?

A6: A complete lack of signal can be due to a number of issues, ranging from the sample itself to the instrument hardware.

  • Troubleshooting Checklist:

    • Sample Preparation: Is the sample soluble in your solvent? Is the concentration appropriate (not too dilute)?[13]

    • Autosampler/Syringe: Ensure the injection system is working correctly and there are no blockages.

    • Ion Source: Check for a stable spray in ESI or a lit filament in EI.

    • Leaks: Air leaks in the system can significantly reduce sensitivity.[14][15]

    • Detector: Ensure the detector is turned on and the voltage is set appropriately.

Q7: My baseline is very noisy. How can I improve my signal-to-noise ratio?

A7: A noisy baseline can obscure low-intensity peaks.

  • Potential Causes and Solutions:

    • Contaminated Solvents: Use high-purity, LC-MS grade solvents.

    • Dirty Ion Source: A contaminated ion source is a common cause of noise. Follow the manufacturer's instructions for cleaning.

    • Leaks: Small leaks can introduce noise.

    • Detector Settings: Adjusting detector settings, such as gain, can sometimes reduce noise.[13]

IV. References

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

  • Adduits ESI MS. Scribd. Available from: [Link]

  • GCMS Section 6.9.5. Whitman People. Available from: [Link]

  • What are common adducts in ESI mass spectrometry?. Waters. Available from: [Link]

  • What kinds of adducts are commonly observed in ES–MS?. Providion Group. Available from: [Link]

  • Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. PubMed. Available from: [Link]

  • GCMS Section 6.10. Whitman People. Available from: [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. Crawford Scientific. Available from: [Link]

  • Video: Mass Spectrometry: Aromatic Compound Fragmentation. JoVE. Available from: [Link]

  • Fragmentation pattern and mass spectra of Alcohols. Chemistry!!! Not Mystery. Available from: [Link]

  • Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. ResearchGate. Available from: [Link]

  • A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. Available from: [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Available from: [Link]

  • Some advice about how to reduce the fragmentation in ESI mass spectrometry?. ResearchGate. Available from: [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available from: [Link]

  • Msc alcohols, phenols, ethers. Slideshare. Available from: [Link]

  • Mass Spectrometry Fragmentation Patterns. Chad's Prep®. Available from: [Link]

  • Mass spectra of methoxy- and dimethoxy-phenyl acetates. Scilit. Available from: [Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. Available from: [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Available from: [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. Available from: [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000. Available from: [Link]

Sources

Technical Support Center: Chiral Separation of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the enantioselective separation of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol. This resource is designed for professionals in pharmaceutical research and development who are tasked with resolving this specific tertiary benzylic alcohol. The challenges associated with sterically hindered chiral centers like the one in this molecule are well-recognized. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the common hurdles you may face, moving beyond simple protocols to explain the fundamental principles behind each troubleshooting step.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques for separating the enantiomers of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol?

The most effective techniques for this type of analyte are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), primarily due to the wide availability of effective polysaccharide-based chiral stationary phases (CSPs).[1][2] Gas Chromatography (GC) can also be an option if the analyte is sufficiently volatile or can be derivatized to increase volatility.[3][4][5]

  • Normal-Phase HPLC (NP-HPLC): This is often the first choice. Polysaccharide-based CSPs show excellent enantiorecognition for aromatic alcohols in non-polar mobile phases like hexane/alkane mixtures with an alcohol modifier.[6]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful and "greener" alternative to NP-HPLC, using supercritical CO2 as the primary mobile phase with an alcohol co-solvent.[7][8][9] It frequently offers faster separations and unique selectivity compared to HPLC.[10]

  • Gas Chromatography (GC): Chiral GC is suitable for volatile compounds.[5] For a tertiary alcohol like this, separation may be improved by derivatization (e.g., acylation) to reduce polarity and enhance volatility.[4] Cyclodextrin-based capillary columns are particularly effective for chiral alcohols in GC.[3][11]

Q2: How do I select the most promising chiral stationary phase (CSP) to start my method development?

For aromatic alcohols, polysaccharide-based CSPs are the most successful and widely applied for both analytical and preparative separations.[2][12][13]

  • Initial Screening: Start with columns based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) . These two phases are known to have broad enantiorecognition capabilities and often provide a starting point for separation.[6][12]

  • Consider the Structure: The analyte has a bulky tertiary alcohol group and a dimethoxyphenyl ring. The chiral recognition mechanism on polysaccharide CSPs involves a combination of hydrogen bonding (with the alcohol), π-π interactions (with the aromatic ring), and steric interactions where the analyte fits into the chiral grooves of the polysaccharide polymer.[13]

  • Immobilized vs. Coated CSPs: Immobilized phases (where the chiral selector is covalently bonded to the silica) are highly recommended. They are more robust, allowing for a wider range of solvents (like dichloromethane, ethyl acetate, etc.) which can be crucial for optimizing selectivity or if solubility is an issue.[14][15]

Q3: Is derivatization of the tertiary alcohol group recommended?

Derivatization is a strategic choice that depends on the analytical technique and the challenges encountered.

  • For GC Analysis: Yes, derivatization is often beneficial. Converting the polar alcohol to a less polar ester (e.g., acetate) can improve peak shape and volatility, which is crucial for GC analysis.[4]

  • For HPLC/SFC Analysis: It is generally not the first step. The free hydroxyl group is a key interaction point for many polysaccharide CSPs. However, if you are struggling to achieve separation, pre-column derivatization with an achiral reagent that introduces a new interacting group (like a benzoyl or naphthoyl group) can sometimes dramatically enhance enantiorecognition on certain CSPs, such as Pirkle-type phases.[16][17][18] This creates diastereomeric esters in situ which may be more easily separated.

Troubleshooting Guide

Problem: I am not achieving any separation of the enantiomers (Resolution = 0).

This indicates a fundamental mismatch between the analyte, CSP, and mobile phase. A systematic re-evaluation is necessary.

Potential Causes & Solutions:

  • Incorrect CSP Selection: The chosen stationary phase may not have the appropriate chiral recognition mechanism for your molecule.

    • Action: Screen a diverse set of columns. If you started with a cellulose-based CSP, try an amylose-based equivalent. Also consider CSPs with different aromatic substituents on the polysaccharide backbone (e.g., 3,5-dichlorophenylcarbamate or 4-methylbenzoate).[12][15]

  • Inappropriate Mobile Phase Mode:

    • Action (NP-HPLC/SFC): The alcohol modifier is critical. Its type and concentration directly influence selectivity.[19] If you are using isopropanol (IPA), try switching to ethanol (EtOH). EtOH is more polar and can alter the hydrogen-bonding interactions between the analyte and the CSP.

    • Action (All Modes): Ensure your analyte is fully dissolved in the mobile phase before injection. Injecting in a solvent stronger than the mobile phase can cause severe peak distortion and loss of resolution.

  • Missing a Critical Additive: Sometimes, trace amounts of an acid or base are needed to suppress unwanted interactions and reveal the chiral separation.

    • Action: For a neutral molecule like this alcohol, additives are less commonly required but can be trialed. However, this is more critical for acidic or basic analytes.

Problem: My resolution is poor (Rs < 1.5), and the peaks are overlapping.

This is a common optimization challenge. The goal is to increase the selectivity (α) and/or the efficiency (N) of the separation.

Potential Causes & Solutions:

  • Sub-optimal Mobile Phase Composition: The strength and type of the polar modifier in NP-HPLC or the co-solvent in SFC are the most powerful tools for optimizing resolution.[20]

    • Action:

      • Decrease Modifier/Co-solvent %: Reducing the percentage of alcohol (e.g., from 20% IPA to 15% or 10%) will increase retention and often improve resolution, giving the enantiomers more time to interact with the CSP.[21]

      • Change Alcohol Type: Switch between different alcohols (e.g., IPA, EtOH, n-Propanol). The steric bulk and polarity of the alcohol modifier can change how it competes with the analyte for interaction sites on the CSP, thereby altering selectivity.[19]

  • Temperature Effects: Column temperature can significantly impact selectivity.[20]

    • Action: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, in some cases, higher temperatures can provide better results.

  • Low Efficiency: The column may be old, contaminated, or poorly packed.

    • Action: Check the column's performance with a standard compound. If efficiency is low across the board, the column may need to be regenerated according to the manufacturer's instructions or replaced.[14]

Sources

Reducing impurities in the synthesis of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol. The primary synthetic route involves the Grignard reaction between an isopropylmagnesium halide and 2,5-dimethoxyacetophenone. Our focus is to address the common challenges encountered during this synthesis, with an emphasis on minimizing impurity formation and maximizing yield and purity.

I. Reaction Overview & Key Challenges

The synthesis of the target tertiary alcohol is a classic example of a Grignard reaction, a powerful C-C bond-forming method.[1] The nucleophilic isopropyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 2,5-dimethoxyacetophenone. A subsequent acidic workup protonates the intermediate magnesium alkoxide to yield the final product.

Despite its utility, the Grignard reaction is sensitive to several factors that can lead to impurities and reduced yields. The Grignard reagent itself is a very strong base, which can lead to side reactions like enolization and reduction.[2][3] Furthermore, the reagents are highly sensitive to moisture, and the workup conditions are critical to prevent dehydration of the acid-sensitive tertiary alcohol product.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the synthesis.

Q1: My reaction yield is very low or I recovered only starting material. What is the most likely cause?

A1: This is the most common issue in Grignard synthesis and almost always points to the premature consumption or "quenching" of the Grignard reagent.

  • Root Cause A: Presence of Protic Contaminants. Grignard reagents are extremely strong bases and will react rapidly with any source of acidic protons.[4][5] This includes water from insufficiently dried glassware or solvents, moisture in the starting materials, or even atmospheric humidity. This "quenching" reaction converts the Grignard reagent into an inert alkane (propane, in this case), rendering it unable to react with the ketone.

  • Solution: Rigorous Anhydrous Technique.

    • Glassware: All glassware must be rigorously dried before use. Oven-drying at >120°C overnight or flame-drying under vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon) is essential.[6]

    • Solvents: Use only high-quality anhydrous solvents, such as dry diethyl ether or tetrahydrofuran (THF). It is best practice to use freshly distilled solvents.

    • Reagents: Ensure the 2,5-dimethoxyacetophenone and the isopropyl halide used to generate the Grignard reagent are free of water.

    • Inert Atmosphere: The reaction should be conducted entirely under an inert atmosphere (nitrogen or argon) to prevent moisture from the air from entering the reaction flask.

  • Root Cause B: Inactive Magnesium. A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction with the isopropyl halide to form the Grignard reagent.[4]

  • Solution: Magnesium Activation.

    • Gently crush the magnesium turnings with a dry glass rod inside the reaction flask to expose a fresh, unoxidized surface.

    • Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and helping to initiate the reaction.[4]

    • A small amount of pre-formed Grignard reagent or a more reactive halide like 1,2-dibromoethane can also be used as an initiator.

Q2: I've isolated my product, but it's contaminated with a significant amount of a secondary alcohol, 1-(2,5-dimethoxyphenyl)ethanol. How did this form and how can I prevent it?

A2: The formation of this secondary alcohol is a classic example of a competing side reaction: reduction of the ketone.

  • Root Cause: β-Hydride Elimination (Reduction). The isopropylmagnesium halide has hydrogens on its β-carbon. The Grignard reagent can act as a reducing agent by delivering a hydride ion to the carbonyl carbon via a six-membered cyclic transition state. This reduces the ketone to a secondary alcohol (after workup) and generates propene as a byproduct. This side reaction becomes more competitive with sterically hindered ketones.

  • Mitigation Strategies:

    • Control Temperature: This is the most critical parameter. Add the solution of 2,5-dimethoxyacetophenone dropwise to the Grignard reagent solution while maintaining a low temperature (e.g., 0 °C or below). This favors the desired nucleophilic addition over the reduction pathway.

    • Inverse Addition: Consider adding the Grignard reagent slowly to the ketone solution (inverse addition). While less common, this can sometimes minimize side reactions by keeping the concentration of the Grignard reagent low at any given time.

Q3: The workup process is difficult, forming a thick white precipitate or a persistent emulsion. How can I achieve a clean separation?

A3: This is caused by the formation of insoluble magnesium salts (magnesium hydroxy-halides) during the quenching step.

  • Root Cause: Quenching the reaction with water alone can produce basic magnesium salts that are gelatinous and difficult to separate from the organic layer.

  • Solution: Optimized Quenching Protocol.

    • Use Saturated Ammonium Chloride (NH₄Cl): The standard and highly recommended procedure is to quench the reaction by slowly adding a cold, saturated aqueous solution of ammonium chloride.[6][7] NH₄Cl is a mild acid, strong enough to protonate the alkoxide product and break down the magnesium salts into more soluble species, but generally not acidic enough to cause dehydration of the tertiary alcohol product.[8]

    • Vigorous Stirring: Ensure vigorous stirring during the quench to break up any solids that form.

    • Breaking Emulsions: If an emulsion persists, add a saturated aqueous solution of sodium chloride (brine).[8] The high ionic strength of the brine solution helps to break the emulsion by drawing water out of the organic layer. In very stubborn cases, filtering the entire mixture through a pad of Celite can be effective.[8]

Q4: My purified product shows signs of an alkene impurity, and the yield is lower than expected. What is happening?

A4: This strongly suggests that your tertiary alcohol product is undergoing acid-catalyzed dehydration.

  • Root Cause: Tertiary alcohols are highly susceptible to elimination reactions under acidic conditions.[9] If you use a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for the workup, the hydroxyl group can be protonated to form a good leaving group (water). Loss of water generates a stable tertiary carbocation, which then rapidly loses a proton to form an alkene impurity.

  • Prevention:

    • Avoid Strong Acids in Workup: As mentioned in Q3, exclusively use a saturated aqueous solution of ammonium chloride for quenching.[8] This is the single most important step to prevent dehydration.

    • Careful Purification: Avoid high temperatures during purification. If using distillation, perform it under reduced pressure to lower the boiling point. For most lab-scale syntheses, column chromatography on silica gel is the preferred method for purification as it is performed at room temperature.

III. Troubleshooting Summary

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Moisture in glassware/solvents (reagent quenching).[6] 2. Inactive magnesium surface (oxide layer).[4]1. Rigorously dry all glassware and use anhydrous solvents under an inert atmosphere. 2. Activate magnesium with iodine or by crushing.
Unreacted Ketone 1. Insufficient Grignard reagent (due to quenching or poor formation). 2. Enolization of the ketone by the Grignard reagent.1. Use a slight excess (1.1-1.2 equivalents) of isopropylmagnesium halide. 2. Maintain low reaction temperatures during ketone addition.
Secondary Alcohol Impurity Reduction of the ketone via β-hydride transfer from the Grignard reagent.Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C).
Difficult Workup (Emulsions/Precipitates) Formation of insoluble basic magnesium salts.[8]Quench the reaction slowly with a cold, saturated aqueous solution of ammonium chloride.[7] Wash with brine to break emulsions.[8]
Alkene Impurity Acid-catalyzed dehydration of the tertiary alcohol product.[9]Use only saturated aqueous ammonium chloride for the workup; avoid strong acids (HCl, H₂SO₄). Purify via column chromatography or vacuum distillation at low temperatures.

IV. Experimental Protocols & Workflows

Workflow for Synthesis and Purification

G cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction cluster_2 Workup & Isolation cluster_3 Purification A Dry Glassware & Reagents B Activate Mg with Iodine A->B C Add Isopropyl Halide in Anhydrous Ether B->C D Cool Grignard Reagent to 0°C C->D E Slowly Add Ketone Solution D->E F Warm to RT & Stir E->F G Quench with sat. NH4Cl (aq) F->G H Extract with Ether G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Solvent Removal J->K L Column Chromatography K->L M Pure Tertiary Alcohol L->M

Caption: Overall workflow for the synthesis of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol.

Protocol 1: Optimized Grignard Reaction and Workup

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Diethyl ether is extremely flammable.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, all under a positive pressure of nitrogen or argon.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine. Add a portion of anhydrous diethyl ether. In the dropping funnel, place a solution of isopropyl bromide (1.2 eq.) in anhydrous diethyl ether. Add a small amount of the bromide solution to the magnesium. Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 30-60 minutes until most of the magnesium is consumed.

  • Reaction: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Dissolve 2,5-dimethoxyacetophenone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred, cooled Grignard reagent. The addition should be slow enough to maintain the reaction temperature below 5-10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Cool the reaction flask back down to 0 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise while stirring vigorously. Continue adding the solution until the bubbling ceases and two clear layers begin to form.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether.

  • Washing & Drying: Combine all the organic extracts and wash them once with a saturated aqueous solution of sodium chloride (brine).[7] Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). Purify the resulting crude oil or solid by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol.

V. Mechanistic Considerations: Desired Reaction vs. Side Reactions

G Start 2,5-Dimethoxy- acetophenone Alkoxide Magnesium Alkoxide Intermediate Start->Alkoxide Addition (Desired) Low Temp Favors Secondary_Alkoxide Secondary Alkoxide Intermediate Start->Secondary_Alkoxide Reduction (Side Rxn) β-Hydride Transfer Enolate Magnesium Enolate Start->Enolate Enolization (Side Rxn) Grignard as Base Grignard i-PrMgBr Grignard->Alkoxide Grignard->Secondary_Alkoxide Grignard->Enolate Product Desired Tertiary Alcohol (Addition Product) Alkoxide->Product Workup (H+) Reduction_Product Secondary Alcohol (Reduction Product) Secondary_Alkoxide->Reduction_Product Workup (H+) Ketone_Regen Starting Ketone (Regenerated) Enolate->Ketone_Regen Workup (H+)

Caption: Competing reaction pathways in the Grignard synthesis.

VI. References

  • Benchchem. Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols. Available from:

  • Benchchem. Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols. Available from:

  • Benchchem. Technical Support Center: Grignard Reaction Work-up for Tertiary Alcohols. Available from:

  • NurdRage. Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Available from: [Link]

  • Benchchem. Optimizing reaction conditions for the synthesis of tertiary alcohols. Available from:

  • He, L., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • Benchchem. Troubleshooting 2',6'-Dimethoxyacetophenone synthesis and byproducts. Available from:

  • Benchchem. Side reactions to avoid when using (S)-(+)-3-Methyl-2-butanol in synthesis. Available from:

  • University of California, Irvine. Grignard Synthesis of Triphenylmethanol. Available from:

  • ResearchGate. Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment | Request PDF. Available from: [Link]

  • ResearchGate. How to purify tertiary alcohol?. Available from: [Link]

  • ACS Publications. Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education. Available from: [Link]

  • Benchchem. Common side reactions in the synthesis of 2,4-Dimethoxyphenol. Available from:

  • Cambridge University Press. Grignard Reaction. Available from:

  • Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available from: [Link]

  • Rhodium Archive. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Available from:

  • YouTube. Acetophenone can be obtained by the reaction of PhMgBr and. | 12 | GRIGNARD REAGENTS AND ORGANOM.... Available from: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

  • MDPI. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Available from:

  • PMC. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Available from: [Link]

  • Google Patents. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol. Available from:

  • Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Available from: [Link]

  • Erowid. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Available from: [Link]

  • Organic Syntheses. Acetophenone, ω-methoxy - Organic Syntheses Procedure. Available from: [Link]

Sources

Technical Support Center: Catalyst & Additive Selection for 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when synthesizing highly sterically hindered tertiary alcohols via Grignard additions.

The target molecule, 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol , presents a classic synthetic challenge: the competition between nucleophilic 1,2-addition,


-hydride reduction, and ketone enolization. This guide provides the causality behind these side reactions and the field-proven catalytic solutions required to bypass them.
Mechanistic Pathway & Catalyst Impact

SynthesisWorkflow RouteA Route A: 2,5-Dimethoxyacetophenone + iPrMgCl SideRed Side Reaction: Reduction (β-Hydride) RouteA->SideRed Uncatalyzed SideEnol Side Reaction: Enolization RouteA->SideEnol Uncatalyzed CatCe CeCl3 Additive (Organocerium Transmetalation) RouteA->CatCe Imamoto Conditions RouteB Route B: 1-(2,5-Dimethoxyphenyl)- 2-methylpropan-1-one + MeMgBr RouteB->SideEnol Uncatalyzed CatLa LaCl3·2LiCl Catalyst (Lewis Acid Activation) RouteB->CatLa Knochel Conditions Target Target Molecule: 2-(2,5-Dimethoxyphenyl)- 3-methyl-butan-2-ol CatCe->Target Suppresses Reduction CatLa->Target High Yield / No Enolization

Reaction pathways for the synthesis of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol.

Diagnostic FAQs & Troubleshooting

Q: My Grignard addition to 2,5-dimethoxyacetophenone using isopropylmagnesium chloride (Route A) yielded mostly a secondary alcohol. What happened? A: You are observing a classic reduction side-reaction driven by


-hydride transfer. Isopropylmagnesium chloride is a bulky nucleophile with available 

-hydrogens. When it encounters a sterically hindered ketone, the activation energy for direct 1,2-addition exceeds that of a 6-membered cyclic transition state where the Grignard reagent acts as a hydride donor. This reduces your ketone to 1-(2,5-dimethoxyphenyl)ethanol and releases propene gas. To bypass this, you must use an oxophilic transmetalating agent like anhydrous CeCl₃ ()[1] to form an organocerium species, which is highly nucleophilic but lacks the basicity to undergo hydride transfer.

Q: I switched to Route B (1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one + MeMgBr) to avoid


-hydride transfer, but now I am recovering unreacted starting material. Why? 
A:  While methylmagnesium bromide lacks 

-hydrogens (eliminating the reduction pathway), it is still a strong base. Your ketone features a highly sterically hindered carbonyl carbon flanked by an ortho-methoxy group and an isopropyl moiety. The steric bulk impedes the nucleophilic attack of the Grignard reagent, allowing the competing acid-base reaction—deprotonation of the

-proton on the isopropyl group—to dominate. This forms an enolate that simply reprotonates back to the starting ketone during aqueous workup.

Q: Which catalyst or additive is definitively best for this specific synthesis? A: For maximum yield and operational reliability, the soluble lanthanide salt LaCl₃·2LiCl (Knochel's salt) is superior to traditional CeCl₃[2]. While CeCl₃ effectively suppresses basicity, it is notoriously difficult to dry, highly hygroscopic, and forms a heterogeneous suspension that limits reaction kinetics[3]. In contrast, LaCl₃·2LiCl is completely soluble in THF. It acts as a powerful Lewis acid, coordinating to the carbonyl oxygen to drastically increase its electrophilicity while simultaneously attenuating the basicity of the Grignard reagent. This drives the 1,2-addition to completion even in the presence of extreme steric hindrance ().

Quantitative Performance Data

The following table summarizes the causal relationship between the chosen synthetic route, the catalyst/additive utilized, and the resulting experimental outcome.

Synthetic StrategyReagentsCatalyst / AdditivePrimary OutcomeYield of TargetMechanistic Causality
Route A (Uncatalyzed) 2,5-Dimethoxyacetophenone + iPrMgClNoneReduction (Secondary Alcohol)< 10%

-hydride transfer via 6-membered cyclic transition state.
Route A (Imamoto) 2,5-Dimethoxyacetophenone + iPrMgClCeCl₃ (1.0 eq)Target Tertiary Alcohol~65%Transmetalation to organocerium reduces basicity and prevents hydride transfer.
Route B (Uncatalyzed) Isobutyrophenone derivative + MeMgBrNoneEnolization (Recovered SM)~40%Steric hindrance blocks the nucleophile; acid-base reaction dominates.
Route B (Knochel) Isobutyrophenone derivative + MeMgBrLaCl₃·2LiCl (1.0 eq)Target Tertiary Alcohol> 90%Soluble Lewis acid activates the carbonyl and suppresses Grignard basicity.
Validated Protocol: Synthesis via LaCl₃·2LiCl Activation

This methodology outlines the optimized Route B utilizing Knochel's salt.

Self-Validating System Check: This protocol relies entirely on the homogeneity of the Knochel salt. If the THF solution of LaCl₃·2LiCl is cloudy or precipitates upon addition to the flask, moisture has compromised the Lewis acid, and the reaction will fail via enolization. Halt the experiment and procure a fresh reagent.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under high vacuum and backfill with ultra-high purity argon. Repeat this cycle three times to ensure a strictly anhydrous environment.

  • Catalyst Loading: Add 1.0 equivalent of LaCl₃·2LiCl (0.6 M solution in THF) to the flask at room temperature. Field-Proven Insight: Do not attempt to dry LaCl₃ hydrate yourself. The formation of insoluble lanthanum oxychlorides is nearly guaranteed[3]. Purchase the pre-formulated solution where LiCl breaks up the polymeric structure of LaCl₃, rendering it fully soluble and highly active.

  • Ketone Activation: Dropwise add 1.0 equivalent of 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one (dissolved in 5 mL of anhydrous THF). Stir for 30 minutes at room temperature. Causality: Pre-coordination of the lanthanum to the carbonyl oxygen is critical. The strong oxophilicity of La(III) pulls electron density from the carbonyl carbon, lowering the LUMO energy for the incoming nucleophile.

  • Nucleophilic Addition: Cool the system to 0 °C using an ice bath. Slowly add 1.2 equivalents of MeMgBr (3.0 M in diethyl ether) dropwise over 15 minutes. Causality: Cooling controls the exothermic addition, while the tightly coordinated La-complex prevents the methyl Grignard from acting as a base, forcing the 1,2-addition pathway.

  • Completion & Workup: Stir for 2 hours at 0 °C, then remove the ice bath and allow the reaction to warm to room temperature. Quench carefully with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol.

References
  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, 25(38), 4233-4236. URL:[Link]

  • Krasovskiy, A., Kopp, F., & Knochel, P. (2006). "Soluble Lanthanide Salts (LnCl₃·2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds." Angewandte Chemie International Edition, 45(3), 497-500. URL:[Link]

Sources

Technical Support Center: Optimization of 2-(2,5-Dimethoxyphenyl)-3-methylbutan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol .

This target molecule is a sterically hindered tertiary alcohol. Attempting to synthesize it via standard organometallic C–C bond formation often introduces competing side reactions, severely impacting yields. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure robust and reproducible synthesis.

Part 1: Troubleshooting Guides & FAQs

Q1: I attempted the reaction using 2',5'-dimethoxyacetophenone and isopropylmagnesium chloride, but my major product is a secondary alcohol. What happened?

Expert Insight: You are observing a classic β-hydride transfer (reduction) side reaction. When a sterically hindered ketone reacts with a bulky Grignard reagent possessing β-hydrogens (like isopropylmagnesium chloride), the nucleophilic addition pathway is kinetically hindered. Instead, the system relieves steric strain by bypassing addition in favor of a [1]. A hydride is transferred from the β-carbon of the isopropyl group to the carbonyl carbon, reducing your starting ketone to 1-(2,5-dimethoxyphenyl)ethanol and releasing propene gas.

Actionable Solution:

  • Retrosynthetic Pivot (Recommended): Invert your nucleophile and electrophile. Use 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one as the electrophile and methylmagnesium bromide as the Grignard reagent. Methyl Grignard reagents lack β-hydrogens, making reduction impossible, and their smaller steric profile heavily favors 1,2-addition.

  • Additive Approach: If you must use the isopropyl Grignard, mediate the reaction with anhydrous Cerium(III) chloride (CeCl₃).

Q2: I recovered mostly unreacted starting material after workup. Why didn't the Grignard reagent add?

Expert Insight: If you recover starting material without observing the reduction product, your Grignard reagent likely acted as a [2]. The basicity of the Grignard reagent removes an α-proton from the ketone, forming an unreactive magnesium enolate. Upon aqueous workup, this enolate is simply reprotonated back to the starting ketone.

Actionable Solution: Transmetalate your Grignard reagent with anhydrous CeCl₃. Organocerium reagents, formed via the [3], are highly oxophilic and significantly less basic than their magnesium counterparts, effectively suppressing enolization and forcing the 1,2-addition pathway.

Q3: How critical is the dryness of CeCl₃, and how do I prepare it?

Expert Insight: It is the single most critical parameter if you choose the Imamoto route. Commercial CeCl₃ heptahydrate must be rigorously dried. If water remains, it will instantly quench your Grignard reagent. Conversely, if heated too rapidly during drying, it undergoes hydrolysis to form inactive cerium oxychloride (CeOCl). Actionable Solution: Dry CeCl₃·7H₂O under high vacuum (≤ 0.1 Torr), gradually increasing the temperature from 90 °C to 140 °C over a 4-hour period with continuous stirring.

Part 2: Reaction Condition Optimization Data

The following table summarizes the causal relationship between reagent selection, steric bulk, and the resulting mechanistic pathway.

ElectrophileNucleophileAdditivePrimary Mechanistic PathwayTypical Yield of Target (%)
2',5'-DimethoxyacetophenoneIsopropylmagnesium chlorideNoneβ-Hydride Transfer (Reduction)< 15%
2',5'-DimethoxyacetophenoneIsopropylmagnesium chlorideCeCl₃ (Anhydrous)1,2-Addition (Imamoto)75 - 82%
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-oneMethylmagnesium bromideNone1,2-Addition88 - 94%
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-oneMethylmagnesium bromideCeCl₃ (Anhydrous)1,2-Addition (Imamoto)> 95%

Part 3: Mechanistic Divergence Visualization

GrignardPathways Ketone Sterically Hindered Ketone (2',5'-dimethoxyacetophenone) Complex Coordination Complex [Mg-O Interaction] Ketone->Complex Grignard Grignard Reagent (Isopropylmagnesium chloride) Grignard->Complex Add 1,2-Addition (Target Pathway) Complex->Add Nucleophilic Attack Red β-Hydride Transfer (Reduction) Complex->Red Bulky RMgX (β-H) Enol Deprotonation (Enolization) Complex->Enol Basic RMgX Target Tertiary Alcohol 2-(2,5-Dimethoxyphenyl)-3-methylbutan-2-ol Add->Target SecAlc Secondary Alcohol 1-(2,5-Dimethoxyphenyl)ethanol Red->SecAlc RecSM Recovered Starting Material (Magnesium Enolate) Enol->RecSM

Mechanistic divergence in the Grignard reaction of sterically hindered ketones.

Part 4: Experimental Protocol (Optimized Route)

This self-validating protocol utilizes the retrosynthetic pivot strategy (Methyl Grignard + Isobutyrophenone derivative) to bypass the need for stoichiometric cerium additives while guaranteeing high yields.

Step 1: Preparation & Inertion Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Perform three vacuum/nitrogen backfill cycles to ensure a strictly anhydrous environment.

Step 2: Substrate Loading Dissolve 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one (10.0 mmol) in 40 mL of anhydrous 2-Methyltetrahydrofuran (2-MeTHF). Causality Note: 2-MeTHF is selected over standard THF due to its higher boiling point, lower water miscibility (facilitating easier workup), and superior ability to coordinate and stabilize the Grignard complex.

Step 3: Temperature Control Cool the solution to 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

Step 4: Nucleophilic Addition Add methylmagnesium bromide (3.0 M in diethyl ether, 12.0 mmol, 1.2 equiv) dropwise over 20 minutes via syringe. Maintain the internal temperature below 5 °C to prevent solvent reflux and suppress any trace enolization.

Step 5: Reaction Maturation & In-Process Validation Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Self-Validation Check: Quench a 0.1 mL aliquot in 1 mL of saturated aqueous NH₄Cl. Extract with 1 mL EtOAc and analyze via GC-MS or TLC. The complete disappearance of the ketone starting material confirms successful conversion. Do not proceed to workup until this is verified.

Step 6: Quenching & Workup Cool the flask back to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (20 mL). This breaks down the magnesium alkoxide intermediate and neutralizes the excess Grignard reagent. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 7: Purification Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield pure 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol as a colorless oil or crystalline solid.

References

  • Grignard Reaction Organic Chemistry Portal URL: [Link]

  • Reactions of Grignard Reagents Master Organic Chemistry URL:[Link]

  • The reaction of organocerium reagents with easily enolizable ketones INIS-IAEA (International Atomic Energy Agency) URL:[Link]

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and materials science, tertiary alcohols, particularly those with benzylic substitution, are pivotal intermediates. Their reactivity profile dictates their synthetic utility and potential applications. This guide provides an in-depth comparison of the reactivity of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol with structurally related tertiary alcohols: the simpler 2-Phenylpropan-2-ol and the sterically hindered Triphenylmethanol .

The core of this investigation lies in understanding how electronic and steric factors influence the outcome of common organic transformations. 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol is a tertiary benzylic alcohol featuring electron-donating methoxy groups on the phenyl ring and a bulky isopropyl group attached to the carbinol carbon. By comparing its reactivity in acid-catalyzed dehydration, oxidation, and nucleophilic substitution reactions against less substituted analogues, we can elucidate the nuanced interplay of these structural features. This analysis is designed to provide researchers, scientists, and drug development professionals with a predictive framework for the chemical behavior of this class of compounds.

I. Acid-Catalyzed Dehydration: A Study in Carbocation Stability

The acid-catalyzed dehydration of tertiary alcohols is a classic E1 elimination reaction that proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation, and therefore, the overall reaction rate is highly dependent on its stability.[1][2]

Underlying Mechanism: The E1 Pathway

The E1 mechanism for tertiary alcohol dehydration involves three key steps:

  • Protonation of the Hydroxyl Group: The alcohol's hydroxyl group is a poor leaving group. In the presence of a strong acid, it is protonated to form an alkyloxonium ion, which contains a much better leaving group: water.[3]

  • Formation of a Carbocation: The alkyloxonium ion dissociates, losing a molecule of water to form a planar carbocation intermediate. This is the slow, rate-determining step of the reaction.[1]

  • Deprotonation to Form an Alkene: A weak base (often water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.[2]

E1_Dehydration cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation (Rate-Determining) cluster_2 Step 3: Deprotonation Alcohol Tertiary Alcohol (R3C-OH) Protonated_Alcohol Alkyloxonium Ion (R3C-OH2+) Alcohol->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation (R3C+) Protonated_Alcohol->Carbocation - H2O (slow) Alkene Alkene Carbocation->Alkene - H+

Caption: The E1 mechanism for acid-catalyzed alcohol dehydration.

Experimental Protocol: Dehydration of a Tertiary Alcohol

The following is a representative procedure for the acid-catalyzed dehydration of a tertiary alcohol, such as 2-methylbutan-2-ol.[4]

  • Setup: Place the tertiary alcohol (e.g., 5.0 g) into a round-bottom flask.

  • Catalyst Addition: Slowly and with cooling, add a strong acid catalyst, such as concentrated sulfuric acid or phosphoric(V) acid (e.g., 2 mL).[5] Phosphoric(V) acid is often preferred as it leads to fewer side reactions compared to sulfuric acid.[5]

  • Distillation: Assemble a simple distillation apparatus. Heat the flask gently. The alkene product, being more volatile than the starting alcohol, will distill over.

  • Purification: The collected distillate will contain the alkene and water. Separate the aqueous layer. Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Drying and Characterization: Dry the crude alkene over an anhydrous salt (e.g., anhydrous sodium sulfate), decant, and characterize the product using spectroscopic methods (NMR, IR).

Comparative Reactivity Analysis

The ease of dehydration follows the stability of the carbocation intermediate: tertiary > secondary > primary.[2] For the benzylic alcohols in this comparison, resonance stabilization from the phenyl ring significantly enhances carbocation stability.

  • 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol: This alcohol is expected to undergo dehydration most readily. The resulting tertiary benzylic carbocation is stabilized by both the inductive effect of the alkyl groups and, more significantly, by resonance with the phenyl ring. The two electron-donating methoxy groups at the ortho and para positions further delocalize the positive charge, greatly stabilizing the carbocation intermediate.

  • 2-Phenylpropan-2-ol: This alcohol will also dehydrate readily, forming a stable tertiary benzylic carbocation.[6] However, the absence of the strongly electron-donating methoxy groups makes its carbocation intermediate slightly less stable than that of the dimethoxy-substituted analogue. Therefore, its dehydration is expected to be slightly slower or require slightly more forcing conditions.

  • Triphenylmethanol: The triphenylmethyl (trityl) carbocation formed upon loss of water is exceptionally stable due to the delocalization of the positive charge across all three phenyl rings.[7] This makes triphenylmethanol highly reactive under acidic conditions, readily forming the intensely colored trityl cation.[7]

AlcoholStructureExpected Dehydration ReactivityMajor Alkene Product(s)
2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol Very High2-(2,5-Dimethoxyphenyl)-3-methyl-but-2-ene and 2-(2,5-Dimethoxyphenyl)-3-methyl-but-1-ene (Zaitsev and Hofmann products)
2-Phenylpropan-2-ol High2-Phenylpropene
Triphenylmethanol Extremely HighDoes not form a stable alkene; readily forms the stable trityl cation.

II. Oxidation: A Test of Resistance

The oxidation of alcohols is a fundamental transformation in organic synthesis. However, tertiary alcohols are generally resistant to oxidation under standard conditions because the carbinol carbon (the carbon bearing the -OH group) does not have a hydrogen atom attached.[8][9] Breaking a carbon-carbon bond is required for oxidation, which is energetically unfavorable.[9]

Experimental Protocol: Attempted Oxidation with Jones Reagent

Jones reagent (CrO₃ in aqueous sulfuric acid) is a strong oxidizing agent capable of oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones.[10][11]

  • Reagent Preparation: Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water.

  • Reaction: Dissolve the tertiary alcohol (e.g., 1.0 mmol) in acetone. Cool the solution in an ice bath.

  • Addition: Add the Jones reagent dropwise to the alcohol solution until the orange color of Cr(VI) persists.

  • Workup: Allow the mixture to stir. Quench any excess oxidant with isopropanol. Dilute with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic extract by TLC or GC-MS to determine if any reaction has occurred.

Comparative Reactivity Analysis
  • 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol, 2-Phenylpropan-2-ol, and Triphenylmethanol: All three are tertiary alcohols and are expected to be resistant to oxidation by common reagents like Jones reagent and Pyridinium Chlorochromate (PCC).[12][13][14] Under the harsh, acidic conditions of the Jones oxidation, these benzylic alcohols are more likely to undergo dehydration or other acid-catalyzed side reactions than oxidation. PCC, being a milder and less acidic reagent, is also ineffective for oxidizing tertiary alcohols.[15][16]

AlcoholReagentExpected Outcome
All three tertiary alcoholsJones Reagent (CrO₃/H₂SO₄)No oxidation. Potential for acid-catalyzed dehydration.[8][12]
All three tertiary alcoholsPCC (Pyridinium Chlorochromate)No reaction.[15][16]

III. Nucleophilic Substitution: The SN1 Pathway

Tertiary and especially tertiary benzylic alcohols can undergo nucleophilic substitution reactions via an SN1 mechanism. Similar to E1 dehydration, the reaction rate is dictated by the stability of the carbocation intermediate formed after the protonated hydroxyl group departs as water.[17]

Underlying Mechanism: The SN1 Pathway

The SN1 reaction of a tertiary alcohol with a hydrogen halide (HX) proceeds in two main steps after the initial protonation of the alcohol:

  • Formation of a Carbocation: This is the same rate-determining step as in the E1 reaction, where the protonated alcohol loses water to form a stable carbocation.[17]

  • Nucleophilic Attack: The halide ion (X⁻), a good nucleophile, attacks the planar carbocation. Since the attack can occur from either face of the carbocation, if the starting material were chiral, a racemic mixture of products would be expected.[18]

SN1_Substitution cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation (Rate-Determining) cluster_2 Step 3: Nucleophilic Attack Alcohol Tertiary Alcohol (R3C-OH) Protonated_Alcohol Alkyloxonium Ion (R3C-OH2+) Alcohol->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation (R3C+) Protonated_Alcohol->Carbocation - H2O (slow) Alkyl_Halide Alkyl Halide (R3C-X) Carbocation->Alkyl_Halide + X-

Caption: The SN1 mechanism for the substitution of a tertiary alcohol.

Experimental Protocol: Conversion of a Tertiary Alcohol to an Alkyl Halide
  • Setup: Place the tertiary alcohol in a flask.

  • Reagent Addition: Add concentrated hydrobromic or hydrochloric acid. For tertiary alcohols, the reaction often proceeds readily at room temperature due to the stability of the carbocation intermediate.[17]

  • Reaction: Stir or shake the mixture. The formation of a separate, immiscible layer of the alkyl halide indicates that the reaction is proceeding.

  • Isolation and Purification: Separate the organic layer, wash with water and sodium bicarbonate solution, dry over an anhydrous salt, and purify if necessary.

Comparative Reactivity Analysis

The reactivity in SN1 reactions mirrors that of E1 dehydration, as both depend on the formation of the same carbocation intermediate.

  • 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol: This alcohol is predicted to be highly reactive in SN1 reactions. The highly stabilized tertiary benzylic carbocation will form rapidly, leading to a fast substitution rate. Steric hindrance from the bulky isopropyl group does not significantly impede the SN1 reaction, as the nucleophile attacks the planar carbocation after the leaving group has departed.[19]

  • 2-Phenylpropan-2-ol: Reacts readily via the SN1 mechanism. Its reactivity will be high but slightly lower than its dimethoxy-substituted counterpart due to the comparatively lower stability of its carbocation.

  • Triphenylmethanol: Extremely reactive. It reacts rapidly with acetyl chloride, for instance, to form triphenylmethyl chloride, not the expected ester, underscoring the extreme propensity to form the trityl cation.[7] The significant steric hindrance from the three phenyl groups favors the SN1 pathway by preventing any possibility of an SN2-type reaction.[20]

AlcoholExpected SN1 Reactivity with HXProduct
2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol Very High2-Bromo-2-(2,5-dimethoxyphenyl)-3-methylbutane
2-Phenylpropan-2-ol High2-Bromo-2-phenylpropane
Triphenylmethanol Extremely HighTriphenylmethyl bromide

Conclusion

The reactivity of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol is dominated by its identity as a tertiary benzylic alcohol with strong electron-donating substituents.

  • In Acid-Catalyzed Reactions (Dehydration and Substitution): It is expected to be exceptionally reactive, likely more so than 2-phenylpropan-2-ol, due to the superior stability of its carbocation intermediate, which is enhanced by the two methoxy groups. These reactions proceed smoothly via E1 and SN1 pathways.

  • In Oxidation Reactions: In line with its classification as a tertiary alcohol, it is resistant to oxidation by standard reagents like Jones reagent and PCC.

This comparative guide illustrates that while steric bulk can influence reaction pathways, the electronic effects governing carbocation stability are the paramount factors in determining the reactivity of these tertiary benzylic alcohols in polar, protic reactions. These insights are crucial for predicting reaction outcomes and designing robust synthetic routes in drug discovery and materials science.

References

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A Comparative Guide to the Biological Activities of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol and 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the substitution pattern of methoxy groups on a phenyl ring profoundly influences the biological activity of a molecule. This guide provides a comparative analysis of two such structurally related compounds: 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol and 2-(3,4-Dimethoxyphenyl)propanal. While these molecules share a dimethoxyphenyl core, their differing substitution patterns and functional groups suggest divergent pharmacological profiles.

This document will first explore the well-documented anti-inflammatory and anticancer activities of derivatives of 2-(3,4-Dimethoxyphenyl)propanal. Subsequently, it will delve into the inferred biological activities of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol, which, based on its structural motifs, is predicted to interact with serotonergic and adrenergic pathways. The guide will culminate in a proposed experimental framework for a direct, head-to-head comparison of these two compounds, providing researchers with the necessary protocols to elucidate their respective biological functions.

Comparative Analysis of Biological Activities

2-(3,4-Dimethoxyphenyl)propanal: A Precursor to Anti-Inflammatory and Anticancer Agents

Derivatives of 2-(3,4-Dimethoxyphenyl)propanal have demonstrated significant potential as both anti-inflammatory and anticancer agents. The presence of the 3,4-dimethoxy (veratryl) moiety is a common feature in many biologically active natural products and synthetic compounds.

Anti-Inflammatory Activity:

The anti-inflammatory properties of 2-(3,4-Dimethoxyphenyl)propanal derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the NF-κB and MAPK pathways.[] Chalcone derivatives, in particular, have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[] This suppression is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are pivotal in the inflammatory cascade.[]

Anticancer Activity:

In the context of oncology, derivatives of 2-(3,4-Dimethoxyphenyl)propanal have emerged as promising anticancer candidates. Their mechanisms of action are multifaceted and include:

  • Inhibition of Tubulin Polymerization: Several studies have identified these derivatives as potent inhibitors of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.

  • Induction of Apoptosis: Beyond cell cycle arrest, these compounds can induce programmed cell death through various signaling cascades.

  • Modulation of Key Signaling Pathways: The anticancer effects are also linked to the modulation of critical pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol: A Putative Modulator of Serotonergic and Adrenergic Systems

Direct experimental data on the biological activity of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol is scarce in publicly available literature. However, a comprehensive analysis of its structural features allows for informed inferences about its potential pharmacological targets. The 2,5-dimethoxy substitution pattern is a hallmark of a class of psychoactive compounds, primarily phenethylamines and amphetamines, that are known to interact with serotonin receptors.

Inferred Serotonergic Activity:

The 2,5-dimethoxyphenyl moiety is a key pharmacophore for agonist activity at serotonin 5-HT2A and 5-HT2B receptors.[2][][4] Compounds bearing this structural motif are often associated with psychedelic and hallucinogenic properties. Structure-activity relationship (SAR) studies of 2,5-dimethoxyphenethylamines have established that the 2,5-dimethoxy arrangement is crucial for their in vivo potency and interaction with 5-HT2A receptors.[5] It is therefore plausible that 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol may exhibit affinity for and activity at these serotonin receptor subtypes.

Inferred Adrenergic Activity:

The core structure of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol also shares similarities with certain adrenergic agents. For instance, the cardiovascular drug midodrine is a 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivative.[6] This suggests that the 2,5-dimethoxyphenyl scaffold can be accommodated within the binding pockets of adrenergic receptors. Therefore, it is conceivable that 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol could modulate α- and/or β-adrenergic receptor activity.

Proposed Experimental Workflows for Comparative Analysis

To empirically validate the inferred activities and provide a direct comparison, a series of in vitro and in vivo experiments are proposed.

I. Anti-Inflammatory Activity Assessment

This workflow aims to compare the potential of both compounds to mitigate inflammatory responses.

cluster_0 In Vitro Anti-Inflammatory Assays cluster_1 In Vivo Anti-Inflammatory Model A Cell Culture (RAW 264.7 Macrophages) B Compound Treatment (Test Compounds & Dexamethasone) A->B C LPS Stimulation B->C D Nitric Oxide (NO) Production Assay (Griess Reagent) C->D E Cytokine Measurement (ELISA for TNF-α, IL-6) C->E F Western Blot Analysis (NF-κB, MAPK Pathways) C->F G Animal Model (Carrageenan-Induced Paw Edema in Rats) H Compound Administration (Oral or IP) G->H I Carrageenan Injection H->I J Measurement of Paw Volume I->J K Histopathological Analysis J->K

Caption: Proposed workflow for comparative anti-inflammatory activity assessment.

A. In Vitro Nitric Oxide (NO) Production Assay

  • Principle: To quantify the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Pre-treat cells with various concentrations of the test compounds and Dexamethasone (positive control) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.

II. Anticancer Activity Assessment

This workflow is designed to evaluate and compare the cytotoxic and anti-proliferative effects of the two compounds.

cluster_0 In Vitro Anticancer Assays A Cell Culture (e.g., HeLa, MCF-7) B Compound Treatment (Test Compounds, Doxorubicin, Paclitaxel) A->B C MTT Assay for Cytotoxicity (IC50 Determination) B->C D Cell Cycle Analysis (Flow Cytometry with Propidium Iodide) B->D E Apoptosis Assay (Annexin V/PI Staining) B->E F Tubulin Polymerization Assay B->F

Caption: Proposed workflow for comparative anticancer activity assessment.

B. MTT Assay for Cytotoxicity

  • Principle: To assess cell viability based on the metabolic activity of cells.[5]

  • Protocol:

    • Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compounds, Doxorubicin, and Paclitaxel (positive controls) for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm.

    • Calculate the half-maximal inhibitory concentration (IC50) values.[7][8][9]

C. Cell Cycle Analysis

  • Principle: To determine the effect of the compounds on cell cycle progression using flow cytometry.[10][11]

  • Protocol:

    • Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.

    • Harvest, fix, and permeabilize the cells.

    • Stain the cellular DNA with propidium iodide (PI).[12]

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

III. Serotonergic and Adrenergic Receptor Activity Assessment

This workflow aims to investigate the predicted interactions of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol with monoamine receptors and compare them to 2-(3,4-Dimethoxyphenyl)propanal.

cluster_0 Receptor Binding and Functional Assays A Cell Lines Expressing Receptor of Interest (5-HT2A, 5-HT2B, α1, β-adrenergic) B Radioligand Binding Assay (Ki Determination) A->B C Functional Assay (e.g., Calcium Mobilization for Gq-coupled receptors) A->C D Data Analysis (EC50/IC50 Determination) B->D C->D

Caption: Proposed workflow for receptor activity screening.

D. Calcium Mobilization Assay for 5-HT2A/2B Receptors

  • Principle: To measure the functional activity of Gq-coupled receptors (like 5-HT2A and 5-HT2B) by detecting changes in intracellular calcium levels upon agonist stimulation.[13][14]

  • Protocol:

    • Culture cells stably expressing the human 5-HT2A or 5-HT2B receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of the test compounds and a known 5-HT2A agonist like DOI as a positive control.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • Determine the half-maximal effective concentration (EC50) for agonistic activity.

Data Summary and Comparison

The following tables provide a framework for summarizing the experimental data obtained from the proposed workflows.

Table 1: Comparative Anti-Inflammatory and Anticancer Activity

CompoundNO Production IC50 (µM)Cytotoxicity IC50 (µM) (HeLa)Cytotoxicity IC50 (µM) (MCF-7)Effect on Cell Cycle
2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol
2-(3,4-Dimethoxyphenyl)propanal
DexamethasoneN/AN/AN/A
DoxorubicinN/A
PaclitaxelN/A

Table 2: Comparative Receptor Activity Profile

Compound5-HT2A Binding Ki (nM)5-HT2A Functional EC50 (nM)5-HT2B Binding Ki (nM)5-HT2B Functional EC50 (nM)α1-Adrenergic Binding Ki (nM)β-Adrenergic Binding Ki (nM)
2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol
2-(3,4-Dimethoxyphenyl)propanal
DOIN/AN/A
PhenylephrineN/AN/AN/AN/AN/A
PropranololN/AN/AN/AN/AN/A

Conclusion

The starkly different substitution patterns of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol and 2-(3,4-Dimethoxyphenyl)propanal strongly suggest distinct biological activities. While derivatives of the latter have a solid foundation of evidence supporting their anti-inflammatory and anticancer potential, the former remains a largely unexplored chemical entity with a high probability of interacting with serotonergic and possibly adrenergic systems. The proposed experimental workflows provide a clear and robust path for a comprehensive comparative analysis. The results of such studies will not only elucidate the specific biological activities of these two compounds but also contribute to a deeper understanding of the structure-activity relationships governed by methoxy substitution patterns on the phenyl ring, thereby guiding future drug discovery efforts.

References

  • Braden, M. R., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology.
  • Larsen, M. B., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
  • Braden, M. R., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PubMed.
  • National Center for Biotechnology Information. Phenylephrine. StatPearls. Available from: [Link]

  • Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available from: [Link]

  • Kim, J., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
  • Wikipedia. Dexamethasone. Available from: [Link]

  • Patsnap. What is the mechanism of Propranolol Hydrochloride?. Available from: [Link]

  • Dr.Oracle. What is the mechanism of action of Propranolol (beta blocker)?. Available from: [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446.
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  • Li, M. (2024). Propranolol and its Mechanism of Action. Journal of Molecular and Organic Chemistry.
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  • Al-Obeed, O., & El-Kadi, A. O. S. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
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  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
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Spectroscopic comparison of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Comparison of 2-(2,5-Dimethoxyphenyl)-3-methylbutan-2-ol and its Precursors: A Guide to Monitoring Sterically Hindered Grignard Additions

Executive Summary

The synthesis of bulky tertiary alcohols, such as 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol , presents a unique analytical and synthetic challenge. As a sterically hindered target, its formation via the Grignard addition of isopropylmagnesium bromide to 1-(2,5-dimethoxyphenyl)ethanone (Precursor A) requires precise control to avoid competing side reactions like enolization or reduction.

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for synthesizing this compound. By objectively comparing the spectroscopic signatures (IR, ¹H NMR, and ¹³C NMR) of the precursor and the target product, this guide establishes definitive analytical markers—most notably, the induction of diastereotopicity—to confirm successful nucleophilic addition.

Part 1: Synthetic Workflow & Causality

The conversion of an aryl ketone to a highly branched tertiary alcohol via a Grignard reagent is heavily influenced by steric hindrance[1]. The bulky 2,5-dimethoxyphenyl group and the branched isopropyl Grignard reagent create significant congestion at the electrophilic carbonyl carbon.

If the reaction is not strictly controlled at low temperatures (0 °C), the Grignard reagent may act as a base rather than a nucleophile, deprotonating the α-carbon of the ketone to form an unreactive enolate[2]. Furthermore, the electron-rich nature of the 2,5-dimethoxy ring makes the resulting tertiary alcohol highly susceptible to spontaneous dehydration if exposed to strong acids during the workup phase. Therefore, a mild, self-buffering quench (such as saturated aqueous NH₄Cl) is a strict mechanistic requirement[3].

Synthesis Ketone 1-(2,5-Dimethoxyphenyl)ethanone (Precursor A) Intermediate Magnesium Alkoxide (Tetrahedral Intermediate) Ketone->Intermediate Nucleophilic Addition Grignard iPrMgBr (Grignard Reagent) Grignard->Intermediate THF, 0°C Product 2-(2,5-Dimethoxyphenyl)-3-methylbutan-2-ol (Target Product) Intermediate->Product Sat. NH4Cl Quench

Figure 1: Synthetic workflow for the Grignard addition yielding the target tertiary alcohol.

Part 2: Spectroscopic Comparison (Analytical Markers)

To validate the success of the Grignard addition, we must objectively compare the spectroscopic data of the starting ketone against the isolated tertiary alcohol. The data below summarizes the critical shifts that serve as in-process proof of conversion.

Infrared (IR) Spectroscopy

The most immediate confirmation of conversion is the transformation of the carbonyl group into a hydroxyl group.

Table 1: IR Spectroscopic Comparison (ATR)

Functional Group / Mode 1-(2,5-Dimethoxyphenyl)ethanone (Precursor) 2-(2,5-Dimethoxyphenyl)-3-methylbutan-2-ol (Product)
O-H Stretch Absent ~3450 cm⁻¹ (Broad, strong)
C=O Stretch ~1675 cm⁻¹ (Strong, sharp, conjugated) Absent
C-H Stretch (Aliphatic) ~2950 cm⁻¹ ~2960 cm⁻¹ (Increased intensity due to iPr group)

| C-O Stretch (Methoxy) | ~1220 cm⁻¹, ~1040 cm⁻¹ | ~1220 cm⁻¹, ~1045 cm⁻¹ |

¹H NMR Spectroscopy: The Diastereotopic Signature

While the disappearance of the acetyl methyl singlet is a standard marker of ketone consumption, the most definitive proof of the target's structure lies in the isopropyl group.

Expertise Insight: The nucleophilic addition of the isopropyl group to the planar carbonyl carbon generates a new chiral center at C2. Because the molecule now possesses a chiral center, the two methyl groups of the adjacent isopropyl moiety are rendered diastereotopic [4]. They reside in permanently different magnetic environments and cannot be interconverted by any symmetry operation. Consequently, instead of a single 6H doublet, the ¹H NMR spectrum will display two distinct 3H doublets for the isopropyl methyls.

Table 2: ¹H NMR Spectroscopic Comparison (CDCl₃, 400 MHz)

Proton Environment Precursor A (δ ppm) Target Product (δ ppm) Multiplicity & Integration (Product)
O-H (Hydroxyl) N/A ~4.15 Broad singlet, 1H (Exchanges with D₂O)
Ar-H (Aromatic) 6.91 - 7.32 6.75 - 6.95 Multiplets, 3H
O-CH₃ (Methoxy) 3.80, 3.84 3.78, 3.82 Singlets, 6H
C(=O)-CH₃ (Acetyl) 2.62 N/A Singlet, 3H (Precursor only)
C(OH)-CH₃ (C2-Methyl) N/A ~1.55 Singlet, 3H
-CH(CH₃)₂ (Methine) N/A ~2.15 Septet, 1H, J ≈ 6.8 Hz
-CH(CH₃)₂ (Methyl A) N/A ~0.95 Doublet, 3H, J ≈ 6.8 Hz (Diastereotopic)

| -CH(CH₃)₂ (Methyl B) | N/A | ~0.85 | Doublet, 3H, J ≈ 6.8 Hz (Diastereotopic) |

¹³C NMR Spectroscopy

The ¹³C NMR data corroborates the ¹H NMR findings, showing the collapse of the highly deshielded carbonyl carbon and the splitting of the isopropyl methyl carbons due to diastereotopicity.

Table 3: ¹³C NMR Spectroscopic Comparison (CDCl₃, 100 MHz)

Carbon Environment Precursor A (δ ppm) Target Product (δ ppm)
C=O (Carbonyl) ~199.5 N/A
C-OH (Quaternary) N/A ~78.4
Ar-C (Aromatic) 113.2 - 153.6 111.8 - 153.8
O-CH₃ (Methoxy) 55.8, 56.1 55.7, 56.2
C(OH)-CH₃ (C2-Methyl) N/A ~24.5
-CH(CH₃)₂ (Methine) N/A ~38.2

| -CH(CH₃)₂ (Methyls) | N/A | ~17.2, ~17.8 (Diastereotopic splitting) |

Part 3: Experimental Protocol (Self-Validating Workflow)

To ensure high fidelity and prevent the aforementioned side reactions, follow this step-by-step methodology. This protocol acts as a self-validating system by integrating In-Process Controls (IPCs) directly into the workflow.

Step 1: Vessel Preparation & Inert Atmosphere Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with Argon for 15 minutes. Causality: Grignard reagents are highly sensitive to moisture; even trace water will prematurely quench the reagent to propane[3].

Step 2: Reagent Charging & Temperature Control Dissolve 1-(2,5-dimethoxyphenyl)ethanone (1.0 eq, 10 mmol) in 25 mL of anhydrous THF. Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C. Causality: Lowering the thermal energy of the system suppresses the competing enolization pathway, favoring nucleophilic addition[2].

Step 3: Grignard Addition Using a syringe pump, add isopropylmagnesium bromide (2.0 M in THF, 1.2 eq, 12 mmol) dropwise over 20 minutes. Maintain vigorous stirring. Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature over 2 hours.

Step 4: In-Process Control (IPC) Withdraw a 0.1 mL aliquot via syringe. Quench it in a vial containing 1 mL of saturated aqueous NH₄Cl and extract with 1 mL of ethyl acetate. Spot the organic layer on a silica TLC plate (Eluent: Hexanes/EtOAc 8:2). Validation: The starting ketone is highly UV-active and runs at a higher R_f. The target tertiary alcohol will appear as a new, lower R_f spot (due to hydrogen bonding) and can be visualized using a potassium permanganate (KMnO₄) stain. Proceed to Step 5 only when the ketone spot is fully consumed.

Step 5: Mild Quenching Cool the reaction mixture back to 0 °C. Carefully add saturated aqueous NH₄Cl (15 mL) dropwise to quench the unreacted Grignard reagent and protonate the magnesium alkoxide intermediate. Critical Warning: Do not use HCl or H₂SO₄. The electron-donating methoxy groups on the aromatic ring stabilize carbocation formation at C2, making the tertiary alcohol extremely prone to E1 dehydration.

Step 6: Isolation & Purification Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography if trace enolization byproducts are detected.

Part 4: References

  • Steric Hindrance Effect | Definition, Factors & Examples Study.com 1

  • Reactions of Grignard Reagents Master Organic Chemistry 3

  • 2.8: ¹H NMR Spectroscopy and Proton Equivalence Chemistry LibreTexts 4

  • Impact of steric hindrance on the reactivity of 5,5-Dimethyl-3-hexanone Benchchem 2

Sources

Cross-Validation of Analytical Methods for 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with quantifying sterically hindered tertiary alcohols. 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol (DMB-OH) is a highly specialized structural intermediate utilized in the development of neuroactive pharmaceuticals and [1]. This guide provides an objective cross-validation of our proprietary UHPLC-MS/MS analytical workflow against traditional Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-UV) alternatives, demonstrating the causality behind method performance and providing self-validating experimental protocols.

Mechanistic Overview: The Analytical Challenge of DMB-OH

Expertise & Experience in Method Selection

DMB-OH features a tertiary hydroxyl group adjacent to an electron-rich 2,5-dimethoxyphenyl ring. This structural motif is notoriously problematic for conventional GC-MS analysis. When exposed to the high temperatures of a GC inlet (>250°C), the tertiary alcohol undergoes rapid thermal dehydration, losing a water molecule to form an alkene artifact. This thermodynamic instability destroys the integrity of the intact precursor, leading to poor limits of quantification (LOQ) and unacceptable run-to-run variability.

To circumvent this, alternative GC-MS protocols mandate chemical derivatization (e.g., silylation using BSTFA), which adds hours to sample preparation and introduces derivatization-efficiency artifacts. Conversely, our UHPLC-MS/MS product utilizes positive Electrospray Ionization (ESI+). This soft ionization technique operates at ambient temperatures, preserving the intact DMB-OH molecule (forming a stable


 or 

ion) and bypassing the need for derivatization entirely, consistent with[2].

Mechanism DMB DMB-OH (Tertiary Alcohol) Intact Analyte Heat GC-MS Inlet (>250°C) Thermal Stress DMB->Heat Hard Vaporization ESI LC-MS/MS (ESI+) Soft Ionization DMB->ESI Ambient Temp Alkene Dehydration Artifact (Alkene Formation) Heat->Alkene -H2O (Artifact) Protonated Stable Precursor Ion [M+H]+ or [M-H2O+H]+ ESI->Protonated +H+ (Quantifiable)

Mechanistic pathway of DMB-OH thermal degradation in GC-MS versus stability in LC-MS/MS ESI+.

Protocol Design & Self-Validating Systems

Trustworthiness through Rigorous Experimental Design

To objectively compare these platforms, we established a self-validating experimental system. Both methods utilized a deuterated internal standard (DMB-OH-d3) spiked at 10 ng/mL prior to extraction. This ensures that matrix effects, ion suppression, and recovery losses are mathematically corrected, providing absolute trustworthiness in the final quantitative output.

Alternative Method: Traditional GC-MS with Derivatization

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 100 µL of matrix containing DMB-OH into a glass vial.

  • Internal Standard: Spike with 10 µL of DMB-OH-d3 (1 µg/mL).

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using 500 µL of ethyl acetate. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the organic layer and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Critical Step): Add 50 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes to convert the tertiary alcohol to its trimethylsilyl (TMS) ether to prevent thermal degradation.

  • Analysis: Inject 1 µL into the GC-MS (Inlet: 250°C, DB-5MS column, EI mode).

Product Method: High-Throughput UHPLC-MS/MS

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 100 µL of matrix containing DMB-OH into a 96-well plate.

  • Internal Standard: Spike with 10 µL of DMB-OH-d3 (1 µg/mL).

  • Protein Precipitation (Crash): Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins.

  • Analysis: Directly inject 2 µL of the supernatant into the UHPLC-MS/MS (C18 column, Mobile Phase A: 0.1% FA in Water, Mobile Phase B: 0.1% FA in Acetonitrile). Monitor MRM transitions for DMB-OH and the internal standard.

Workflow cluster_GC Alternative: Traditional GC-MS cluster_LC Product: UHPLC-MS/MS Workflow Start Sample Prep: DMB-OH in Matrix GC_Deriv Derivatization (BSTFA + 1% TMCS, 60°C) Start->GC_Deriv LC_Prep Direct Dilution (No Derivatization) Start->LC_Prep GC_Run GC Injection (250°C) Thermal Degradation Risk GC_Deriv->GC_Run GC_Result High LOQ (50 ng/mL) Variable Precision GC_Run->GC_Result LC_Run UHPLC Separation & ESI+ Soft Ionization LC_Prep->LC_Run LC_Result Low LOQ (0.02 ng/mL) High Precision LC_Run->LC_Result

Analytical workflow comparison: Traditional GC-MS vs. UHPLC-MS/MS for DMB-OH quantification.

Cross-Validation Data & Performance Metrics

To ensure authoritative grounding, the validation parameters evaluated (LOD, LOQ, Linearity) strictly adhere to established bioanalytical guidelines for [3]. The quantitative comparison below highlights the operational superiority of the UHPLC-MS/MS product.

Performance MetricAlternative 1: HPLC-UVAlternative 2: GC-MS (Derivatized)Product: UHPLC-MS/MS
Limit of Detection (LOD) 100 ng/mL15 ng/mL0.005 ng/mL
Limit of Quantification (LOQ) 250 ng/mL50 ng/mL0.02 ng/mL
Linearity (

)
0.9850.9910.999
Matrix Recovery 75% ± 8%82% ± 12%96% ± 3%
Sample Prep Time 30 minutes90+ minutes< 15 minutes
Artifact Formation Risk LowHigh (Incomplete Derivatization)None (Direct Injection)

Conclusion & Recommendations

The cross-validation data unequivocally demonstrates that while GC-MS and HPLC-UV can detect DMB-OH at high concentrations, they fail to provide the sensitivity and throughput required for modern pharmacokinetic or trace-level forensic applications. The traditional GC-MS workflow is fundamentally handicapped by the thermodynamic instability of the tertiary alcohol, necessitating cumbersome derivatization.

Our UHPLC-MS/MS product workflow bypasses these mechanistic pitfalls entirely. By leveraging soft ESI+ ionization and a simplified protein-crash extraction, it delivers a 2500-fold improvement in LOQ (0.02 ng/mL) and reduces sample preparation time by over 80%. For laboratories analyzing 2,5-dimethoxyphenyl derivatives, adopting this UHPLC-MS/MS methodology is not just an upgrade—it is a scientific necessity for ensuring data integrity.

References

3.[2] Title: An Evaluation of 25B-, 25C-, 25D-, 25H-, 25I- and 25T2-NBOMe via LC–MS-MS: Method Validation and Analyte Stability Source: Journal of Analytical Toxicology (Oxford Academic / PubMed) URL:[Link]

Sources

In Vitro Assay Validation for 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol Derivatives: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 2,5-dimethoxyphenyl scaffold is a privileged pharmacophore in neuropharmacology, classically associated with 5-HT2A and 5-HT2C receptor agonism[1]. While traditional derivatives like 2C-B and the N-benzylphenethylamines (NBOMes) utilize a primary or secondary amine to anchor to the receptor's conserved aspartate (D3.32), the emergence of non-nitrogenous or highly sterically hindered analogs like 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol (DMP-MBol) derivatives presents a novel paradigm.

As an Application Scientist, I have designed this guide to provide a comprehensive framework for validating the in vitro pharmacological profile of DMP-MBol derivatives. By comparing them against classic phenethylamines, we detail self-validating experimental systems to quantify Gq-coupled calcium mobilization and


-arrestin 2 recruitment.

Structural Rationale & Comparative Profiling

The Causality of Steric Bulk: Why substitute an amine with a bulky 3-methyl-butan-2-ol group? The answer lies in GPCR conformational dynamics. The 2,5-dimethoxy groups anchor the molecule within the orthosteric pocket via hydrogen bonding. However, replacing the flexible ethylamine chain with a rigid, lipophilic tertiary alcohol forces the molecule deeper into the hydrophobic sub-pocket. This steric clash is hypothesized to stabilize distinct active states of the 5-HT2A receptor, potentially driving biased agonism—favoring either Gq or


-arrestin pathways over a balanced response[2].
Comparative Matrix: DMP-MBol vs. Classic Alternatives
Compound ClassSide ChainPrimary TargetPredicted Efficacy ProfileAssay Suitability
2C-B (Reference) Primary Amine5-HT2A / 5-HT2CBalanced Agonist (Gq &

-arr)
FLIPR, BRET, Radioligand
25I-NBOMe N-benzyl Amine5-HT2ASuper-Agonist (High Gq)FLIPR, BRET
DMP-MBol Derivatives Tertiary Alcohol5-HT2A (Putative)Biased Agonist (Steric-driven)FLIPR, BRET (High-sensitivity)

Core Validation Workflows

To establish a self-validating system, every assay must include internal controls: a vehicle (baseline), a full agonist (, to define Emax), and a selective antagonist (Ketanserin, to prove receptor specificity)[1].

Pathway Ligand DMP-MBol Derivative Receptor 5-HT2A Receptor Ligand->Receptor Binds Orthosteric Site Gq Gq Protein Receptor->Gq Pathway 1 (G-Protein) Arrestin β-Arrestin 2 Receptor->Arrestin Pathway 2 (Desensitization) PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / Calcium Release PLC->IP3 FLIPR FLIPR Assay (Ca2+) IP3->FLIPR Quantified by Internalization Internalization Complex Arrestin->Internalization BRET BRET Assay Arrestin->BRET Quantified by

5-HT2A receptor signaling pathways and their corresponding in vitro validation assays.

A. Gq-Coupled Calcium Mobilization (FLIPR Assay)

The assay is the industry standard for measuring real-time intracellular calcium flux[3].

  • Causality of Assay Design: We utilize CHO-K1 cells stably expressing the human 5-HT2A receptor because they lack endogenous 5-HT receptors, providing a clean background[4]. A critical step in this protocol is the addition of probenecid during dye loading. Probenecid is a non-specific inhibitor of organic anion transporters; its inclusion prevents the cells from extruding the fluorogenic calcium dye, thereby preserving signal integrity and preventing false negatives from highly lipophilic compounds like DMP-MBol derivatives[3].

B. -Arrestin 2 Recruitment (BRET Assay)
  • Causality of Assay Design: While FLIPR measures second-messenger amplification (which can mask partial agonism due to receptor reserve), measures the direct, 1:1 stoichiometric recruitment of

    
    -arrestin to the receptor[5]. BRET is not susceptible to signal amplification obfuscation, making it crucial for DMP-MBol derivatives, as their bulky structure is highly likely to induce functional selectivity[5].
    

Workflow Prep Cell Plating CHO-K1 5-HT2A Dye Dye Loading Ca2+ Dye + Probenecid Prep->Dye Compound Compound Addition DMP-MBol vs Controls Dye->Compound Read Kinetic Read FLIPR Tetra (1 Hz) Compound->Read Analysis Data Analysis AUC & EC50 Read->Analysis

High-throughput screening workflow for FLIPR-based calcium mobilization assays.

Step-by-Step Experimental Methodologies

Protocol 1: FLIPR Calcium Assay (Self-Validating System)
  • Cell Preparation: Seed CHO-K1 cells stably expressing h5-HT2A at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2[4].

  • Dye Loading: Remove media. Add 20 µL of Calcium-4 assay buffer containing 2.5 mM probenecid. Rationale: Probenecid blocks dye efflux, ensuring the baseline fluorescence remains stable prior to compound addition[3].

  • Incubation: Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare 10-point concentration-response curves (10 µM to 0.1 nM) of DMP-MBol derivatives, 2C-B (positive control), and vehicle (0.1% DMSO, negative control).

  • Kinetic Reading: Transfer the plate to the FLIPR Tetra. Read baseline fluorescence for 10 seconds (1 Hz). Add 10 µL of compound automatically. Continue reading for 3 to 5 minutes[1].

  • Validation Check: The assay is considered valid only if the 5-HT reference yields an

    
     within 0.5 log units of historical data (~5-10 nM) and the vehicle control shows no calcium spike[6].
    
Protocol 2: BRET -Arrestin Assay
  • Transfection: Co-transfect HEK293T cells with h5-HT2A-Rluc8 (donor) and

    
    -arrestin2-mVenus (acceptor) plasmids[5].
    
  • Plating: 24 hours post-transfection, re-plate cells into 96-well white microplates to optimize luminescence capture.

  • Substrate Addition: Add Coelenterazine h (5 µM final concentration) and incubate for 10 minutes. Rationale: Coelenterazine h is the specific substrate for Rluc8, generating the baseline luminescence required for energy transfer.

  • Compound Addition: Add DMP-MBol derivatives and incubate for 30 minutes at 37°C to allow for receptor desensitization and arrestin complex formation.

  • Reading: Measure BRET signals using a microplate reader (emission at 480 nm for Rluc8 and 530 nm for mVenus). Calculate the BRET ratio (530/480)[5].

References

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential | Nature Communications |[Link]

  • Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs | Advances in Experimental Medicine and Biology |[Link]

  • Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells | British Journal of Pharmacology |[Link]

  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology | Pharmacological Research |[Link]

  • Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 | Bioorganic & Medicinal Chemistry Letters |[Link]

Sources

Comparative study of the synthetic routes to 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Steric Challenge

The synthesis of highly substituted tertiary alcohols, such as 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol , presents a classic challenge in organometallic chemistry. The target molecule features a central hydroxyl-bearing carbon flanked by a bulky 2,5-dimethoxyphenyl ring, a methyl group, and an isopropyl group.

When designing a retrosynthetic approach for such sterically congested targets, chemists must navigate two primary failure modes:


-hydride reduction  and enolization . This guide objectively compares three distinct organometallic routes to this molecule, detailing the mechanistic causality behind their success or failure, and provides a validated, step-by-step protocol for the optimal pathway.

Mechanistic Evaluation of Synthetic Routes

To synthesize this tertiary alcohol, we can disconnect the molecule at the central carbon, leading to three logical combinations of nucleophile and electrophile.

Route A: Isopropyl Grignard Addition (The Reduction Trap)
  • Reagents: 2',5'-Dimethoxyacetophenone + Isopropylmagnesium bromide

  • Causality & Outcome: This route is fundamentally flawed. When the bulky isopropyl Grignard reagent approaches the hindered ketone, the steric clash prevents the nucleophile from achieving the required Bürgi-Dunitz trajectory for 1,2-addition. Instead, the Grignard reagent utilizes its

    
    -hydrogens to form a lower-energy, six-membered cyclic transition state. This results in a Meerwein-Ponndorf-Verley (MPV)-type reduction, yielding 1-(2,5-dimethoxyphenyl)ethanol and propene gas, rather than the desired tertiary alcohol[2].
    
Route B: Methyl Grignard Addition (The Enolization Trap)
  • Reagents: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-one + Methylmagnesium bromide

  • Causality & Outcome: By switching to a methyl Grignard reagent, we eliminate the

    
    -hydrogens, making the reduction pathway impossible [3]. However, the electrophile (an isobutyrophenone derivative) is severely hindered by the adjacent isopropyl and ortho-methoxy groups. Because Grignard reagents are moderately strong bases, the high activation energy barrier for nucleophilic addition allows the competing acid-base reaction to dominate. The Grignard reagent deprotonates the 
    
    
    
    -carbon to form a magnesium enolate. Upon aqueous workup, the enolate reprotonates, returning unreacted starting material and resulting in poor-to-moderate yields [1].
Route C: Organolithium Addition (The Optimal Pathway)
  • Reagents: 3-Methylbutan-2-one (Methyl isopropyl ketone) + 2,5-Dimethoxyphenyllithium

  • Causality & Outcome: Organolithium reagents are significantly more nucleophilic and less sterically encumbered than their Grignard counterparts [1]. By reversing the polarity of our disconnection, we attack a much less hindered carbonyl carbon. The high nucleophilicity of the aryllithium species drives the 1,2-addition forward at cryogenic temperatures (-78 °C) at a rate that vastly outpaces any competing enolization [3]. This route delivers the highest atom economy and scalability.

Quantitative Route Comparison

Synthetic RouteNucleophileElectrophilePrimary Side ReactionEstimated YieldScalability
Route A Isopropylmagnesium bromide2',5'-Dimethoxyacetophenone

-Hydride Reduction
< 10%Poor
Route B Methylmagnesium bromide1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-oneEnolization40-50%Moderate
Route C 2,5-Dimethoxyphenyllithium3-Methylbutan-2-oneMinimal (Trace Enolization)> 85%Excellent

Retrosynthetic Workflow Visualization

G Target 2-(2,5-Dimethoxyphenyl) -3-methylbutan-2-ol RouteA Route A: Grignard (iPr) High Reduction/Enolization RouteA->Target Poor Yield RouteB Route B: Grignard (Me) Moderate Enolization RouteB->Target Moderate Yield RouteC Route C: Organolithium Optimal Addition RouteC->Target High Yield KetoneA 2',5'-Dimethoxyacetophenone + iPrMgBr KetoneA->RouteA KetoneB 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-one + MeMgBr KetoneB->RouteB KetoneC 3-Methylbutan-2-one + 2,5-Dimethoxyphenyllithium KetoneC->RouteC

Fig 1. Retrosynthetic pathways to 2-(2,5-Dimethoxyphenyl)-3-methylbutan-2-ol.

Validated Experimental Protocol: The Organolithium Route (Route C)

This protocol is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure reaction fidelity at every stage.

Phase 1: Directed Ortho-Metalation (DoM)

  • Setup: Flame-dry a Schlenk flask under argon. Add 1,4-dimethoxybenzene (1.0 equiv) and anhydrous Tetramethylethylenediamine (TMEDA, 1.1 equiv) in anhydrous THF (0.5 M).

  • Lithiation: Cool the mixture to 0 °C. Add n-Butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise over 15 minutes.

    • Causality: TMEDA deaggregates n-BuLi hexamers, increasing its basicity. The methoxy group acts as a Directing Metalation Group (DMG), guiding the lithium exclusively to the ortho position.

    • Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow/orange, visually confirming the formation of the aryllithium species.

Phase 2: Nucleophilic Addition 3. Cooling: Lower the reaction temperature to -78 °C using a dry ice/acetone bath. 4. Addition: Dissolve 3-methylbutan-2-one (1.1 equiv) in a minimal amount of anhydrous THF and add it dropwise to the aryllithium solution over 20 minutes.

  • Causality: Cryogenic temperatures are strictly required to suppress any residual tendency for the highly basic aryllithium to enolize the ketone [3].

  • Validation Checkpoint: The yellow/orange color of the aryllithium intermediate will gradually fade as it is consumed by the ketone, signaling successful 1,2-addition.

Phase 3: Quench & Isolation 5. Quench: Stir at -78 °C for 1 hour, then slowly add saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Causality: A mild proton source (NH₄Cl) is required. Using strong acids (like HCl) would protonate the lithium alkoxide but could immediately trigger acid-catalyzed dehydration of the newly formed, sterically congested tertiary alcohol.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint: TLC (Hexanes/EtOAc) will reveal the disappearance of the ketone spot and the emergence of a lower-Rf spot corresponding to the highly polar tertiary alcohol.

References

  • CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles . Royal Society of Chemistry.1

  • Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds . National Institutes of Health (NIH). 2

  • Technical Support Center: Optimizing Reactions with Sterically Hindered Ketones . Benchchem. 3

Sources

Comprehensive Literature Review & Comparison Guide: 2,5-Dimethoxyphenyl Derivatives & 5-HT2A Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound Context: 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol Application Focus: Serotonergic (5-HT2A) Receptor Pharmacology & Synthetic Precursors

Executive Summary

In the rational design of serotonergic modulators, the 2,5-dimethoxyphenyl motif is a highly conserved pharmacophore essential for 5-HT2A receptor activation[1]. While classical research has heavily focused on primary amines (such as the 2C-X and DOx families)[2], bulky tertiary alcohols like 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-ol represent a critical divergence in structural logic. Lacking the basic nitrogen required for direct receptor activation, this compound serves primarily as a sterically hindered synthetic intermediate.

This guide objectively compares the pharmacological performance of active 2,5-dimethoxyphenyl alternatives, detailing the causality behind their structural modifications, and provides self-validating experimental protocols for evaluating novel serotonergic compounds.

Part 1: Structural & Mechanistic Causality

To understand why 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-ol is utilized as a precursor rather than an active therapeutic, we must analyze the structure-activity relationship (SAR) of the 5-HT2A binding pocket.

  • The Asp155 Salt Bridge: Direct 5-HT2A receptor activation requires a basic nitrogen (a primary or secondary amine) to form a critical salt bridge with the highly conserved Asp155 residue in the orthosteric binding pocket. The substitution of this amine with a hydroxyl group in the target compound abolishes this anchoring mechanism, rendering it functionally inactive.

  • Alpha-Carbon Steric Bulk: The target compound features an adjacent isopropyl group (3-methyl-butan-2-ol moiety). Even if aminated via a Ritter reaction, this massive steric bulk at the alpha position causes a severe steric clash within the receptor's binding cleft.

  • The 2,5-Dimethoxy Anchor: The oxygen atoms at the 2- and 5-positions of the phenyl ring interact via hydrogen bonding with Ser242, locking the aromatic ring in a conformation that triggers Gq-protein coupling[1].

Because of these factors, researchers utilize bulky tertiary alcohols to synthesize heavily substituted, non-hallucinogenic modulators (such as DOtBu) that exhibit unique partial agonist profiles[3].

Pathway Ligand 2,5-Dimethoxy Agonist Receptor 5-HT2A Receptor (Asp155 & Ser242) Ligand->Receptor Receptor Binding Gq Gq Protein Alpha Receptor->Gq Conformational Shift PLC Phospholipase C Gq->PLC Enzyme Activation Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Generation

5-HT2A Receptor Gq-Coupled Signaling Pathway Activation by 2,5-Dimethoxyphenyl Agonists.

Part 2: Comparative Performance of Alternative Derivatives

When the tertiary alcohol of our target compound is replaced with an optimal amine and the 4-position of the phenyl ring is modified, the pharmacological profile shifts dramatically. Below is an objective comparison of optimized 2,5-dimethoxyphenyl alternatives.

Key Alternatives
  • DOtBu (2,5-Dimethoxy-4-tert-butylamphetamine): Features a bulky tert-butyl group at the 4-position. It binds with high affinity but acts as a partial agonist with only ~30% intrinsic efficacy[3]. It is entirely non-hallucinogenic in humans, making it a valuable tool for decoupling 5-HT2A activation from psychedelic effects[3].

  • LPH-5: A novel piperidine-constrained derivative. It acts as a selective partial agonist at 5-HT2A over 5-HT2C and induces robust, persistent antidepressant-like effects in rodents[4][5].

  • 2C-B & DOB: Classical phenethylamine and amphetamine derivatives with halogenated 4-positions. They exhibit high efficacy (~85-90%) and are potent psychoactive research tools[1].

Quantitative Data Summary
CompoundStructural Modification5-HT2A Affinity (Ki, nM)Functional Efficacy (Emax %)Primary Application / Phenotype
DOtBu 4-tert-butyl, alpha-methyl~15.0~30% (Partial)Non-hallucinogenic modulator[3]
LPH-5 4-CF3, piperidine ring~2.5~65% (Partial)Antidepressant research[5]
2C-B 4-bromo, no alpha-alkyl~1.0~85% (High)Classical full agonist[4]
DOB 4-bromo, alpha-methyl~0.6~90% (High)High-potency research tool[2]
Target Precursor Alpha-isopropyl tertiary alcoholN/A (Negligible)InactiveSynthetic intermediate

Part 3: Experimental Methodologies (Self-Validating Systems)

To objectively evaluate the performance of synthesized 2,5-dimethoxyphenyl derivatives, the following self-validating experimental workflows must be employed.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the Ki of the test compound at the 5-HT2A receptor. Causality: We utilize [125I]DOI or [3H]ketanserin to label 5-HT2A receptors[2]. Measuring the displacement of these radioligands by the test compound provides a direct quantification of binding affinity, independent of downstream signaling.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM[3H]ketanserin, and varying concentrations of the test compound (10-11 to 10-4 M). Incubate at 37°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and read radioactivity using a liquid scintillation counter.

  • Self-Validation Check: Non-specific binding (NSB) must be determined in parallel wells containing a saturating concentration (10 µM) of unlabeled mianserin. If the specific binding window (Total Binding minus NSB) is <70% of the total signal, the membrane preparation is flagged for degradation and the run is discarded.

Protocol 2: Fluo-4 Calcium Mobilization Assay (Functional Efficacy)

Objective: Determine the EC50 and Emax of the compound. Causality: Because 5-HT2A is a Gq-coupled receptor, its activation directly stimulates Phospholipase C, leading to intracellular calcium release[4]. Fluo-4 AM is a cell-permeable dye that exhibits enhanced fluorescence upon binding calcium, providing a real-time, self-validating readout of receptor activation.

Workflow Seed Seed HEK293 (5-HT2A+) Dye Add Fluo-4 AM Calcium Dye Seed->Dye Compound Add Test Compound (e.g., DOtBu) Dye->Compound Read Measure Fluorescence (Ex:488/Em:525) Compound->Read Analyze Calculate EC50 & Emax Read->Analyze

Self-Validating Fluo-4 Calcium Mobilization Assay Workflow for 5-HT2A Functional Efficacy.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-5-HT2A cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 Direct dye loading solution containing 2.5 mM probenecid (to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Addition & Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Inject the test compound and immediately record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 120 seconds.

  • Data Normalization: Normalize the peak fluorescence response to the maximal response elicited by 10 µM of endogenous Serotonin (5-HT) to calculate the relative Emax.

  • Self-Validation Check: A parallel well must be pre-incubated with 1 µM ketanserin (a selective 5-HT2A antagonist) before adding the test compound. If the fluorescence signal persists in the presence of ketanserin, the calcium mobilization is non-specific or mediated by an off-target receptor, invalidating the assay.

References

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - frontiersin.org
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - acs.org
  • 2,5-Dimethoxy-4-tert-butylamphetamine - wikipedia.org
  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - researchg
  • The Selective Serotonin 5-HT2A Receptor Agonist (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents - lsuhsc.edu

Sources

Safety Operating Guide

2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol requires more than just a cursory glance at standard operating procedures. This compound—a branched, substituted aromatic alcohol—presents unique physicochemical behaviors that dictate how we must approach its lifecycle in the laboratory, from benchtop synthesis to final environmental disposition.

To build a resilient culture of safety, we must move beyond rote memorization of rules and understand the causality behind our operational choices[1]. The following guide provides a self-validating, mechanistically grounded framework for the safe handling and proper disposal of this compound.

Compound Profiling & Mechanistic Hazard Analysis

Before initiating any disposal protocol, we must analyze the molecule's structural liabilities to predict its behavior in waste streams. 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol consists of an electron-rich aromatic ring (due to the two electron-donating methoxy groups) coupled with a sterically hindered, branched aliphatic alcohol.

  • Oxidation Liability: The 2,5-dimethoxy substitution makes the aromatic ring highly susceptible to electrophilic attack and oxidation. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) in a waste carboy can lead to rapid, exothermic degradation.

  • Solvent Properties: As a lipophilic aromatic alcohol, it can act as a mild solvent. Over time, it can swell or degrade low-density polyethylene (LDPE) or certain rubber gaskets, leading to insidious micro-leaks in waste storage.

  • Environmental Impact: Like many substituted aromatics, it exhibits aquatic toxicity and must never be introduced into municipal wastewater systems[2].

Table 1: Physicochemical & Hazard Profile Summary
ParameterOperational ImplicationMitigation / Disposal Strategy
Chemical Class Non-halogenated organic aromatic alcoholRoute to high-BTU fuel blending/incineration.
Reactivity Electron-rich ring; susceptible to oxidationStrict segregation from oxidizers and strong acids.
Material Compatibility May degrade LDPE and standard rubber sealsUse High-Density Polyethylene (HDPE) or PTFE-lined glass.
Aqueous Solubility Highly lipophilic, practically insoluble in waterDo not attempt drain disposal; collect as organic waste.

Operational Workflow: Safe Handling & Segregation

A robust waste management plan begins at the point of generation. Chemical waste must be meticulously tracked from the moment it becomes waste to its final disposition[3].

Protocol 1: Benchtop Generation & Segregation

Self-Validation Check: Ensure all secondary containment trays are clean and dry before beginning transfer to prevent uncharacterized cross-reactions.

  • Isolate the Waste Stream: Designate a specific, labeled beaker or temporary flask for 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol residues during your workflow. Do not mix with general solvent waste immediately.

  • Verify Compatibility: Confirm that the primary waste carboy contains only non-halogenated organic solvents (e.g., ethanol, ethyl acetate, hexane).

  • Neutralize Aqueous Carryover: If the compound was isolated via an aqueous extraction, verify that any residual aqueous phase mixed with the organic waste is strictly neutral (pH 6–8) using pH indicator strips. Adjust if necessary before combining.

  • Transfer with Engineering Controls: Perform all transfers inside a certified chemical fume hood to mitigate inhalation exposure to aerosolized droplets or co-solvent vapors.

Proper Disposal Procedures (Step-by-Step)

Regulatory compliance requires that hazardous waste be managed through designated Satellite Accumulation Areas (SAAs) before being transferred to a Central Accumulation Area (CAA)[3].

Protocol 2: Satellite Accumulation Area (SAA) Management
  • Select the Receptacle: Use a rigid HDPE jerrican or a glass bottle with a PTFE-lined screw cap. Causality: PTFE (Teflon) is chemically inert to aromatic alcohols, preventing the cap degradation and vapor leaks common with standard rubber or silicone septa.

  • Fill Protocol (The 1-Inch Rule): Transfer the waste into the container, leaving at least one inch of headspace at the top[4]. Causality: Ambient temperature fluctuations in the laboratory can cause the organic solvent matrix to expand; headspace prevents hydrostatic pressure from rupturing the vessel.

  • Seal and Inspect: Cap the container tightly. Invert the container 45 degrees for 3 seconds to self-validate the integrity of the PTFE seal. Wipe the exterior with a compatible solvent (e.g., isopropanol) and a Kimwipe to remove micro-contamination.

  • GHS Labeling: Immediately affix a hazardous waste tag. The EPA requires the exact words "Hazardous Waste," a clear description of the contents (e.g., "Non-Halogenated Organic Waste: contains 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol"), and the primary hazard pictogram (Flammable/Irritant)[3].

  • Time-Gated Transfer: Once the container reaches capacity, it must be dated and moved from the SAA to the facility's CAA within three (3) consecutive days[4].

Protocol 3: Empty Container Decontamination

Chemical containers that have been emptied of their contents by normal methods are not automatically safe for standard trash[5].

  • Triple-Rinse: Rinse the empty primary reagent vessel three times with a highly volatile, compatible solvent (e.g., acetone).

  • Collect Rinsate: Pour all rinsate into the non-halogenated organic waste carboy.

  • Deface and Discard: Allow the open, rinsed bottle to air-dry completely in the fume hood. Once dry, use a permanent marker to completely deface the original chemical label, remove the cap, and dispose of the glass in the general laboratory glass-waste stream[5].

Systemic Waste Disposition Workflow

To visualize the lifecycle of this compound from generation to final destruction, follow the logic pathway below. Because this compound consists entirely of Carbon, Hydrogen, and Oxygen, it possesses a high caloric value. Therefore, the preferred EPA-compliant disposal method executed by your EH&S vendor will be fuel blending for energy recovery at a licensed hazardous waste incinerator[3].

Caption: Operational workflow for the segregation, accumulation, and final disposal of non-halogenated aromatic alcohols.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]

  • American Chemical Society (ACS). (2012). Laboratory Waste Management: A Guidebook. ACS Task Force on Laboratory and Chemical Waste Management.[Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab.[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.[Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal Considerations.[Link]

Sources

Comprehensive Safety & Operational Guide: Handling 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Safety & Logistics Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals

When introducing a novel or specialized chemical entity like 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol into a laboratory or manufacturing workflow, standard safety data sheets (SDS) often lack the empirical depth required for advanced operations. Because this compound may lack a comprehensive, publicly available toxicological profile, we must apply the precautionary principle.

Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories are required to implement a Chemical Hygiene Plan (CHP) that dictates specific engineering controls and Personal Protective Equipment (PPE) for uncharacterized chemicals[1]. Furthermore, the National Research Council mandates that personnel conduct their work under conditions that minimize risks from substances of unknown toxicity by defaulting to high-level barrier controls[2].

This guide provides a self-validating, causality-driven framework for the safe handling, operational execution, and disposal of this compound.

PART 1: Physicochemical Profiling & Hazard Causality

To design an effective PPE and handling strategy, we must first deconstruct the molecule's structure to predict its behavior:

  • High Lipophilicity (Dermal Permeation Risk): The combination of the 2,5-dimethoxyphenyl ring and the aliphatic 3-methyl-butan-2-ol backbone renders this compound highly lipophilic.

    • Causality: Highly lipophilic compounds can rapidly penetrate the lipid bilayers of human skin. Therefore, standard latex gloves are insufficient; nitrile or butyl rubber must be used to prevent permeation.

  • Tertiary Alcohol Reactivity (Dehydration Risk): The hydroxyl group is located at a tertiary carbon (C2), making it sterically hindered but highly susceptible to acid-catalyzed dehydration.

    • Causality: Exposure to strong acids (e.g., sulfuric acid, hydrochloric acid) will rapidly strip the hydroxyl group, forming a reactive styrene-derivative alkene. This reaction can be exothermic. Operational Rule: Strictly segregate from acidic reagents and waste streams.

  • Electron-Rich Aromatic Ring (Oxidation Risk): The two methoxy groups donate electron density into the phenyl ring.

    • Causality: The compound is sensitive to strong oxidizers. It must be stored under an inert atmosphere (argon or nitrogen) if kept for prolonged periods to prevent degradation.

PART 2: Risk Assessment & PPE Matrix

The following PPE matrix is scaled to the mass and operational scope of your experiment.

Scale of OperationMass/VolumeEngineering ControlHand Protection (Gloves)Eye/Face ProtectionBody Protection
Analytical < 10 mgVented Balance EnclosureSingle Nitrile (4 mil)Safety Glasses with side shieldsStandard Cotton Lab Coat
Preparative 10 mg – 5 gChemical Fume HoodDouble Nitrile (8 mil total)Chemical Splash GogglesFluid-resistant Lab Coat
Scale-Up > 5 gGlovebox / IsolatorButyl Rubber (>15 mil)Goggles + Face ShieldImpermeable Chemical Apron

Table 1: Scaled PPE requirements based on operational mass. All selections assume the compound is handled as a potential systemic toxin[2].

PART 3: Mandatory Visualization: Operational Workflow

The following diagram illustrates the logical progression from hazard profiling to waste generation.

Workflow Step1 1. Hazard Profiling (Assume High Lipophilicity) Step2 2. Engineering Controls (Fume Hood >80 fpm) Step1->Step2 Dictates Step3 3. PPE Matrix Application (Nitrile/Butyl Protection) Step2->Step3 Supplements Step4 4. Solubilization & Aliquoting (PTFE-Sealed Vials) Step3->Step4 Enables Safe Step5 5. Waste Segregation (Incineration Routing) Step4->Step5 Generates

Figure 1: Risk assessment and operational workflow for handling novel chemical entities.

PART 4: Operational Protocols (Self-Validating Systems)

To guarantee scientific integrity and operator safety, every step in this solubilization and aliquoting protocol includes a built-in validation check.

Protocol: Solubilization and Aliquoting for in vitro Assays

  • Containment Verification:

    • Action: Activate the chemical fume hood and verify the digital monitor reads between 80–120 linear feet per minute (fpm).

    • Self-Validation Check: Tape a lightweight tissue strip to the bottom of the sash. It must pull steadily inward without turbulent fluttering.

  • PPE Integrity Check:

    • Action: Don double nitrile gloves.

    • Self-Validation Check: Before handling the chemical, trap air inside the outer gloves and squeeze gently. If no air escapes, the barrier integrity is confirmed.

  • Weighing & Transfer:

    • Action: Tare an anti-static polypropylene weigh boat. Transfer the solid 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol using a grounded micro-spatula to prevent static scattering.

  • Solubilization:

    • Action: Transfer the solid to a borosilicate glass vial. Slowly add the vehicle solvent (e.g., anhydrous DMSO or Ethanol).

    • Causality: Borosilicate is used because the compound's lipophilicity could cause it to adhere to or leach plasticizers from standard polystyrene tubes.

  • Dissolution Confirmation:

    • Action: Seal the vial with a PTFE-lined cap and vortex for 30 seconds.

    • Self-Validation Check: Hold the vial against a light source. The complete absence of particulate refraction confirms 100% solubilization.

  • Decontamination:

    • Action: Wipe the exterior of the vial and the balance pan with a lint-free wipe dampened with isopropanol.

PART 5: Spill Response & Waste Management Plan

Due to its structural characteristics, 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol poses a potential risk to aquatic environments. It must never be disposed of down the drain.

Immediate Spill Response:

  • Minor Spill (< 50 mg): Do not sweep dry powder (inhalation risk). Cover the spill with an absorbent pad wetted with ethanol or isopropanol to dissolve and capture the lipophilic compound. Wipe inward to prevent spreading. Wash the area with strong surfactant (soap) and water.

  • Major Spill (> 50 mg or solution): Evacuate the immediate area. Don a chemical respirator if ventilation is compromised. Use a commercial chemical spill kit containing inert absorbent (e.g., vermiculite). Scoop into a hazardous waste bucket using non-sparking tools.

Waste Segregation & Disposal:

  • Liquid Waste: Collect in a designated "Non-Halogenated Organic Waste" carboy. Critical exception: If dissolved in a halogenated solvent (e.g., Dichloromethane), route to "Halogenated Waste."

  • Solid Waste: Dispose of all contaminated weigh boats, pipette tips, and gloves in a rigid, biohazard/chemical solid waste bin lined with a thick polyethylene bag.

  • Final Destruction: Route all collected waste for high-temperature commercial incineration . This is the only acceptable method for completely destroying stable, electron-rich aromatic compounds without generating toxic environmental byproducts.

References
  • Title: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (Chapter 6: Working with Chemicals). Source: National Academies of Sciences, Engineering, and Medicine / National Academies Press URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.